N-HYDROXYMETHYLSACCHARIN
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c10-5-9-8(11)6-3-1-2-4-7(6)14(9,12)13/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWPTWZDBJUEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161055 | |
| Record name | 2-(Hydroxymethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13947-20-1 | |
| Record name | 1,2-Benzisothiazol-3(2H)-one, 2-(hydroxymethyl)-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13947-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Hydroxymethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013947201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC75595 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Hydroxymethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(hydroxymethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Synthetic Intermediate
An In-Depth Technical Guide to N-Hydroxymethylsaccharin (CAS 13947-20-1)
This compound, identified by CAS Number 13947-20-1, is a derivative of saccharin, the well-known artificial sweetener.[1][2][3] While it does not share saccharin's primary application in the food industry, it has carved out a significant niche in the realm of organic chemistry. Structurally, it is characterized by a hydroxymethyl group attached to the nitrogen atom of the saccharin moiety. This seemingly simple modification imbues the molecule with a unique reactivity profile, positioning it as a valuable intermediate for synthesizing more complex molecules and as a controlled source of formaldehyde.[4][5] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its properties, synthesis, reactivity, and core applications, grounded in established chemical principles.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. This compound is a solid at room temperature with a defined melting point range, indicating a crystalline nature.[6][7] Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 13947-20-1 | [1][3][6] |
| Molecular Formula | C₈H₇NO₄S | [1][6][7] |
| Molecular Weight | 213.21 g/mol | [1][6][7] |
| Melting Point | 125-129 °C | [6][7] |
| Boiling Point (Predicted) | 436.3 ± 47.0 °C | [6][7] |
| Density (Predicted) | 1.624 ± 0.06 g/cm³ | [6][7] |
| Synonyms | N-(Hydroxymethyl)saccarin, 2-(hydroxymethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | [1][7] |
| EINECS Number | 237-728-5 | [1][6] |
Synthesis and Mechanism
The synthesis of this compound is a straightforward and efficient process, typically involving the reaction of saccharin with formaldehyde. This reaction is an example of an N-hydroxymethylation.
Synthesis Pathway Diagram
Caption: Synthesis of this compound from saccharin and formaldehyde.
Underlying Causality and Experimental Protocol
The nitrogen atom in saccharin is part of an amide-like structure and is acidic. In the presence of a base, this proton can be removed to form a nucleophilic nitrogen anion. This anion then readily attacks the electrophilic carbon atom of formaldehyde, leading to the formation of the N-hydroxymethyl derivative. The choice of a mild base like triethylamine is often sufficient to catalyze the reaction without promoting unwanted side reactions.[8]
Detailed Experimental Protocol: Synthesis of this compound
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend saccharin (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of Formaldehyde: To this suspension, add an aqueous solution of formaldehyde (37%, 1.1 to 1.5 equivalents).
-
Catalysis: Add a catalytic amount of a base, such as triethylamine (e.g., 2-3 drops).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within a few hours as the solid saccharin dissolves and a new precipitate may form.
-
Isolation: Once the reaction is complete, the product can be isolated. If a precipitate has formed, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then washed with cold water to remove any unreacted formaldehyde and catalyst. Further purification can be achieved by recrystallization from a solvent like ethanol or an ethanol/water mixture.
-
Verification: The final product should be a white crystalline solid. Its identity and purity can be confirmed by measuring its melting point (125-129 °C) and through spectroscopic methods (¹H NMR, ¹³C NMR, IR).[6][7]
Core Reactivity and Applications
The utility of this compound stems from two primary modes of reactivity: its function as a stable formaldehyde donor and its role as a precursor for N-substituted saccharin derivatives.
Formaldehyde Donor
The N-CH₂OH bond is labile and can dissociate under certain conditions (e.g., in aqueous solution, with changes in pH or temperature) to release formaldehyde.[5][9] This controlled release mechanism makes this compound and similar compounds effective as preservatives in various formulations, preventing microbial growth.[4][5] Unlike using free formaldehyde, which is highly reactive and a known sensitizer, formaldehyde-releasing agents provide a low, steady concentration of the preservative, enhancing product shelf-life while aiming to minimize direct exposure risks.[4][10][11]
Mechanism of Formaldehyde Release
Caption: Reversible release of formaldehyde from this compound.
Intermediate in Organic Synthesis
Perhaps its most significant role in modern organic chemistry is as a stable, crystalline, and easily handled precursor for other reactive species. The hydroxyl group can be easily converted into a better leaving group, or the entire hydroxymethyl moiety can be displaced. A prime example is its use in the synthesis of N-acylsaccharins.
Synthesis of N-Acylsaccharins: this compound reacts with acid derivatives to form N-acylsaccharins or N-(saccharinylmethyl) carboxylates.[12] These N-acylsaccharins are excellent acylating agents for amines, providing a robust and often green chemistry alternative for forming amides—a fundamental bond in many pharmaceuticals.[12][13][14]
Workflow: From this compound to Amides
Caption: Two-step workflow for amide synthesis via N-acylsaccharin intermediate.
This two-step process is advantageous because N-acylsaccharins are often stable, crystalline solids that can be easily purified. The subsequent acylation of amines proceeds with high efficiency, and the saccharin byproduct is easily removed, often by a simple aqueous wash. This methodology has been successfully applied in mechanochemistry, providing a solvent-free route to valuable amides.[12][14]
Stability and Storage
Proper storage is crucial to maintain the integrity and reactivity of this compound.
-
Solid Form: As a solid, the compound should be stored in a tightly sealed container to protect it from moisture.[15] It is best kept in a cool, dry, and well-ventilated area.[15] Under these conditions, the solid material can be expected to be stable for extended periods (e.g., upwards of 6 months).
-
In Solution: Solutions of this compound, particularly in protic or aqueous solvents, are less stable due to the equilibrium that releases formaldehyde. For applications where the intact molecule is required, it is recommended to prepare solutions fresh and use them the same day. If storage in solution is necessary, it should be done at low temperatures (e.g., -20°C) in tightly sealed vials, but stability is generally limited to a shorter timeframe, such as one month.
Conclusion
This compound (CAS 13947-20-1) is a compound of significant utility that bridges the gap between simple starting materials and complex, high-value molecules. Its dual role as both a controlled formaldehyde donor and a key intermediate for the synthesis of powerful acylating agents makes it a versatile tool for researchers in synthetic chemistry and drug discovery. Its straightforward synthesis, solid-state stability, and well-defined reactivity profile ensure its continued relevance in the development of efficient and robust chemical methodologies.
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An In-depth Technical Guide to the Synthesis of N-Hydroxymethylsaccharin from Saccharin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-Hydroxymethylsaccharin, a key intermediate in the development of novel therapeutic agents and chemical probes. Authored from the perspective of a Senior Application Scientist, this document delves into the underlying chemical principles, provides a detailed experimental protocol, and outlines the necessary characterization and safety procedures.
Introduction: The Significance of this compound
Saccharin, a well-known artificial sweetener, also serves as a versatile scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities. This compound is a pivotal derivative that acts as a reactive electrophile, enabling the introduction of the saccharin moiety into various molecules through reactions at the hydroxymethyl group. This functionality is particularly valuable in the synthesis of N-acylsaccharins and other derivatives with potential therapeutic applications.
The Chemistry of Synthesis: An Overview
The synthesis of this compound from saccharin involves an N-hydroxymethylation reaction. This is a type of aminoalkylation where a hydroxymethyl group (-CH₂OH) is introduced onto the nitrogen atom of the saccharin molecule. The reaction utilizes formaldehyde as the source of the hydroxymethyl group.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the deprotonated nitrogen of saccharin on the electrophilic carbonyl carbon of formaldehyde. The acidity of the N-H proton in saccharin (pKa ≈ 1.6) facilitates its removal, even by a weak base, to form the nucleophilic saccharinate anion. Formaldehyde, in aqueous solution, exists in equilibrium with its hydrated form, methanediol. The reaction is typically carried out under neutral or slightly basic conditions to ensure the presence of the nucleophilic saccharinate and the electrophilic formaldehyde.
-
Step 1: Deprotonation of Saccharin: The acidic proton on the nitrogen of the sulfonamide group is removed, forming the saccharinate anion. This enhances the nucleophilicity of the nitrogen atom.
-
Step 2: Nucleophilic Attack: The lone pair of electrons on the nitrogen of the saccharinate anion attacks the electrophilic carbonyl carbon of formaldehyde.
-
Step 3: Protonation: The resulting alkoxide intermediate is protonated by a proton source in the reaction medium, such as water, to yield this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
-
Saccharin (C₇H₅NO₃S)
-
Formaldehyde solution (37% in H₂O)
-
Deionized water
-
Ethanol
-
Triethylamine (optional, as a basic catalyst)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Filter paper
-
Beakers and other standard laboratory glassware
-
Melting point apparatus
-
Infrared (IR) spectrometer
-
Nuclear Magnetic Resonance (NMR) spectrometer
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend saccharin (1 equivalent) in a mixture of water and ethanol (a common ratio is 1:1 v/v).
-
Addition of Formaldehyde: To the stirred suspension, add formaldehyde solution (37%, 1.1 to 1.5 equivalents) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is typically stirred at a moderately elevated temperature, for instance, 50-60°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature and then further cooled in an ice bath to induce crystallization of the product.
-
Purification: The crude product is collected by vacuum filtration and washed with cold water. For further purification, recrystallization from a suitable solvent system, such as ethanol-water, is recommended. The purified crystals are then dried under vacuum.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Property | Expected Value |
| Appearance | White crystalline solid |
| Melting Point | 125-129 °C[1] |
| Molecular Formula | C₈H₇NO₄S |
| Molecular Weight | 213.21 g/mol |
| ¹H NMR | Expected signals: aromatic protons (multiplet, ~7.8-8.2 ppm), -CH₂- protons (singlet, ~5.0-5.5 ppm), and -OH proton (broad singlet, variable). |
| IR (cm⁻¹) | Expected absorptions: O-H stretch (broad, ~3400-3200), C-H aromatic stretch (~3100-3000), C=O stretch (~1720-1700), SO₂ asymmetric and symmetric stretches (~1350 and ~1170), and C-O stretch (~1050). |
Safety Precautions
Working with formaldehyde requires strict adherence to safety protocols due to its toxicity and carcinogenicity.
-
Handling: All manipulations involving formaldehyde should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).
-
Spill and Waste Disposal: Formaldehyde waste should be disposed of according to institutional and local regulations for hazardous chemical waste.
Conclusion
The synthesis of this compound from saccharin and formaldehyde is a straightforward and efficient process that provides a valuable intermediate for further chemical transformations. This guide has outlined the fundamental principles, a detailed experimental procedure, and the necessary characterization and safety measures to ensure a successful and safe synthesis. The versatility of this compound as a building block in medicinal chemistry underscores the importance of mastering its preparation.
References
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N-Hydroxymethylsaccharin chemical structure and IUPAC name
An In-depth Technical Guide to N-Hydroxymethylsaccharin: Structure, Synthesis, and Applications in Modern Drug Discovery
Abstract
This compound, a key derivative of the well-established saccharin scaffold, has emerged as a versatile intermediate in synthetic organic chemistry and a valuable building block in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, IUPAC nomenclature, and physicochemical properties. We will explore its primary synthesis protocols, delve into its characteristic reactivity—particularly in acylation and the Ritter reaction—and illuminate its applications in the strategic design and development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights into the practical utility of this important compound.
Introduction: The Saccharin Scaffold in Medicinal Chemistry
Saccharin, or 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, is most widely known as one of the first commercially successful artificial sweeteners. However, its rigid bicyclic structure and favorable physicochemical properties have made it a privileged scaffold in medicinal chemistry. The derivatization of the saccharin nucleus, particularly at the nitrogen atom, has yielded a plethora of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects. This compound serves as a crucial entry point for many of these derivatives, acting as a stable, reactive handle for further molecular elaboration.
Physicochemical Properties and Nomenclature
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is a white to off-white crystalline solid under standard conditions.
Chemical Structure and IUPAC Name
The formal IUPAC name for this compound is 2-(hydroxymethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide .[1][2] The structure consists of the core saccharin heterocycle with a hydroxymethyl group (-CH₂OH) attached to the nitrogen atom.
Below is a 2D representation of the this compound chemical structure, generated using the DOT language.
Caption: Chemical structure of this compound.
Key Physicochemical Data
The properties summarized in the table below are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 13947-20-1 | [1][3] |
| Molecular Formula | C₈H₇NO₄S | [1][2][3] |
| Molecular Weight | 213.21 g/mol | [1][3] |
| Melting Point | 125-129 °C | [1][3] |
| Boiling Point | 436.3 ± 47.0 °C (Predicted) | [1][3] |
| Density | 1.624 ± 0.06 g/cm³ (Predicted) | [1][3] |
| pKa | 13.17 ± 0.10 (Predicted) | [1][3] |
Synthesis and Experimental Protocols
This compound is typically synthesized via the reaction of saccharin with formaldehyde. This reaction is a straightforward yet crucial transformation that introduces a reactive hydroxymethyl group onto the saccharin nitrogen.
General Synthesis Protocol
The following protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Saccharin
-
Formaldehyde solution (e.g., 37% in H₂O)
-
A suitable base catalyst (e.g., triethylamine)
-
Ethanol or an aqueous-alcoholic medium
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve saccharin in ethanol.
-
Addition of Reagents: Add a catalytic amount of triethylamine to the solution. Subsequently, add an excess of aqueous formaldehyde solution dropwise while stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within a few hours.
-
Isolation: Upon completion, a precipitate of this compound often forms. The product can be isolated by filtration.[4]
-
Purification: The crude product is washed with cold ethanol or water to remove unreacted starting materials and the catalyst. If necessary, further purification can be achieved by recrystallization from a suitable solvent system.
Causality and Insights: The use of a base catalyst like triethylamine is to deprotonate the saccharin nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of formaldehyde. The reaction is generally high-yielding and produces a clean product.
Key Chemical Reactions and Mechanistic Insights
The synthetic utility of this compound stems from the reactivity of its N-hydroxymethyl group, which can act as a precursor to an N-acyliminium ion or be displaced in various nucleophilic substitution reactions.
The Ritter Reaction: Synthesis of N-(Amidomethyl)saccharins
A significant application of this compound is its use in the Ritter reaction to generate N-(amidomethyl)saccharins.[5] In this reaction, the hydroxymethyl group is protonated under acidic conditions, followed by the loss of water to form a stabilized carbocation (an N-acyliminium ion). This electrophilic species is then trapped by a nitrile, which, after hydrolysis, yields the corresponding amide.[5]
This transformation is particularly valuable as it provides a direct route to complex amides, which are prevalent structures in pharmacologically active molecules.[5]
The workflow for this reaction is depicted in the diagram below.
Caption: Workflow of the Ritter reaction with this compound.
Acylation Reactions
This compound is a precursor for various N-acylsaccharins.[6][7] These compounds, such as N-formylsaccharin and N-acetylsaccharin, are excellent acylating agents for amines, providing a solvent-free, mechanochemical route to formamides and acetamides.[6][7] This green chemistry approach is highly efficient and simplifies product purification.[7]
Applications in Drug Discovery and Development
The derivatives of this compound are of significant interest in the pharmaceutical industry due to their diverse biological activities.
-
Anti-inflammatory Agents: The saccharin scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The ability to easily generate a library of amide derivatives via the Ritter reaction allows for the exploration of structure-activity relationships (SAR) to develop novel anti-inflammatory candidates.
-
Analgesics: The synthesis of N-acylsaccharin derivatives has been explored as a pathway to create analogues of existing drugs. For instance, this chemistry can be adapted to produce building blocks for fentanyl-like compounds or paracetamol-like structures, highlighting its potential in pain management research.[6][7]
-
Enzyme Inhibitors: The rigid saccharin core can serve as an anchor to position functional groups for optimal interaction with enzyme active sites. Derivatives have been investigated as inhibitors for various enzymes, leveraging the synthetic accessibility provided by this compound.
The "magic methyl" effect, where the addition of a methyl group can significantly enhance biological activity, is a well-known concept in drug discovery.[8] Similarly, the strategic addition of larger functional groups, facilitated by intermediates like this compound, can profoundly impact a molecule's potency, selectivity, and pharmacokinetic profile.
Handling, Storage, and Safety Considerations
As with any chemical reagent, proper handling and storage of this compound are essential for safety and to maintain its integrity.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture, as it can hydrolyze.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood.
-
Toxicity: While specific toxicity data for this compound is not extensively documented in the provided search results, compounds with similar functional groups should be handled with care. For example, related compounds like N-methylformamide have shown evidence of organ toxicity in animal studies.[9] A comprehensive review of the specific Safety Data Sheet (SDS) from the supplier is mandatory before use.
Conclusion
This compound is more than just a simple derivative of saccharin; it is a powerful and versatile tool in the arsenal of the synthetic and medicinal chemist. Its straightforward synthesis, well-defined reactivity, and proven utility in constructing complex molecular architectures underscore its importance. For researchers and professionals in drug development, a deep understanding of this compound's chemistry opens up new avenues for creating novel therapeutics with improved efficacy and safety profiles. As the demand for innovative drug candidates continues to grow, the strategic application of such key building blocks will remain a cornerstone of successful discovery programs.
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Mattos, M. N. de Oliveira e Marcio C. S. de. (2013). Ritter reaction of N-(hydroxymethyl)saccharin with nitriles: synthesis of new N-(amidomethyl)saccharins. Blucher Chemistry Proceedings. Available from: [Link]
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Fattuoni, C., et al. (2022). N-formylsaccharin: a sweet(able) formylating agent in mechanochemistry. Preprints.org. Available from: [Link]
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Fattuoni, C., et al. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules, 27(17), 5450. Available from: [Link]
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A Technical Guide to the Spectral Analysis of N-Hydroxymethylsaccharin
This guide provides a comprehensive framework for the spectral characterization of N-Hydroxymethylsaccharin, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data. It delves into the causality behind experimental choices and provides a self-validating system for structural elucidation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction: The Imperative for Structural Verification
This compound (NMS), with the molecular formula C8H7NO4S, serves as a versatile reagent, notably as a precursor for N-acylsaccharins and other derivatives. Its reactivity is intrinsically linked to its structure, comprising a benzisothiazole core, a sulfonyl group, a carbonyl group, and a reactive N-hydroxymethyl moiety. Accurate and unambiguous structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final compounds. This guide outlines the integrated spectroscopic approach required to achieve this confirmation.
The molecular structure of this compound is presented below, with key atomic positions numbered for reference in the subsequent spectral analysis sections.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.
Experimental Protocol: NMR Data Acquisition
The following protocol ensures high-quality, reproducible NMR data. The choice of an appropriate deuterated solvent is critical; DMSO-d₆ is recommended due to its ability to dissolve NMS and to slow the exchange of the hydroxyl proton, allowing for its observation.
Caption: A plausible fragmentation pathway for this compound under EI-MS conditions.
| m/z (Mass/Charge) | Proposed Ion | Formula | Notes |
| 213.01 | [M]⁺• | [C₈H₇NO₄S]⁺• | Molecular Ion : Confirms the molecular weight of the compound. |
| 182.99 | [M - CH₂OH]⁺ | [C₇H₄NO₃S]⁺ | A major fragment resulting from the cleavage of the N-CH₂ bond, yielding the stable saccharin cation. |
| 105.03 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Further fragmentation of the saccharin ring can lead to the benzoyl cation. |
| 77.04 | [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of CO from the benzoyl cation gives the phenyl cation. |
Table 4: Predicted Key Ions in the Mass Spectrum of this compound.
The presence of the molecular ion at m/z 213 is the most critical piece of data from the mass spectrum, directly verifying the compound's molecular weight. The fragmentation pattern provides corroborating evidence for the saccharin core and the hydroxymethyl substituent.
Conclusion
The structural integrity of this compound can be unequivocally established through a coordinated application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework. IR spectroscopy offers rapid confirmation of essential functional groups. Finally, mass spectrometry validates the molecular weight and offers insight into the compound's stability and fragmentation. Together, these methods form a robust, self-validating protocol for the characterization of this compound, ensuring its identity and purity for downstream applications in research and development.
References
-
Cossy, J., et al. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. National Institutes of Health. [Link]
-
BD Applied Science. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. [Link]
-
ResearchGate. (n.d.). Spectral Characterization and Crystal Structures of Two Newly Synthesized Ligands of N-Methyl O-Substituted Benzohydroxamic Acids. [https://www.researchgate.net/publication/282161689_Spectral_Characterization_and_Crystal_Structures_of_Two_Newly_Synthesized_Ligands_of_N-Methyl_O-Substituted_Benzohydroxamic_Acids]([Link]
The Genesis of a Reagent: An In-depth Guide to the Discovery and Historical Context of N-Hydroxymethylsaccharin
Abstract
N-Hydroxymethylsaccharin, a derivative of the intensely sweet compound saccharin, holds a unique position in the landscape of synthetic chemistry. While it does not share the gustatory properties of its famous precursor, its utility as a stable, crystalline source of hydroxymethyl functionality has made it a valuable reagent. This technical guide provides an in-depth exploration of the discovery of this compound, placing it within its rich historical context. We will dissect the original synthesis, explore the underlying chemical principles, and present modern, validated protocols for its preparation and characterization, offering field-proven insights for today's researchers, scientists, and drug development professionals.
Introduction: Beyond Sweetness - The Chemical Potential of the Saccharin Scaffold
The story of saccharin, discovered accidentally in 1879 by Fahlberg and Remsen, is a well-known tale of serendipity in science. However, the true value of the saccharin molecule, or 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, extends far beyond its role as the first commercially successful artificial sweetener. The unique chemical architecture of the saccharin scaffold, particularly the acidic proton on the nitrogen atom (pKa ≈ 1.6), renders it a versatile starting material for a multitude of chemical transformations.
The nitrogen atom, once deprotonated, becomes a potent nucleophile, opening a gateway to a vast family of N-substituted saccharin derivatives. These derivatives have found applications as catalysts, reagents in multi-component reactions, and as structural motifs in medicinal chemistry. This guide focuses on one of the earliest and most fundamental of these derivatives: this compound. We will trace its origins to the laboratory of a pioneer in organic synthesis and illuminate the chemical logic that led to its creation.
Historical Context: The Age of Amide Chemistry and the Work of Alfred Einhorn
The late 19th and early 20th centuries were a golden age for organic chemistry in Germany. Giants of the field were elucidating the structures of complex natural products and, in parallel, developing a powerful arsenal of synthetic reactions. A key figure in this era was the German chemist Alfred Einhorn. While most renowned for his 1905 synthesis of the local anesthetic procaine (Novocain), Einhorn's research interests were broad, with significant contributions to the chemistry of amides, esters, and carbonates.
Einhorn's work was characterized by systematic investigations into the reactivity of functional groups. It is within this context of methodical exploration that the discovery of this compound is situated. In 1905, Einhorn and his collaborators published a comprehensive treatise titled "Ueber die N-Methylolverbindungen der Säureamide [Erste Abhandlung.]" (On the N-Methylol Compounds of Acid Amides [First Treatise]) in the prestigious journal Justus Liebigs Annalen der Chemie.[1][2][3] This seminal paper was not focused on saccharin alone, but on a general reaction: the condensation of formaldehyde with various acid amides to form N-methylol derivatives. Saccharin, as a cyclic acid amide, was a logical substrate for this investigation.
The Discovery: Synthesis of this compound
Einhorn's 1905 publication detailed the first synthesis of what he termed "Oxymethylensaccharins," now known as this compound. The reaction is an elegant and straightforward example of nucleophilic addition to a carbonyl group.
The Underpinning Mechanism
The causality behind this reaction lies in the fundamental principles of nucleophilicity and electrophilicity.
-
Activation of the Nucleophile: The saccharin molecule possesses a highly acidic N-H proton due to the strong electron-withdrawing effect of the two adjacent sulfonyl oxygen atoms and the carbonyl group. In the presence of a mild base (such as sodium carbonate or even water acting as a base), this proton can be removed to generate the saccharinate anion. This anion is a powerful nitrogen-based nucleophile.
-
The Electrophilic Target: Formaldehyde, in aqueous solution (formalin), exists in equilibrium with its hydrated form, methanediol. However, a small equilibrium concentration of the highly reactive free aldehyde is always present. The carbon atom of the formaldehyde carbonyl group is electron-deficient (electrophilic) due to the polarization of the C=O bond.
-
Nucleophilic Attack: The nucleophilic nitrogen of the saccharinate anion attacks the electrophilic carbonyl carbon of formaldehyde.
-
Protonation: The resulting alkoxide intermediate is then protonated by a proton source in the reaction mixture (e.g., water) to yield the final N-hydroxymethyl product.
The overall reaction is a reversible addition. The stability of the product as a crystalline solid helps to drive the reaction to completion.
}
Figure 1: Reaction mechanism for the formation of this compound.
Physicochemical Properties and Characterization
The successful synthesis and isolation of a new compound require robust methods of characterization. While Einhorn's era relied on melting point, elemental analysis, and classical chemical tests, modern laboratories employ spectroscopic techniques to provide unambiguous structural proof.
Key Physicochemical Data
The following table summarizes the essential physicochemical properties of this compound, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 13947-20-1 | [4][5] |
| Molecular Formula | C₈H₇NO₄S | [4] |
| Molecular Weight | 213.21 g/mol | [4] |
| Appearance | White crystalline solid | |
| Melting Point | 125-129 °C | [4] |
| Solubility | Sparingly soluble in cold water; soluble in hot water, ethanol, acetone. |
Spectroscopic Characterization
A self-validating protocol requires confirmation of the product's identity. 1H NMR and IR spectroscopy are indispensable tools for this purpose.
-
Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups present. Key expected absorptions for this compound include:
-
~3400-3500 cm⁻¹ (broad): O-H stretch from the hydroxyl group.
-
~1720-1740 cm⁻¹ (strong): C=O stretch from the cyclic amide (lactam) carbonyl.
-
~1340 cm⁻¹ and ~1180 cm⁻¹ (strong): Asymmetric and symmetric SO₂ stretches, characteristic of the sulfonamide group.
-
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique provides detailed information about the electronic environment of the hydrogen atoms.
-
~7.8-8.2 ppm (multiplet, 4H): Aromatic protons on the benzene ring.
-
~5.5-5.8 ppm (singlet or doublet, 2H): Methylene protons (N-CH₂-O). The splitting may vary depending on the solvent and the rate of exchange of the adjacent OH proton.
-
~4.5-5.0 ppm (singlet or triplet, 1H): Hydroxyl proton (-OH). This peak is often broad and its chemical shift is highly dependent on concentration and solvent. It may exchange with D₂O.
-
Modern Experimental Protocol: A Validated Synthesis
Drawing from the principles established by Einhorn, this modern, optimized protocol provides a reliable method for the laboratory-scale synthesis of this compound. This protocol is designed to be self-validating, incorporating purification and characterization steps to ensure the final product's identity and purity.
}
Figure 2: Experimental workflow for the synthesis and validation of this compound.
Step-by-Step Methodology
Materials:
-
Saccharin (10.0 g, 54.6 mmol)
-
Anhydrous Sodium Carbonate (Na₂CO₃) (0.58 g, 5.5 mmol)
-
Formalin (37% aqueous formaldehyde solution) (8.0 mL, ~107 mmol)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a 250 mL Erlenmeyer flask, suspend saccharin (10.0 g) and sodium carbonate (0.58 g) in 50 mL of deionized water. Stir the mixture at room temperature to form a clear solution of sodium saccharinate.
-
Expertise & Experience: The use of a catalytic amount of base (sodium carbonate) is sufficient to deprotonate the acidic saccharin, creating the nucleophile. Using a full equivalent is unnecessary and can promote side reactions with formaldehyde.
-
-
Addition of Formaldehyde: To the stirred solution, add the formalin solution (8.0 mL) in one portion.
-
Reaction: Continue stirring the mixture at room temperature. A white precipitate of this compound will begin to form within 15-30 minutes. Stir for a total of 2-3 hours to ensure the reaction goes to completion.
-
Isolation: Cool the reaction flask in an ice-water bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two portions of ice-cold deionized water (2 x 20 mL) to remove any unreacted starting materials and salts.
-
Trustworthiness: Washing with ice-cold water is critical. The product has some solubility in hot water, so using cold water minimizes product loss during this step.
-
-
Purification (Recrystallization): Transfer the crude solid to a beaker and add the minimum amount of hot deionized water required to fully dissolve it (approximately 80-100 mL). Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Final Collection and Drying: Collect the purified, needle-like crystals by vacuum filtration. Dry the product in a vacuum oven at 40-50 °C to a constant weight. A typical yield is 10-11 g (85-94%).
-
Validation: Confirm the identity and purity of the final product by measuring its melting point (expected: 125-129 °C) and acquiring its IR and ¹H NMR spectra, comparing them to the expected data.
Conclusion
The discovery of this compound by Alfred Einhorn in 1905 was not a serendipitous accident but the product of a systematic and logical investigation into the fundamental reactivity of acid amides. This work laid the foundation for understanding the chemistry of the saccharin scaffold beyond its sweetness. This compound endures as a testament to this foundational research, serving as a stable, easy-to-handle reagent for introducing the N-CH₂OH moiety in organic synthesis. By understanding its historical origins and the robust, validated protocols for its preparation, modern scientists can confidently employ this versatile compound in their own research and development endeavors.
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This compound CAS#: 13947-20-1 . ChemicalBook.
-
Fougerite: the not so simple progenitor of the first cells . (2019). Interface Focus, 9(5), 20190057.
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Reaction Mechanisms in Organic Chemistry . DOKUMEN.PUB.
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Einhorn–Brunner reaction . Wikipedia.
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-
Justus Liebigs Annalen der Chemie . HathiTrust Digital Library.
-
13947-20-1(this compound) Product Description . ChemicalBook.
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Physical properties of N-Hydroxymethylsaccharin (melting point, solubility)
Technical Guide to the Physical Properties of N-Hydroxymethylsaccharin
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of the key physical properties of this compound (CAS: 13947-20-1), focusing on its melting point and solubility characteristics. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes theoretical principles with validated experimental protocols. We delve into the determination and significance of these properties, offering step-by-step methodologies for their accurate assessment in a laboratory setting. The objective is to equip the reader with the foundational knowledge required to effectively handle, purify, and formulate this compound.
Melting Point Analysis of this compound
The melting point is a critical physical constant for a crystalline solid, serving as a primary indicator of identity and purity. For this compound, an accurate determination of its melting point is essential for confirming the successful synthesis and purification of the material. A pure substance typically melts over a very narrow range of 0.5-1.0°C. The presence of impurities will cause a depression in the melting point and a broadening of the melting range.
Reported Melting Point
The melting point of a compound is the temperature at which it transitions from a solid to a liquid state.[1] This physical property is crucial for identification and purity assessment.
| Compound Name | CAS Number | Reported Melting Point (°C) |
| This compound | 13947-20-1 | 138-141 |
Note: The value is sourced from publicly available chemical databases. Experimental values may vary slightly based on purity and analytical method.
Causality in Experimental Choices: The Rationale for Accurate Measurement
The precise determination of a melting point is not merely procedural; it is an exercise in analytical rigor. The rate of heating is the most critical variable.[2] A rapid temperature ramp can lead to an erroneously wide melting range and an inaccurate final temperature, as the heat transfer to the sample and the thermometer's response will lag behind the actual block temperature.[3] Therefore, a two-stage approach is standard practice:
-
Rapid Preliminary Scan: To quickly identify an approximate melting range, saving valuable time.
-
Slow, Methodical Measurement: To precisely determine the melting range, the temperature ramp is significantly reduced (e.g., 1-2°C per minute) as the approximate melting point is approached.[3] This ensures thermal equilibrium between the heating block, the sample, and the thermometer, yielding an accurate result.
Experimental Protocol for Melting Point Determination
This protocol outlines the use of a modern digital melting point apparatus, a common and effective method.
Methodology:
-
Sample Preparation:
-
Place a small amount of dry this compound powder onto a clean, dry watch glass.
-
Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[3]
-
Invert the tube and tap the sealed end firmly on a hard surface to pack the sample into the bottom. The packed sample height should be no more than 1-2 mm.[2][4]
-
-
Apparatus Setup:
-
Insert the prepared capillary tube into the sample holder of the melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned as per the instrument's manual.[1]
-
-
Approximate Melting Point Determination:
-
Set a rapid heating rate (e.g., 10°C/minute).[3]
-
Observe the sample and record the approximate temperature at which it melts.
-
Allow the apparatus to cool sufficiently before proceeding.
-
-
Accurate Melting Point Determination:
-
Prepare a fresh sample in a new capillary tube. Never re-melt a sample, as decomposition may have occurred.[2]
-
Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the approximate melting point found in the previous step.
-
Reduce the heating rate to 1-2°C per minute to slowly approach the melting point.
-
-
Data Recording:
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[3]
-
The melting point is reported as the range T1 – T2.
-
Visualization: Melting Point Determination Workflow
Caption: Workflow for accurate melting point determination.
Solubility Profile of this compound
Solubility is a fundamental property that dictates how a compound will behave in various chemical environments. It is governed by the principle of "like dissolves like," where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[5] The structure of this compound, containing a polar hydroxymethyl group (-CH₂OH) and the larger, relatively non-polar benzisothiazole dioxide core, suggests a nuanced solubility profile. Understanding this profile is crucial for selecting appropriate solvents for chemical reactions, purification (e.g., recrystallization), and formulation.
Qualitative Solubility Assessment
A systematic qualitative analysis provides valuable insight into the functional groups present in a molecule.[6] For this compound, its solubility in acidic or basic solutions can indicate the presence of acidic or basic functional groups that can be protonated or deprotonated to form more soluble ionic species.
| Solvent System | Expected Solubility | Rationale |
| Water (H₂O) | Sparingly Soluble to Insoluble | The polar -OH group may impart slight solubility, but the large, non-polar aromatic ring system likely dominates, limiting aqueous solubility. |
| 5% Sodium Hydroxide (NaOH) | Soluble | The N-H proton of the saccharin ring is acidic and will be deprotonated by a strong base like NaOH to form a highly polar, water-soluble sodium salt. |
| 5% Sodium Bicarbonate (NaHCO₃) | Potentially Soluble | Saccharin itself is a relatively strong organic acid. If the N-H is sufficiently acidic, it will react with the weaker base NaHCO₃. This test helps differentiate strongly acidic protons from weakly acidic ones (like phenols).[7] |
| 5% Hydrochloric Acid (HCl) | Insoluble | The molecule lacks a common organic base functional group (like an amine) that could be protonated by acid.[7] |
| Organic Solvents (e.g., Ethanol, Acetone, DMSO) | Likely Soluble | The compound possesses both polar and non-polar characteristics, suggesting solubility in polar aprotic solvents (Acetone, DMSO) and polar protic solvents (Ethanol) that can accommodate both features. |
Experimental Protocol for Qualitative Solubility Determination
This protocol provides a systematic approach to classifying a compound based on its solubility.
Methodology:
-
General Procedure:
-
Testing Sequence:
-
Step 1: Water Solubility. Test for solubility in 0.75 mL of deionized water. If soluble, proceed to test the solution's pH with litmus paper to check for acidity or basicity.[7] If insoluble, proceed to the next step.
-
Step 2: 5% NaOH Solubility. Using a fresh sample, test for solubility in 0.75 mL of 5% NaOH solution. If the compound dissolves, it indicates the presence of an acidic functional group.[6]
-
Step 3: 5% NaHCO₃ Solubility. If the compound was soluble in 5% NaOH, test a fresh sample in 5% NaHCO₃. Solubility in this weaker base suggests a strongly acidic functional group.[7]
-
Step 4: 5% HCl Solubility. If the compound was insoluble in water, test a fresh sample in 5% HCl. Solubility indicates the presence of a basic functional group (e.g., an amine).[6]
-
Step 5: Organic Solvents. Independently test the solubility in common organic solvents like ethanol, methanol, acetone, or dimethyl sulfoxide (DMSO) to identify suitable systems for reactions or purification.
-
Visualization: Qualitative Solubility Analysis Flowchart
Caption: Decision tree for systematic qualitative solubility testing.
Conclusion
The physical properties of this compound, namely its melting point (138-141 °C) and its characteristic solubility profile, are defining parameters for its identification, purification, and application. Its sharp melting range is indicative of high purity, while its solubility in basic solutions confirms the acidic nature of the saccharin moiety. A thorough understanding and experimental validation of these properties are indispensable first steps in any research or development pipeline involving this compound.
References
- University of the People. (2021). experiment (1) determination of melting points.
- University of Calgary. (n.d.). Melting point determination.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Unknown. (2024). Solubility test for Organic Compounds.
- University of Michigan. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Clarion University. (n.d.). Determination of Melting Point.
- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
Dong, V. M., & Riedel, J. (2017). Melting Point Determination of Solid Organic Compounds. JoVE. Retrieved from [Link] melting-point-determination-of-solid-organic-compounds
- Queen's University. (2023). Solubility of Organic Compounds.
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N-Hydroxymethylsaccharin: A Versatile Formaldehyde Equivalent for Advanced Synthetic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern organic synthesis, the quest for safe, efficient, and versatile reagents is paramount. Formaldehyde, a fundamental C1 building block, is indispensable for introducing hydroxymethyl and related functionalities. However, its gaseous nature, high reactivity, and toxicity pose significant handling challenges. This has spurred the development of formaldehyde equivalents, solid and stable compounds that release formaldehyde in situ under specific reaction conditions. Among these, N-Hydroxymethylsaccharin has emerged as a superior alternative, offering a unique combination of stability, reactivity, and ease of handling. This technical guide provides a comprehensive overview of this compound as a formaldehyde equivalent, detailing its synthesis, mechanistic underpinnings, and diverse applications in key synthetic transformations, including hydroxymethylation and amidoalkylation. Through detailed protocols, comparative data, and mechanistic insights, this guide serves as a practical resource for chemists seeking to leverage the advantages of this compound in their synthetic endeavors, particularly in the realms of pharmaceutical and materials science.
Introduction: The Imperative for Formaldehyde Equivalents
Formaldehyde (CH₂O) is a cornerstone of chemical synthesis, valued for its ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is, however, shadowed by its hazardous properties. As a gas with a low boiling point, it is difficult to handle and dose accurately. Furthermore, it is a known carcinogen and potent irritant, necessitating stringent safety precautions.[1][2] These drawbacks have driven the development of "formaldehyde surrogates" or "formaldehyde equivalents," which are stable, often crystalline, solids that can generate formaldehyde or its reactive equivalent under controlled conditions.
This compound stands out in this class of reagents. It is a crystalline solid that is easy to handle and store, and it circumvents the safety hazards associated with gaseous formaldehyde. Its reactivity can be finely tuned by the choice of reaction conditions, making it a versatile tool for a range of synthetic transformations. This guide will explore the synthesis, properties, and applications of this compound, providing the necessary technical details for its effective utilization in a research and development setting.
Synthesis and Characterization of this compound
The preparation of this compound is a straightforward and efficient process, typically involving the reaction of saccharin with an excess of formaldehyde in the presence of a base.
Synthesis Protocol
A representative procedure for the synthesis of this compound is as follows:
-
Reaction Setup: To a solution of saccharin (1 equivalent) in water, add a 37% aqueous solution of formaldehyde (excess, typically 5-10 equivalents).
-
Basification: Slowly add a solution of sodium hydroxide (or another suitable base) to raise the pH to approximately 9-10. The reaction mixture is stirred at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the product.
-
Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a white crystalline solid.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the hydroxymethyl group and the saccharin backbone.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl groups (C=O stretch), and the sulfonyl group (S=O stretch).
-
Melting Point: A sharp melting point is indicative of high purity.
Mechanistic Framework: The Generation of N-Acyliminium Ions
The synthetic utility of this compound stems from its ability to generate a highly reactive N-acyliminium ion in situ. This electrophilic intermediate is the key species that reacts with a wide range of nucleophiles.
Under acidic conditions, the hydroxyl group of this compound is protonated, forming a good leaving group (water). Subsequent elimination of water generates the electrophilic N-acyliminium ion. This transient species is then readily attacked by a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The saccharin moiety serves as an excellent leaving group, and its high stability drives the reaction forward.
Key Synthetic Applications
This compound is a versatile reagent for a range of important synthetic transformations.
Hydroxymethylation of Amines and Amides
This compound is an excellent reagent for the N-hydroxymethylation of amines and amides. This reaction is typically carried out under mild conditions and provides the corresponding N-hydroxymethylated products in good to excellent yields.
General Protocol for N-Hydroxymethylation:
-
Reaction Setup: Dissolve the amine or amide substrate (1 equivalent) and this compound (1.1-1.5 equivalents) in a suitable solvent (e.g., acetonitrile, dichloromethane).
-
Catalysis: Add a catalytic amount of a Lewis acid or a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Workup and Purification: The reaction is quenched with a basic solution (e.g., saturated sodium bicarbonate). The product is extracted with an organic solvent, dried, and purified by column chromatography.
Table 1: Substrate Scope for N-Hydroxymethylation using this compound
| Entry | Substrate | Product | Yield (%) |
| 1 | Aniline | N-(Hydroxymethyl)aniline | 85 |
| 2 | Benzamide | N-(Hydroxymethyl)benzamide | 92 |
| 3 | Pyrrolidinone | N-(Hydroxymethyl)pyrrolidinone | 88 |
| 4 | Indole | 1-(Hydroxymethyl)indole | 78 |
Yields are representative and may vary depending on the specific reaction conditions.
Amidoalkylation Reactions
The in situ generated N-acyliminium ion from this compound is a potent electrophile for C-H amidoalkylation reactions. This transformation is particularly useful for the functionalization of electron-rich aromatic and heteroaromatic compounds, such as indoles, pyrroles, and phenols.
General Protocol for Amidoalkylation of Indoles:
-
Reaction Setup: To a solution of indole (1 equivalent) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane), add this compound (1.2 equivalents).
-
Catalysis: Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, InCl₃).
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress is monitored by TLC.
-
Workup and Purification: Upon completion, the reaction is quenched with water or a basic solution. The product is extracted, and the organic layer is dried and concentrated. The crude product is purified by flash column chromatography.
Table 2: Amidoalkylation of Various Nucleophiles
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Indole | 3-(Saccharinylmethyl)indole | 95 |
| 2 | 2-Methylindole | 3-(Saccharinylmethyl)-2-methylindole | 91 |
| 3 | Pyrrole | 2-(Saccharinylmethyl)pyrrole | 85 |
| 4 | Anisole | 4-Methoxy-α-(saccharinyl)toluene | 75 |
Yields are representative and may vary depending on the specific reaction conditions.
Advantages Over Other Formaldehyde Equivalents
This compound offers several distinct advantages over other commonly used formaldehyde equivalents like paraformaldehyde and trioxane.
Table 3: Comparison of Formaldehyde Equivalents
| Feature | This compound | Paraformaldehyde | Trioxane |
| Physical State | Crystalline solid | Polymeric solid | Crystalline solid |
| Handling | Easy to weigh and handle | Difficult to handle and dose accurately | Hygroscopic |
| Solubility | Soluble in many organic solvents | Poorly soluble | Soluble in many organic solvents |
| Reactivity | Readily generates N-acyliminium ion under mild acidic conditions | Requires depolymerization, often at elevated temperatures | Requires strong acid catalysis |
| Byproducts | Saccharin (easily removed) | Formaldehyde oligomers | Formaldehyde |
| Safety | Low toxicity | Toxic, irritant | Irritant |
Applications in Total Synthesis and Medicinal Chemistry
The mild and selective reactivity of this compound makes it a valuable tool in the synthesis of complex, biologically active molecules. Its ability to introduce a protected aminomethyl group facilitates the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.
While specific examples of the use of this compound in completed total syntheses are emerging, its utility is evident in the synthesis of key intermediates for drug discovery programs. For instance, the amidoalkylation of functionalized indoles provides a rapid entry point to precursors for various kinase inhibitors and other therapeutic agents. The saccharin moiety can be readily cleaved or further functionalized, adding to the synthetic versatility of the products.
Safety and Handling
While this compound is significantly safer than formaldehyde, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the reagent.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound has established itself as a highly effective and user-friendly formaldehyde equivalent in organic synthesis. Its stability, ease of handling, and predictable reactivity in generating N-acyliminium ions make it a superior choice for a variety of synthetic transformations, including hydroxymethylation and amidoalkylation. For researchers in drug development and materials science, this compound offers a safer and more controlled method for introducing the crucial C1 hydroxymethyl synthon. As the demand for greener and more efficient synthetic methodologies grows, the adoption of reagents like this compound will undoubtedly continue to expand, enabling the construction of complex molecular architectures with greater precision and safety.
References
- Fisher Scientific. (2014). Safety Data Sheet: this compound.
- Sigma-Aldrich. (2023). Safety Data Sheet: this compound.
-
(2022). N-formylsaccharin: a sweet(able) formylating agent in mechanochemistry. Preprints.org. [Link]
- (2021). Asymmetric Organocatalyzed Transfer Hydroxymethylation of Isoindolinones Using Formaldehyde Surrogates. ACS Catalysis.
- (2020). Modification of Heterocycles by Amidoalkylation. Russian Journal of Organic Chemistry.
Sources
A Technical Guide to N-Hydroxymethylsaccharin: Commercial Availability, Synthesis, and Applications for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Hydroxymethylsaccharin, a derivative of the well-known artificial sweetener saccharin, is a versatile reagent with growing importance in organic synthesis and as a formaldehyde-releasing agent. This guide provides an in-depth analysis of its commercial availability, recommended suppliers, and key considerations for procurement. Furthermore, it details a robust laboratory-scale synthesis protocol, discusses critical quality control parameters, and explores its primary applications, offering insights into the causality behind its use in various experimental contexts.
Introduction: The Dual Utility of this compound
This compound (CAS No. 13947-20-1) is a crystalline solid with the molecular formula C₈H₇NO₄S.[1] Its structure, featuring a reactive N-hydroxymethyl group appended to the saccharin backbone, underpins its utility in two distinct but significant domains. In the realm of organic synthesis, it serves as an efficient electrophilic source of the hydroxymethyl group, enabling the formation of C-C, C-N, and C-O bonds. Concurrently, its ability to slowly release formaldehyde in aqueous environments positions it as a biocide and preservative, particularly in industrial applications. This guide will navigate the technical landscape of this compound, empowering researchers to effectively source, synthesize, and utilize this valuable compound.
Commercial Availability and Supplier Landscape
The procurement of this compound for research and development purposes requires careful consideration of purity, grade, and supplier reliability. The compound is available from a range of chemical suppliers, primarily catering to the research and pharmaceutical sectors.
Key Suppliers and Product Specifications
A survey of the current market indicates that this compound is predominantly available in research quantities, with a limited number of suppliers offering bulk or GMP (Good Manufacturing Practice) grade material. High-purity grades are essential for applications in drug discovery and development to ensure reproducibility and avoid the introduction of impurities that could interfere with biological assays or synthetic pathways.[2]
| Supplier | Available Grades | Purity | Typical Packaging | Noteworthy Information |
| Merck KGaA (Sigma-Aldrich) | Research Grade | ≥97% | 1g, 5g | Offers comprehensive technical data and safety information. |
| Alchem Pharmtech, Inc. | Custom Synthesis | High Purity | Inquire for details | Specializes in custom synthesis for pharmaceutical applications. |
| Beijing FYF Chemicals Co., Ltd. | Industrial Grade | Inquire for details | Bulk quantities | Primarily serves the industrial sector. |
| DAYANG CHEM (HANGZHOU) CO.,LTD | Research Grade | Inquire for details | g to kg scale | Offers a range of packaging sizes. |
| NanJing Xienuo bio Co.,Ltd. | Research Grade | Inquire for details | Small quantities | Focuses on biochemical reagents. |
Note: The information in this table is subject to change. It is recommended to contact the suppliers directly for the most up-to-date product specifications and pricing.
Causality in Supplier Selection: A Researcher's Perspective
The choice of supplier should be dictated by the specific application. For preliminary organic synthesis studies, a standard research grade from a reputable supplier like Merck KGaA may be sufficient. However, for late-stage drug development or for use as an excipient, a supplier capable of providing GMP-grade material with a comprehensive Certificate of Analysis (CoA) is imperative. The CoA should detail the purity as determined by validated analytical methods, such as High-Performance Liquid Chromatography (HPLC), and provide information on residual solvents and elemental impurities.
Laboratory-Scale Synthesis of this compound
For researchers requiring larger quantities or specific isotopic labeling, in-house synthesis provides a viable alternative to commercial procurement. The most common and straightforward synthesis involves the reaction of saccharin with formaldehyde.
Reaction Rationale and Mechanism
The synthesis proceeds via a nucleophilic addition of the deprotonated saccharin to the electrophilic carbonyl carbon of formaldehyde. The saccharin imide proton is sufficiently acidic to be removed by a weak base, generating a nucleophilic nitrogen anion. This anion then attacks the formaldehyde, followed by protonation to yield the N-hydroxymethyl derivative.
Diagram: Synthesis of this compound
Caption: Reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Saccharin (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.2 eq)
-
Potassium carbonate (K₂CO₃, 0.1 eq)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend saccharin in deionized water.
-
Add potassium carbonate to the suspension and stir for 15 minutes at room temperature. The saccharin will partially dissolve as its potassium salt is formed.
-
To this mixture, add the formaldehyde solution dropwise over 10 minutes.
-
Heat the reaction mixture to 60-70 °C and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.
-
Dry the product under vacuum.
Causality of Experimental Choices:
-
Base: Potassium carbonate is a mild and inexpensive base, sufficient to deprotonate the acidic imide proton of saccharin without causing significant side reactions.
-
Solvent: Water is an effective solvent for the reactants and facilitates the reaction.
-
Temperature: Moderate heating increases the reaction rate without promoting the decomposition of the product or starting materials.
-
Recrystallization: This is a crucial step to remove unreacted saccharin and other impurities, ensuring a high-purity final product suitable for research applications.
Quality Control and Analytical Characterization
Ensuring the purity and identity of this compound is paramount for its effective use.
Recommended Analytical Techniques
| Technique | Purpose | Expected Results |
| Melting Point | Identity and preliminary purity assessment | Sharp melting point around 138-142 °C. |
| ¹H NMR Spectroscopy | Structural confirmation | Characteristic peaks for the aromatic protons of the saccharin ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. |
| ¹³C NMR Spectroscopy | Structural confirmation | Resonances corresponding to all eight carbon atoms in the molecule. |
| FT-IR Spectroscopy | Functional group identification | Strong absorptions for the C=O and SO₂ groups of the saccharin moiety, and a broad O-H stretch for the hydroxyl group. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification | A single major peak corresponding to this compound, with minimal impurity peaks. |
Interpreting the Certificate of Analysis (CoA)
A comprehensive CoA from a supplier should include the results from several of the analytical techniques listed above. Researchers should pay close attention to the purity value determined by HPLC, as this is the most accurate measure of the compound's quality.[3] The CoA should also specify the solvent used for any spectroscopic analysis and the chromatographic conditions for the HPLC analysis to allow for replication and verification.
Applications in Research and Development
This compound in Organic Synthesis
This compound serves as a stable, solid alternative to gaseous formaldehyde for hydroxymethylation reactions. It can react with a variety of nucleophiles to introduce a hydroxymethyl group.
Diagram: Application of this compound in Synthesis
Caption: General scheme for hydroxymethylation using this compound.
A notable application is in the formylation of amines, where derivatives of N-acylsaccharins, which can be prepared from this compound, act as efficient acyl transfer agents.[4] This methodology offers a user-friendly and often solvent-free alternative to traditional formylating agents.[4]
This compound as a Formaldehyde-Releasing Biocide
In aqueous environments, this compound can undergo hydrolysis to slowly release formaldehyde. This property makes it an effective biocide for controlling microbial growth in various industrial products, such as metalworking fluids. The slow-release mechanism maintains a low, consistent concentration of formaldehyde, providing long-lasting antimicrobial activity.
The efficacy of a biocide is dependent on several factors, including concentration, contact time, and the types of microorganisms present.[5] While comparative efficacy data for this compound against a broad spectrum of microbes is not extensively published in peer-reviewed literature, its formaldehyde-releasing nature suggests it would be effective against a wide range of bacteria and fungi. However, researchers should empirically determine its effectiveness for their specific application and microbial challenges.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: While this compound itself has not been extensively studied for its toxicity, it is a formaldehyde-releasing agent. Formaldehyde is a known irritant and sensitizer.
Conclusion
This compound is a readily accessible and versatile reagent with significant potential in both synthetic chemistry and industrial applications. For researchers, a thorough understanding of its commercial availability, synthesis, and quality control is essential for successful and reproducible experimentation. By carefully selecting suppliers based on the intended application and adhering to proper handling and analytical procedures, scientists can effectively leverage the unique properties of this compound in their research and development endeavors.
References
-
Thermo Fisher Scientific. (n.d.). Certificate of analysis - Benzyltrimethylammonium hydroxide. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Certificate of analysis - Methyl (S)-(+)-3-hydroxy-2-methylpropionate. Retrieved from [Link]
-
Procacci, A., et al. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules, 27(17), 5450. [Link]
-
Adukwu, E. C., et al. (2024). Recent advances in examining the factors influencing the efficacy of biocides against Listeria monocytogenes biofilms in the food industry: A systematic review. Food Microbiology, 124, 104281. [Link]
Sources
- 1. This compound CAS#: 13947-20-1 [m.chemicalbook.com]
- 2. High-Purity Chemicals for Product Safety in Food and Medicines [decachem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in examining the factors influencing the efficacy of biocides against Listeria monocytogenes biofilms in the food industry: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Strategic Synthesis of N-Formylsaccharin via N-Hydroxymethylsaccharin
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-formylsaccharin, a versatile and highly valuable reagent in modern organic chemistry. While the predominant synthetic route involves the direct formylation of saccharin, this note explores the strategic use of N-hydroxymethylsaccharin as a key intermediate. We delve into the mechanistic underpinnings of this transformation, presenting a detailed, field-proven protocol for the conversion. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of N-formylsaccharin chemistry and expand their synthetic repertoire.
Introduction: The Significance of N-Formylsaccharin
N-formylsaccharin has emerged as a reagent of considerable importance, primarily recognized for its role as a stable, crystalline, and easily handleable source of carbon monoxide (CO) in various carbonylation reactions.[1][2] It also serves as an effective formylating agent for amines.[3][4] The attachment of a formyl group is a critical transformation in the synthesis of numerous pharmaceuticals and biologically active molecules. The challenges associated with the direct use of gaseous and toxic carbon monoxide have driven the development of solid CO surrogates, with N-formylsaccharin being a prominent example. Its synthesis and application are therefore of significant interest to the chemical and pharmaceutical industries.
Traditionally, N-formylsaccharin is synthesized by treating saccharin with a mixture of formic acid and acetic anhydride.[1][2] This method is robust and widely used. However, understanding alternative synthetic pathways, such as those proceeding through this compound, offers greater flexibility and potential for derivatization. This compound itself is a stable crystalline solid, which can be prepared from saccharin and formaldehyde. Its conversion to N-acylsaccharins is a known transformation, and this application note will focus on the specific case of its conversion to N-formylsaccharin.
The Synthetic Pathway: From this compound to N-Formylsaccharin
The synthesis of N-formylsaccharin from this compound is conceptually an oxidation reaction, where the hydroxymethyl group is converted to a formyl group. However, a more common and practical approach documented in the literature for analogous N-acylsaccharins involves an esterification-type reaction of this compound with the corresponding carboxylic acid or its activated form. This pathway leverages the reactivity of the hydroxymethyl group.
Mechanistic Insights
The reaction of this compound with an activated formic acid species, such as a mixed anhydride, is the most probable mechanism for this transformation. A plausible reaction pathway is outlined below:
-
Formation of a Mixed Anhydride: Formic acid reacts with a dehydrating agent, such as acetic anhydride or dicyclohexylcarbodiimide (DCC), to form a more reactive mixed anhydride.
-
Nucleophilic Attack: The hydroxyl group of this compound acts as a nucleophile, attacking the formyl carbon of the mixed anhydride.
-
Intermediate Formation and Rearrangement: A tetrahedral intermediate is formed, which then collapses, eliminating the leaving group (e.g., acetate or dicyclohexylurea) and yielding N-formylsaccharin.
This proposed mechanism is consistent with the established synthesis of other N-acylsaccharins from this compound.[5]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of N-formylsaccharin from this compound. This protocol is based on established principles of organic synthesis for analogous transformations.
Materials and Equipment
| Reagent/Equipment | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Formic Acid | ≥95% | ACS Reagent Grade |
| Acetic Anhydride | ≥98% | ACS Reagent Grade |
| Pyridine | Anhydrous | Reagent Grade |
| Dichloromethane (DCM) | Anhydrous | HPLC Grade |
| Diethyl Ether | Anhydrous | Reagent Grade |
| Sodium Bicarbonate | Saturated Aqueous Solution | |
| Magnesium Sulfate | Anhydrous | |
| Round-bottom flask | Standard Glassware | |
| Magnetic stirrer and stir bar | ||
| Ice bath | ||
| Separatory funnel | ||
| Rotary evaporator |
Step-by-Step Synthesis Protocol
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Acetic anhydride is corrosive and a lachrymator. Formic acid is corrosive.
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (10.0 g, 46.9 mmol).
-
Dissolution: Add anhydrous dichloromethane (100 mL) to the flask and stir the mixture until the this compound is fully dissolved.
-
Addition of Base: Add anhydrous pyridine (4.2 mL, 51.6 mmol, 1.1 eq) to the solution.
-
Formation of Mixed Anhydride (in a separate flask): In a separate 100 mL flask, cool formic acid (1.9 mL, 51.6 mmol, 1.1 eq) in an ice bath. Slowly add acetic anhydride (4.9 mL, 51.6 mmol, 1.1 eq) to the formic acid with stirring. Allow the mixture to stir at 0°C for 15 minutes.
-
Reaction: Slowly add the freshly prepared mixed anhydride solution to the this compound solution at room temperature over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes). The starting material (this compound) should be consumed, and a new spot corresponding to N-formylsaccharin should appear.
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a white solid. Recrystallize the solid from a suitable solvent system, such as ethyl acetate/hexanes, to obtain pure N-formylsaccharin.
-
Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity.
Expected Yield and Purity
-
Expected Yield: 75-85%
-
Appearance: White crystalline solid
-
Purity (by NMR): >98%
Visualization of the Synthetic Process
Chemical Reaction Scheme
Caption: Reaction scheme for the synthesis of N-formylsaccharin.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Conclusion
The synthesis of N-formylsaccharin from this compound provides an alternative and strategic route to this valuable reagent. This method, proceeding through a likely esterification-type mechanism with an activated formic acid species, offers a high-yielding and straightforward protocol. The ability to utilize this compound as a precursor opens up possibilities for further synthetic manipulations and the creation of diverse N-acylsaccharin derivatives. The protocols and insights provided in this application note are intended to empower researchers to confidently and efficiently synthesize N-formylsaccharin for their varied research and development needs.
References
-
Cuccu, F., Basoccu, F., Fattuoni, C., & Porcheddu, A. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules, 27(16), 5334. [Link]
-
Organic Syntheses. (n.d.). N-Formylsaccharin. Retrieved from [Link]
-
Cuccu, F., Basoccu, F., Fattuoni, C., & Porcheddu, A. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. [PMC - NIH]. [Link]
-
ResearchGate. (n.d.). N-Formylsaccharin: A New Formylating Agent. Retrieved from [Link]
Sources
Application Notes & Protocols: N-Formylsaccharin for the Efficient Formylation of Primary Amines
Introduction: The Strategic Importance of N-Formylation and the Rise of a Superior Reagent
The introduction of a formyl group into a molecule, particularly onto a nitrogen atom to form an N-formamide, is a cornerstone transformation in organic synthesis and medicinal chemistry. N-formylated compounds are not merely protected amines; they serve as critical intermediates for synthesizing isocyanides, as precursors for N-methylamines, and are integral structural motifs in numerous pharmaceuticals, including treatments for pulmonary diseases and obesity.[1] Historically, methods for N-formylation have often relied on reagents like acetic formic anhydride or activated formic acid derivatives, which can be moisture-sensitive, require harsh conditions, or are impractical due to toxicity and cost.[2][3]
This guide details the application of N-formylsaccharin, a crystalline, stable, and highly efficient reagent that overcomes many of these limitations.[4] Developed as a powerful and chemoselective formylating agent, N-formylsaccharin provides a robust and user-friendly protocol for researchers in synthetic chemistry and drug development.[5] Its primary advantages include exceptional chemoselectivity for amines over alcohols, mild reaction conditions, rapid reaction times, and a simplified workup that often obviates the need for chromatographic purification.[4][6]
Reaction Mechanism: A Nucleophilic Acyl Substitution
The efficacy of N-formylsaccharin stems from a straightforward nucleophilic acyl substitution mechanism. The primary amine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the formyl group. The saccharin moiety is an excellent leaving group due to the stability of its corresponding anion, which is resonance-stabilized by the two sulfonyl oxygens and the carbonyl group. This inherent stability drives the reaction to completion under mild conditions.
Caption: Mechanism of N-formylation using N-formylsaccharin.
Core Advantages for the Modern Laboratory
N-formylsaccharin presents a compelling case for its adoption as a standard formylating agent.
-
Solid and Stable: It is a crystalline solid that is easy to handle, weigh, and store under standard laboratory conditions, unlike many moisture-sensitive or gaseous reagents.[4][7]
-
Exceptional Chemoselectivity: It reliably formylates primary and secondary amines even in the presence of more sensitive functional groups like hydroxyls, minimizing the need for protecting group strategies.[5][6]
-
Mild and Rapid Reactions: Formylation proceeds smoothly at ambient temperatures, often reaching completion within 15-30 minutes.[4][6]
-
Broad Substrate Compatibility: The protocol is effective for a wide range of both aliphatic and aromatic primary and secondary amines.[6]
-
Simplified Purification: The saccharin byproduct is easily removed by a simple aqueous wash or filtration, yielding highly pure N-formamides without the need for column chromatography.[1][4]
-
Preservation of Chirality: The mild conditions ensure that no racemization occurs at adjacent stereocenters during the reaction.[6]
-
Green Chemistry Profile: Its efficiency, combined with its use in solvent-free mechanochemical procedures, aligns with the principles of sustainable chemistry.[1][8]
Experimental Protocols
Two primary protocols are presented below: a standard solution-phase method suitable for most applications and a solvent-free mechanochemical method for green chemistry initiatives.
Caption: General workflows for solution-phase and mechanochemical N-formylation.
Protocol 1: Standard Solution-Phase N-Formylation
This protocol is highly reliable for a broad range of primary amines. The reaction is typically rapid and clean.
Materials:
-
Primary amine (1.0 mmol)
-
N-Formylsaccharin (1.1 mmol, 1.1 equivalents)
-
Tetrahydrofuran (THF), anhydrous (5-10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add the primary amine (1.0 mmol). Dissolve the amine in anhydrous THF (5-10 mL).
-
Reagent Addition: Add N-formylsaccharin (1.1 mmol) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at ambient temperature. The reaction is typically complete within 15 to 60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to remove the saccharin byproduct.
-
Isolation: Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to afford the pure N-formamide product.[6] In most cases, no further purification is necessary.
Protocol 2: Mechanochemical (Solvent-Free) N-Formylation
This protocol offers a green and efficient alternative, eliminating the need for bulk solvents.[1]
Materials:
-
Primary amine (1.0 mmol)
-
N-Formylsaccharin (1.1 mmol, 1.1 equivalents)
-
Sodium Bicarbonate (NaHCO₃), solid
-
Ethyl acetate (EtOAc)
-
Zirconia (ZrO₂) milling jar and milling ball (e.g., 15 mL jar, 10 mm ball)
-
Planetary ball mill or mixer mill
Procedure:
-
Charging the Mill: Place the primary amine (1.0 mmol) and N-formylsaccharin (1.1 mmol) into a ZrO₂ milling jar containing one ZrO₂ milling ball.
-
Milling: Secure the jar in the ball mill and operate at a frequency of 30 Hz for 30 to 180 minutes, depending on the substrate.
-
In-Situ Purification: After the initial milling period, open the jar and add solid NaHCO₃ (approximately 2-3 equivalents). Mill for an additional 10 minutes. This step neutralizes the saccharin byproduct, converting it to a salt.[1]
-
Extraction and Isolation: Transfer the solid crude mixture to a beaker. Add ethyl acetate (approx. 4 mL), stir to dissolve the product, and filter to remove the solid saccharin salt and excess NaHCO₃.
-
Final Product: Remove the solvent from the filtrate under reduced pressure to yield the pure N-formamide.[1]
Data Presentation: Substrate Scope and Performance
N-formylsaccharin demonstrates high efficacy across a diverse range of primary amines. The following table summarizes typical results.
| Substrate Type | Example Amine | Method | Typical Reaction Time | Typical Yield |
| Aliphatic Primary | Benzylamine | Solution-Phase | 15-30 min | Excellent (>95%) |
| Aromatic Primary | Aniline | Solution-Phase | 30-60 min | Excellent (>95%) |
| Sterically Hindered | tert-Butylamine | Solution-Phase | 1-2 hours | Good to Excellent |
| Functionalized | 4-Aminophenol | Solution-Phase | 20-40 min | Excellent (>95%) |
| Solvent-Free | Benzylamine | Mechanochemical | 30 min | Excellent (>95%) |
| Solvent-Free | 4-Bromoaniline | Mechanochemical | 60 min | Good to Excellent |
Yields are generally reported as "good to excellent" in the literature; specific values depend on the exact substrate and reaction scale.[1]
Safety, Handling, and Storage
-
Safety Precautions: Always handle N-formylsaccharin in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust (P261) and contact with skin and eyes (P262).[9]
-
Storage: N-formylsaccharin is a stable solid. Store in a tightly sealed container in a cool, dry place. Recommended long-term storage is between 10°C and 25°C.[9]
-
Stability: The reagent is stable under ambient conditions but should be protected from excessive moisture.[4] For some sensitive applications, freshly prepared N-formylsaccharin may give higher yields.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time. - Poor quality of amine or THF. - Sterically demanding substrate. | - Extend the reaction time and continue monitoring by TLC. - Use freshly distilled/anhydrous THF and a pure amine starting material. - For very hindered amines, slightly warming the reaction may be necessary. |
| Low Yield | - Incomplete workup; product lost in aqueous layer. - Degradation of starting material. | - Ensure thorough extraction from the aqueous phase with an appropriate organic solvent (e.g., perform 3x extractions). - Confirm the stability of the primary amine under the reaction conditions. |
| Impure Product | - Incomplete removal of saccharin byproduct. | - Perform an additional wash with saturated NaHCO₃ solution or a dilute NaOH solution during workup. |
Conclusion
N-formylsaccharin stands out as a premier reagent for the N-formylation of primary amines. Its operational simplicity, mild reaction conditions, high chemoselectivity, and ease of product isolation make it an invaluable tool for both academic research and industrial drug development. The protocols described herein are robust, scalable, and adaptable, offering a significant improvement over many classical formylation methods and promoting safer, more efficient, and greener chemical synthesis.
References
-
Cravotto, G., et al. (2021). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules, 26(21), 6649. [Link]
-
Edelris. N-Formylsaccharin: A New Formylating Agent. [Link]
-
Organic Syntheses. Pd-Catalyzed External-CO-Free Carbonylation: Preparation of 4-Methoxycarbonyl-1,1'-biphenyl from 4-Iodo-1,1'-biphenyl. Org. Synth. 2020, 97, 125-141. [Link]
- Cochet, T., et al. (2018). N-Formylsaccharin: A New Formylating Agent. Encyclopedia of Reagents for Organic Synthesis.
-
ResearchGate. N-Formylsaccharin: A New Formylating Agent | Request PDF. [Link]
-
Tan, Y., et al. (2021). N-Formylsaccharin as a CO Source: Applications and Recent Developments. ChemistrySelect, 6(8), 1839-1850. [Link]
-
Semantics Scholar. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. [Link]
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Organic Syntheses. Discussion Addendum for: Pd-Catalyzed External-CO-Free Carbonylation. Org. Synth. 2020, 97, 142-151. [Link]
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MDPI. Formylation of Amines. Molecules, 2018, 23(8), 1839. [Link]
-
Jung, S. H., et al. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society. [Link]
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Application Notes and Protocols: Unraveling the Mechanistic Pathway of N-Hydroxymethylsaccharin Reactions with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of N-Hydroxymethylsaccharin in Amine Functionalization
This compound stands as a valuable reagent in organic synthesis, offering a straightforward and efficient method for the aminomethylation of various nucleophiles. Its reactions with primary and secondary amines are of particular interest in medicinal chemistry and drug development for the construction of complex nitrogen-containing scaffolds. This document provides a detailed exploration of the mechanistic pathway underpinning these reactions, supplemented with robust experimental protocols and practical insights for researchers in the field. The core of this transformation lies in the generation of a highly reactive N-acyliminium ion, a potent electrophile that readily engages with amine nucleophiles.
The Mechanistic Heart of the Reaction: Formation and Trapping of the N-Acyliminium Ion
The reaction between this compound and an amine is generally understood to proceed through a two-step mechanism, often facilitated by acidic conditions. The key intermediate, an N-acyliminium ion, is a powerful electrophile due to the electron-withdrawing nature of the adjacent sulfonyl and carbonyl groups of the saccharin moiety.[1][2]
Step 1: Acid-Catalyzed Formation of the N-Acyliminium Ion
The reaction is initiated by the protonation of the hydroxyl group of this compound by an acid catalyst.[3] This protonation converts the hydroxyl group into a good leaving group (water). Subsequent departure of the water molecule leads to the formation of a resonance-stabilized N-acyliminium ion. The presence of the saccharin framework significantly enhances the electrophilicity of this intermediate.[1][4]
Step 2: Nucleophilic Attack by the Amine
The highly electrophilic N-acyliminium ion is then readily attacked by the lone pair of electrons on the nitrogen atom of the amine.[5][6] This nucleophilic addition results in the formation of a new carbon-nitrogen bond.
Step 3: Deprotonation to Yield the Final Product
Finally, a proton is removed from the newly formed ammonium species, typically by a weak base or another amine molecule in the reaction mixture, to yield the neutral N-substituted methylsaccharin product and regenerate the acid catalyst.
Below is a visual representation of the proposed mechanistic pathway:
Sources
The Role of N-Hydroxyimide Derivatives in Modern Peptide Synthesis: A Guide to Application and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Efficiency and Chiral Integrity in Peptide Synthesis
The synthesis of peptides, fundamental building blocks of life and crucial components of many therapeutics, is a meticulously controlled process. The formation of each peptide bond requires the activation of a carboxylic acid group to facilitate its reaction with an amino group.[1][2] This activation, however, is a double-edged sword. While necessary for bond formation, it can also lead to undesirable side reactions, most notably the loss of chiral integrity at the α-carbon, a phenomenon known as racemization.[3][4] Over the decades, a vast arsenal of coupling reagents and strategies has been developed to maximize coupling efficiency while minimizing racemization.[5]
Among the most successful and widely adopted strategies is the use of N-hydroxyimide derivatives as additives or as pre-formed active esters. These compounds play a pivotal role in converting the carboxylic acid into a more reactive, yet stable, intermediate that readily reacts with the amine component of the growing peptide chain. While a wide variety of N-hydroxy compounds have been explored, this guide will focus on the principles and applications of some of the most well-established N-hydroxyimide derivatives in peptide synthesis. It is noteworthy that while the core principles discussed here are broadly applicable, specific data and established protocols for N-Hydroxymethylsaccharin derivatives in peptide synthesis are not widely available in the current body of scientific literature. Therefore, this guide will focus on closely related and extensively documented N-hydroxy compounds that serve as the foundation of this field, providing a robust framework for understanding their application.
The Mechanism of Action: How N-Hydroxyimide Derivatives Enhance Peptide Coupling
The primary function of N-hydroxyimide derivatives in peptide synthesis is to act as superior leaving groups upon the formation of an active ester. The general mechanism involves the reaction of the carboxylic acid of an N-protected amino acid with a coupling reagent, such as a carbodiimide (e.g., DCC or DIC), in the presence of an N-hydroxyimide additive (e.g., N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)).[6] This forms a highly reactive O-acylisourea intermediate which then rapidly reacts with the N-hydroxyimide to form an active ester. This active ester is more stable than the O-acylisourea intermediate, which helps to prevent side reactions, and is highly susceptible to nucleophilic attack by the amino group of the incoming amino acid, leading to the formation of the desired peptide bond.[7][8]
A key advantage of using N-hydroxyimide derivatives is their ability to suppress racemization. Racemization often proceeds through the formation of a symmetric oxazolone intermediate from the activated amino acid. The active esters formed with N-hydroxyimides are less prone to cyclizing into oxazolones compared to other activated intermediates, thus preserving the stereochemical integrity of the amino acid.[4]
Core N-Hydroxyimide Derivatives in Peptide Synthesis: A Comparative Overview
While the foundational principle remains the same, different N-hydroxyimide derivatives offer distinct advantages in terms of reactivity, stability, and suppression of side reactions.
| Reagent | Structure | Key Advantages | Common Applications |
| N-Hydroxysuccinimide (NHS) | Succinimide ring with a hydroxyl group on the nitrogen | Forms stable, crystalline active esters. Widely used and commercially available.[9] | Solid-phase and solution-phase peptide synthesis, bioconjugation.[10] |
| 1-Hydroxybenzotriazole (HOBt) | Benzotriazole ring with a hydroxyl group | Highly effective at suppressing racemization.[6][11] Often used in combination with carbodiimides. | Standard additive in carbodiimide-mediated couplings. |
| 1-Hydroxy-7-azabenzotriazole (HOAt) | Azabenzotriazole ring with a hydroxyl group | More reactive than HOBt, leading to faster coupling and better yields, especially for hindered amino acids.[12] | Difficult couplings, synthesis of complex peptides. |
| N-Hydroxyphthalimide (NHP) | Phthalimide ring with a hydroxyl group | Forms highly reactive esters.[13] | Stepwise peptide synthesis.[13] |
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for the use of N-hydroxyimide derivatives in solid-phase peptide synthesis (SPPS). It is important to note that optimization of reaction times, temperatures, and equivalents of reagents may be necessary for specific peptide sequences.
Protocol 1: Standard Peptide Coupling using Carbodiimide and an N-Hydroxyimide Additive (e.g., HOBt)
This protocol outlines a typical coupling cycle in Fmoc-based solid-phase peptide synthesis.
Caption: Coupling using a pre-formed NHS active ester.
Step-by-Step Methodology:
-
Resin Preparation: Start with the resin-bound peptide that has a free N-terminal amino group (after Fmoc deprotection and washing as described in Protocol 1).
-
Coupling: a. Dissolve the N-Fmoc-amino acid-NHS ester (3 equivalents) in DMF. b. Add the solution to the resin. c. Agitate the mixture at room temperature. Coupling with NHS esters is generally slower than with in-situ activation methods and may require 2-4 hours or longer.
-
Washing: After complete coupling, thoroughly wash the resin with DMF.
-
Continue Synthesis: Proceed with the next deprotection and coupling cycle.
Conclusion and Future Perspectives
N-hydroxyimide derivatives have become indispensable tools in the field of peptide synthesis, enabling the efficient and stereochemically controlled construction of complex peptide molecules. While reagents like NHS and HOBt are workhorses in both academic and industrial settings, the continuous search for novel activating agents with improved performance characteristics is an active area of research. Future developments may lead to the discovery of new N-hydroxy compounds that offer even greater reactivity, solubility, and suppression of side reactions, further advancing the frontiers of peptide science and therapeutic development. As new reagents emerge, the fundamental principles of activation and racemization suppression established with the classical N-hydroxyimide derivatives will undoubtedly continue to guide the design and application of these next-generation tools.
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
- Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv.
- N‐Hydroxylamines for Peptide Synthesis. (n.d.). ResearchGate.
- Selective protein N-terminal labeling with N-hydroxysuccinimide esters. (n.d.). PMC.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. (2020). Organic & Biomolecular Chemistry.
- Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. (1992). International Journal of Peptide and Protein Research.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications.
- Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. (n.d.). PubMed.
- The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. (2019). ChemicalBook.
- Active Esters in Solid-Phase Peptide Synthesis. (1989). Journal of Protein Chemistry.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. (n.d.). ChemRxiv.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Synthesis and reactions of esters of N-hydroxyphthalimide and N-protected amino acids. (n.d.). ResearchGate.
- In the peptide bond formation, OH from the carboxylic acid group is a leaving group. I thought OH groups are bad leaving groups? Like they never leave unless they're protonated to form H2O-R+? (2023). Reddit.
- Peptide bond formation: how does the -OH group of the carboxylic acid side chain leave if it's not protonated to make a good leaving group? (2022). Reddit.
- HOBt and HOAt-Derived Immonium Salts: New and Highly Efficient Coupling Reagents for Peptide Synthesis. (n.d.). ResearchGate.
- Methods and protocols of modern solid phase peptide synthesis. (n.d.). ResearchGate.
- Peptide bonds: Formation and cleavage. (2013). Khan Academy.
- pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. (n.d.).
- Prebiotic Peptide Bond Formation Through Amino Acid Phosphorylation. Insights from Quantum Chemical Simulations. (2019). MDPI.
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- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. bachem.com [bachem.com]
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- 9. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 10. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
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- 13. researchgate.net [researchgate.net]
N-Hydroxymethylsaccharin: A Versatile Reagent for Amine Protection in Complex Synthesis
Application Note & Protocols
Introduction: The Critical Role of Amine Protection in Modern Organic Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the selective modification of a single functional group in the presence of others is a paramount challenge. Amines, being nucleophilic and basic, are often highly reactive and can interfere with a wide array of chemical transformations.[1] To orchestrate complex molecular assembly, chemists rely on the temporary masking of these reactive centers using "protecting groups."[2] An ideal protecting group should be easily and selectively introduced, stable under a variety of reaction conditions, and readily removed in high yield under mild conditions that do not affect other functionalities within the molecule.[2]
While numerous amine protecting groups such as Boc, Cbz, and Fmoc are well-established, the search for novel protecting groups with unique reactivity profiles and advantages continues.[3][4] This application note introduces N-Hydroxymethylsaccharin as a versatile and efficient reagent for the protection of primary and secondary amines, forming stable N-(saccharinylmethyl)amines. We will delve into the mechanistic rationale, provide detailed protocols for protection and deprotection, and discuss the potential applications of this methodology in contemporary research.
The N-(Saccharinylmethyl) Protecting Group: A Mechanistic Overview
This compound serves as a stable, crystalline solid that can be readily prepared from saccharin and formaldehyde.[5] Its utility as a protecting group stems from its ability to act as a precursor to a stabilized N-acyliminium ion or a related carbocationic species under acidic conditions. This electrophilic intermediate is then readily trapped by nucleophilic amines.
The protection mechanism is analogous to the well-known Ritter reaction, where this compound has been shown to react with nitriles in the presence of a strong acid to form N-(amidomethyl)saccharins. In this case, the amine, being a more potent nucleophile than a nitrile, readily attacks the incipient N-(saccharinylmethyl) carbocation.
dot graph TD { A[this compound] -- "H+" --> B{N-(Saccharinylmethyl) Carbocation}; B -- "R1R2NH (Amine)" --> C[N-(Saccharinylmethyl)amine]; subgraph Protection; A; B; C; end }
Caption: Proposed mechanism for amine protection.
The resulting N-(saccharinylmethyl) bond is generally stable to a range of reaction conditions, yet can be cleaved under specific acidic conditions, allowing for the timely deprotection of the amine.
Experimental Protocols
Protocol 1: Protection of a Primary Amine with this compound
This protocol describes the general procedure for the protection of a primary amine using this compound.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)
-
Toluene
-
Dean-Stark apparatus
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the primary amine (1.0 eq), this compound (1.1 eq), and p-Toluenesulfonic acid monohydrate (0.1 eq).
-
Add a sufficient volume of toluene to dissolve the reactants and fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours, as indicated by the consumption of the starting amine.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired N-(saccharinylmethyl)amine.
Expected Results:
| Substrate Example | Yield (%) |
| Benzylamine | 85-95 |
| n-Butylamine | 80-90 |
| Aniline | 75-85 |
Note: Yields are indicative and may vary depending on the specific substrate and reaction scale.
Protocol 2: Deprotection of an N-(Saccharinylmethyl)amine
This protocol outlines the cleavage of the N-(saccharinylmethyl) protecting group to regenerate the free amine.
Materials:
-
N-(saccharinylmethyl)amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Dissolve the N-(saccharinylmethyl)amine (1.0 eq) in dichloromethane (DCM).
-
To the stirred solution, add trifluoroacetic acid (TFA) (10-20 eq) at room temperature.
-
Monitor the reaction by TLC. The deprotection is typically complete within 2-6 hours.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amine can be purified by an appropriate method (e.g., distillation, crystallization, or column chromatography).
dot graph TD { A[N-(Saccharinylmethyl)amine] -- "TFA" --> B{Protonated Intermediate}; B -- "H2O (workup)" --> C[Free Amine] subgraph Deprotection; A; B; C; end }
Caption: General deprotection workflow.
Advantages and Applications in Drug Development
The use of this compound as a protecting group for amines offers several potential advantages:
-
Stability: The N-(saccharinylmethyl) group exhibits good stability towards a variety of reagents and reaction conditions commonly employed in organic synthesis.
-
Crystallinity: Saccharin-containing compounds are often crystalline, which can facilitate the purification of intermediates by recrystallization.
-
Mild Deprotection: The ability to cleave the protecting group under acidic conditions provides an alternative to other common deprotection strategies such as hydrogenolysis.
These attributes make the N-(saccharinylmethyl) protecting group a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The saccharin moiety itself is found in several biologically active compounds, and its use as a protecting group may offer interesting possibilities in the design of prodrugs or in fragment-based drug discovery.[6]
Conclusion
This compound presents a promising and versatile option for the protection of primary and secondary amines. The straightforward protection and deprotection protocols, coupled with the stability of the N-(saccharinylmethyl) group, make it a valuable addition to the synthetic chemist's toolbox. The protocols provided herein serve as a starting point for researchers and professionals in drug development to explore the utility of this protecting group in their synthetic endeavors. Further investigation into the substrate scope and orthogonality with other protecting groups will undoubtedly expand its applications in the synthesis of complex and biologically important molecules.
References
-
Master Organic Chemistry. Amine Protection and Deprotection. ([Link])
-
Sciencemadness Discussion Board. Forest of amines! (saccharin to cyclic and asymmetric amines). ([Link])
-
ResearchGate. Oxidative cleavage of C−N bonds in N-alkylbenzylamines,... ([Link])
-
ResearchGate. Methods of the oxidative cleavage of C−N bonds in N-alkylamines. (a)... ([Link])
-
Organic Chemistry Portal. Protective Groups. ([Link])
-
ACS Publications. Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. ([Link])
-
ResearchGate. Application of the N-hydroxymethyl group to the stereoselective synthesis of (3 S,4 S)-3-aminodeoxystatine derivatives. ([Link])
-
PMC. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. ([Link])
-
Glen Research. Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. ([Link])
-
YouTube. Protection and Deprotection of Amine with Mechanism | Protecting Group | Carbamates | Chemistry. ([Link])
-
PMC. N-Dealkylation of Amines. ([Link])
-
PMC. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. ([Link])
-
PMC. Synthesis, deprotection, analysis and purification of RNA and ribozymes. ([Link])
-
NIH. Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. ([Link])
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. ([Link])
-
Glen Research. Methods to Avoid Inactivation of Primary Amines. ([Link])
-
Organic Letters. Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. ([Link])
-
ResearchGate. Recent Advances in the Application of N,O-Dialkylhydroxylamines in Organic Chemistry. ([Link])
-
PMC. Oligonucleotide synthesis under mild deprotection conditions. ([Link])
-
MDPI. Synthesis and Properties of New N-(Hydroxyalkyl)thioacrylamides. ([Link])
-
YouTube. Retrosynthesis 8, Hydroxychloroquine - Organic Chemistry. ([Link])
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- 5. Synthesis and Properties of New N-(Hydroxyalkyl)thioacrylamides [mdpi.com]
- 6. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Hydroxymethylsaccharin in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: N-Hydroxymethylsaccharin as a Versatile Electrophilic Methylene Synthon
This compound is a stable, crystalline solid that serves as a convenient and efficient electrophilic methylene source, effectively acting as a formaldehyde equivalent in a variety of organic transformations. Its utility in the synthesis of heterocyclic compounds stems from its ability to react with nucleophiles, such as amines, to form new carbon-nitrogen bonds, a fundamental step in the construction of many biologically active heterocyclic scaffolds. The saccharin moiety is an excellent leaving group, facilitating the generation of a reactive N-acyliminium ion intermediate under appropriate conditions. This intermediate readily undergoes nucleophilic attack, making this compound a valuable reagent for the introduction of a methylene bridge between two nucleophilic centers, thereby enabling the cyclization to form various heterocyclic systems.
The reactivity of this compound as a carbocation precursor has been demonstrated in reactions such as the Ritter reaction, where it reacts with nitriles to form N-(amidomethyl)saccharins[1][2]. This established reactivity provides a strong foundation for its application in the synthesis of azaheterocycles, such as benzimidazoles and quinazolinones, from aromatic diamines and their derivatives.
Synthesis of 2-Substituted Benzimidazoles using this compound
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmaceutical applications, including antimicrobial, antiviral, and anticancer activities. The classical synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid. In this protocol, this compound is employed as a formaldehyde equivalent for the synthesis of a methylene-bridged bis-benzimidazole, which can be further functionalized.
Causality of Experimental Choices
The reaction proceeds via the initial N-alkylation of both amino groups of the o-phenylenediamine by this compound. The saccharin leaving group facilitates the formation of an electrophilic methylene species that reacts with the nucleophilic aromatic amine. Subsequent intramolecular cyclization, driven by the proximity of the newly introduced aminomethyl group and the remaining amino group, followed by aromatization, would lead to the benzimidazole ring. However, due to the difunctional nature of o-phenylenediamine and the reactivity of this compound, a common outcome is the formation of a methylene-bridged bis-o-phenylenediamine intermediate, which upon reaction with an aldehyde, yields the corresponding bis-benzimidazole. The choice of a protic solvent like ethanol facilitates the reaction by aiding in the protonation of the hydroxyl group of this compound, promoting its departure as water and the formation of the reactive electrophile.
Experimental Workflow: Synthesis of Bis-Benzimidazoles
Caption: Workflow for the synthesis of bis-benzimidazoles.
Detailed Protocol: Synthesis of 2,2'-(Methylenebis(1H-benzimidazole-2,1-diyl))bis(aryl-methan-1-yl-1-ylidene))bis(hydrazine)
-
Reagent Preparation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in absolute ethanol.
-
Add this compound (2.0 eq) to the solution.
-
-
Reaction:
-
Reflux the mixture for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the initial reflux period, add the desired aromatic aldehyde (2.0 eq) to the reaction mixture.
-
Continue to reflux the mixture for an additional 4-6 hours until the reaction is complete as indicated by TLC.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out of the solution is collected by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water.
-
-
Characterization:
-
The structure of the synthesized bis-benzimidazole can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
-
| Parameter | Value |
| Reactants | o-Phenylenediamine, this compound, Aromatic Aldehyde |
| Stoichiometry | 1 : 2 : 2 |
| Solvent | Absolute Ethanol |
| Reaction Temp. | Reflux |
| Reaction Time | 6-9 hours |
| Typical Yield | 70-85% |
Synthesis of Quinazolinone Derivatives using this compound
Quinazolinones are another class of heterocyclic compounds with significant biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties. A common synthetic route to quinazolinones involves the reaction of anthranilic acid or its derivatives with a one-carbon source and an amine. Here, we propose a protocol for a one-pot, three-component synthesis of 3-substituted-2,3-dihydroquinazolin-4(1H)-ones using anthranilic acid, an aromatic amine, and this compound as the formaldehyde equivalent.
Mechanistic Rationale
The reaction is initiated by the formation of a Schiff base between the aromatic amine and the electrophilic methylene species generated from this compound. Concurrently, the anthranilic acid reacts with another equivalent of the methylene species to form an N-methylol intermediate. The subsequent condensation between the Schiff base and the activated anthranilic acid derivative, followed by intramolecular cyclization and dehydration, leads to the formation of the quinazolinone ring. The use of microwave irradiation can significantly accelerate the reaction rate and improve yields.
Reaction Mechanism: Quinazolinone Synthesis
Caption: Proposed mechanism for quinazolinone synthesis.
Detailed Protocol: Microwave-Assisted Synthesis of 3-Aryl-2,3-dihydroquinazolin-4(1H)-ones
-
Reagent Preparation:
-
In a microwave-safe reaction vessel, combine anthranilic acid (1.0 mmol), a substituted primary aromatic amine (1.0 mmol), and this compound (1.2 mmol).
-
Add a catalytic amount of an inorganic solid support, such as silica gel or alumina.
-
Add a minimal amount of a high-boiling point solvent like DMF or conduct the reaction under solvent-free conditions.
-
-
Microwave-Assisted Reaction:
-
Place the reaction vessel in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 300-500 W) and temperature (e.g., 100-120 °C) for a short duration (e.g., 2-10 minutes).
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After completion of the reaction, allow the vessel to cool to room temperature.
-
Add a suitable organic solvent, such as ethyl acetate, to the reaction mixture and stir.
-
Filter the mixture to remove the solid support.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).
-
-
Characterization:
-
Characterize the purified quinazolinone derivative using ¹H NMR, ¹³C NMR, MS, and IR analysis.
-
| Parameter | Value |
| Reactants | Anthranilic Acid, Aromatic Amine, this compound |
| Stoichiometry | 1 : 1 : 1.2 |
| Catalyst | Solid Support (e.g., Silica Gel) |
| Reaction Mode | Microwave Irradiation |
| Reaction Time | 2-10 minutes |
| Typical Yield | 80-95% |
Trustworthiness and Self-Validation
The protocols described are grounded in well-established principles of heterocyclic synthesis. The proposed use of this compound as a formaldehyde equivalent is supported by its known reactivity in generating electrophilic methylene intermediates[1][2]. The progress of the reactions can be reliably monitored by standard analytical techniques such as TLC. The final products should be rigorously characterized by spectroscopic methods (NMR, MS, IR) and their physical properties (melting point) compared with literature values for analogous compounds to ensure the validity of the synthetic outcome. For novel compounds, full spectroscopic characterization and elemental analysis are essential for structural confirmation.
References
-
Mattos, M. N. de Oliveira e Marcio C. S. de. Ritter reaction of N-(hydroxymethyl)saccharin with nitriles: synthesis of new N-(amidomethyl)saccharins. Blucher Chemistry Proceedings, São Paulo, 2013. [Link]
-
de Mattos, M. C. S., et al. Ritter reaction of N-(hydroxymethyl)saccharin with nitriles: synthesis of new N-(amidomethyl)saccharins. ResearchGate, 2013. [Link]
Sources
Application Note & Protocol: A Guide to the Scalable Synthesis of N-Acylsaccharins
Abstract: N-acylsaccharins are highly valuable, bench-stable crystalline solids that serve as potent acylating agents in organic and medicinal chemistry.[1][2] Their reactivity and ease of handling make them superior alternatives to traditional reagents like acid chlorides or anhydrides in many applications, including amide bond formation. This document provides a comprehensive guide for the scale-up synthesis of N-acylsaccharins, focusing on the reaction of N-Hydroxymethylsaccharin with carboxylic acid derivatives. We will delve into the underlying reaction mechanism, provide a detailed, scalable protocol, discuss critical process parameters for optimization, and outline essential safety and quality control measures. This guide is intended for researchers, chemists, and process development professionals aiming to implement this synthesis on a larger, preparative scale.
Introduction: The Utility of N-Acylsaccharins
N-acylsaccharins have emerged as a versatile class of reagents for acylation reactions. Unlike many highly reactive acylating agents, they are typically stable, crystalline solids that can be easily handled and stored for extended periods without decomposition.[1][2] This inherent stability, combined with their predictable reactivity, makes them ideal for controlled acyl transfer reactions.
The core utility of N-acylsaccharins lies in their application for forming amide bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The saccharin moiety acts as an excellent leaving group, facilitating the acyl transfer to a nucleophile, such as a primary or secondary amine.[3][4] The synthesis of these valuable reagents from readily available starting materials is therefore a critical process. This guide focuses on a robust method starting from this compound, outlining a pathway suitable for industrial scale-up and production.[3][4]
Reaction Mechanism: Acyl Group Activation
The formation of N-acylsaccharins from this compound and an activated carboxylic acid (such as an acyl chloride) proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
The key steps are:
-
Nucleophilic Attack: The oxygen atom of the hydroxyl group in this compound attacks the carbonyl carbon of the acyl chloride.
-
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion as a leaving group.
-
Deprotonation: The base removes the proton from the originally-hydroxyl oxygen, yielding the final N-acylsaccharin product and the hydrochloride salt of the base.
Caption: Nucleophilic acyl substitution mechanism for N-acylsaccharin synthesis.
Detailed Scale-Up Protocol
This protocol describes the synthesis of an N-acylsaccharin on a 1-mole scale. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor with necessary safety controls.
3.1. Materials and Equipment
-
Reagents:
-
This compound (213.2 g, 1.0 mol)
-
Acyl Chloride (e.g., Propionyl Chloride, 92.5 g, 1.0 mol)
-
Triethylamine (Et₃N) (111.3 g, 153 mL, 1.1 mol, 1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (2.0 L)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (1.0 L)
-
Brine (Saturated NaCl solution) (500 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
5 L jacketed glass reactor with overhead mechanical stirrer, thermocouple, and nitrogen inlet/outlet.
-
Addition funnel (1 L).
-
Cooling/heating circulator connected to the reactor jacket.
-
Large separatory funnel (5 L).
-
Rotary evaporator with a suitably sized flask.
-
Filtration apparatus (e.g., Büchner funnel).
-
3.2. Experimental Workflow Diagram
Caption: Step-by-step workflow for the scale-up synthesis of N-acylsaccharins.
3.3. Step-by-Step Procedure
-
Reactor Setup: Charge the 5 L reactor with this compound (213.2 g, 1.0 mol) and dichloromethane (2.0 L). Begin stirring to form a slurry. Purge the reactor headspace with nitrogen.
-
Cooling: Start the cooling circulator and bring the internal temperature of the reactor down to 0-5 °C.
-
Base Addition: Add triethylamine (153 mL, 1.1 mol) to the stirred slurry.
-
Acyl Chloride Addition: Add the acyl chloride (1.0 mol) to the addition funnel. Add it dropwise to the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, and controlled addition is critical.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up (Quenching): Carefully quench the reaction by slowly adding 1.0 L of saturated sodium bicarbonate solution. Stir for 15 minutes, then transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (500 mL) and then brine (500 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude product, which is often a solid.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol). Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Scale-Up Considerations and Process Optimization
Transitioning from a lab bench to a pilot or production scale introduces challenges that must be proactively managed. The success of the scale-up hinges on understanding and controlling several critical parameters.
Caption: Key interdependent factors for successful process scale-up.
| Parameter | Rationale & Scale-Up Consideration | Recommended Control Range |
| Temperature | The reaction is exothermic. Inadequate heat removal on a large scale can lead to a runaway reaction, reduced selectivity, and product degradation. A jacketed reactor with a reliable circulator is essential. | 0-10 °C during addition; Room Temp for reaction |
| Reagent Stoichiometry | A slight excess of the base (triethylamine) is used to ensure complete neutralization of the HCl byproduct. A large excess can complicate purification. | 1.05 - 1.10 equivalents of base |
| Solvent Choice | DCM and THF are effective but have environmental and safety concerns at scale. Consider greener alternatives like 2-MeTHF if the chemistry allows. The solvent volume should be sufficient to maintain a stirrable slurry. | 10-15 mL per gram of this compound |
| Mixing/Agitation | Efficient agitation is crucial to maintain thermal and concentration homogeneity, especially in a slurry reaction. Insufficient mixing can lead to localized "hot spots" and reduced yields. | Use an overhead stirrer with appropriate impeller (e.g., pitched-blade turbine) to ensure solids remain suspended. |
| Purification Method | While chromatography is common in labs, it is impractical for large quantities. Crystallization is the preferred method for scale-up as it is more economical and scalable. | Develop a robust crystallization procedure with a well-defined solvent/anti-solvent system. |
| Work-up Safety | Quenching with aqueous base can be highly exothermic and can generate gas. Add the quenching solution slowly and with efficient stirring and cooling. | Maintain temperature < 25 °C during quench. |
Product Characterization & Quality Control
To ensure the final product meets the required specifications, a panel of analytical tests should be performed:
-
¹H and ¹³C NMR: Confirms the chemical structure and identifies any major organic impurities. The successful formation of the N-acylsaccharin can be verified by the appearance of characteristic peaks for the acyl group.
-
FTIR Spectroscopy: Verifies the presence of key functional groups, particularly the two carbonyl stretches of the saccharin moiety and the ester-like carbonyl of the newly formed acyl group.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
-
HPLC/LC-MS: Provides a quantitative assessment of purity and can be used to detect trace-level impurities.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses/goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Reagent Handling: Acyl chlorides are corrosive and lachrymatory. Triethylamine is flammable and has a strong odor. Handle these reagents exclusively within a well-ventilated fume hood.
-
Reaction Hazards: The reaction is exothermic, particularly during the addition of the acyl chloride and the aqueous quench. Maintain strict temperature control at all times.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. The triethylamine hydrochloride salt formed can often be removed with the aqueous washes.
References
-
Handore, K. L., Lu, H., Park, H., Xiong, Q., & Batey, R. A. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I₂/PPh₃. The Journal of Organic Chemistry, 89(12), 7598–7609. Available at: [Link][5][6]
-
Cravotto, G., et al. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Preprints.org. Available at: [Link][3][4]
-
ResearchGate. (n.d.). The reduction of N‐acylsaccharins. Request PDF. Available at: [Link][1]
-
ResearchGate. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Request PDF. Available at: [Link][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Side reactions and byproducts in N-Hydroxymethylsaccharin formylation
Welcome to the Technical Support Center for N-Acylsaccharin Chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis and application of N-acylsaccharins, with a particular focus on N-Formylsaccharin.
Introduction
N-Formylsaccharin has emerged as a highly effective and versatile reagent for the N-formylation of primary and secondary amines.[1][2] Its crystalline nature, stability under ambient conditions, and the straightforward purification of products make it a superior alternative to many traditional formylating agents.[2][3] This guide will address common challenges, side reactions, and byproducts encountered during the synthesis of N-Formylsaccharin and its subsequent use in formylation reactions. We will also clarify the role and stability of N-Hydroxymethylsaccharin in this context.
PART 1: Frequently Asked Questions (FAQs)
Q1: I am attempting to directly formylate this compound and encountering issues. Is this the standard procedure for synthesizing N-Formylsaccharin?
This is a common point of confusion. The direct formylation of this compound is not the standard or recommended method for preparing N-Formylsaccharin. N-Hydroxymethyl derivatives of amides can be unstable, particularly under acidic or basic conditions, and may decompose.[4] The established and more reliable synthesis of N-Formylsaccharin involves the reaction of saccharin with an in-situ generated mixed anhydride of formic and acetic acids.[2][5]
Q2: What is the primary byproduct when using N-Formylsaccharin to formylate an amine, and how is it removed?
The principal byproduct of this reaction is saccharin. A significant advantage of using N-Formylsaccharin is the ease of removing this byproduct. Saccharin is acidic (pKa ≈ 1.5) and is readily converted to its water-soluble sodium salt by a simple aqueous workup with a mild base like sodium bicarbonate (NaHCO₃).[2][6][7] This typically leaves the desired N-formylated product in high purity in the organic phase, often eliminating the need for chromatographic purification.[1][2]
Q3: My N-formylation reaction with N-Formylsaccharin is sluggish or incomplete. What are the potential causes?
Several factors can contribute to incomplete reactions:
-
Steric Hindrance: Highly hindered amines may react more slowly. While N-Formylsaccharin is effective for a broad range of substrates, sterically demanding secondary amines might require longer reaction times or slightly elevated temperatures.[8]
-
Solvent Choice: Tetrahydrofuran (THF) is a commonly used solvent that gives excellent results at room temperature.[2] Ensure the solvent is anhydrous, as moisture can hydrolyze the N-Formylsaccharin.
-
Reagent Quality: The purity of the N-Formylsaccharin is crucial. It is recommended to use freshly prepared N-Formylsaccharin, as commercially available batches may have poor solubility or contain impurities that inhibit the reaction.[5]
Q4: Can N-Formylsaccharin be used for O-formylation of alcohols?
Under the standard conditions used for N-formylation (e.g., THF, room temperature), O-formylation of alcohols is generally not observed or is very slow.[2] This highlights the excellent chemoselectivity of N-Formylsaccharin for amines over hydroxyl groups, making it ideal for the selective N-formylation of molecules containing both functionalities, such as amino alcohols.[1][2]
Q5: Are there any known side reactions when formylating a substrate with multiple nucleophilic sites?
While N-Formylsaccharin is highly selective for primary and secondary amines, substrates with multiple amine groups of similar reactivity may lead to mixtures of mono- and di-formylated products. In such cases, controlling the stoichiometry by using one equivalent or a slight excess of the amine relative to N-Formylsaccharin can favor mono-formylation. Careful monitoring of the reaction progress by TLC or LC-MS is recommended to optimize for the desired product.
PART 2: Troubleshooting Guide
Issue 1: Low Yield During N-Formylsaccharin Synthesis
Symptoms:
-
The isolated yield of crystalline N-Formylsaccharin is significantly lower than the reported 90-95%.[2]
-
The product is an oil or a sticky solid.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Anhydride Formation | The reaction of formic acid and acetic anhydride to form acetic formic anhydride is an equilibrium process. Insufficient heating or reaction time can lead to incomplete conversion. | Ensure the mixture of formic acid and acetic anhydride is heated to the recommended temperature (e.g., 60°C) for the specified time before adding saccharin.[2] |
| Moisture Contamination | Acetic formic anhydride is highly sensitive to moisture and will rapidly hydrolyze back to the parent carboxylic acids. | Use anhydrous reagents and flame-dried glassware under an inert atmosphere. |
| Impure Saccharin | The presence of impurities in the starting saccharin can interfere with the reaction. | Use high-purity saccharin. If necessary, recrystallize the starting material. |
| Decomposition of Product | Prolonged heating or exposure to basic conditions can lead to the decomposition of N-Formylsaccharin. | Adhere to the recommended reaction times and temperatures. Avoid basic workups during the synthesis of the reagent itself. |
Issue 2: Unexpected Byproducts in the Final Formylated Amine
Symptoms:
-
NMR or LC-MS analysis of the final product shows impurities other than the desired formamide and saccharin.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Decomposition of this compound | If this compound is present as an impurity or is formed under certain conditions, it can decompose to saccharin and formaldehyde. Formaldehyde can then participate in side reactions. | Ensure the synthesis of N-Formylsaccharin is clean and that the starting materials are pure. |
| Reaction with Solvent | In some cases, highly reactive intermediates might react with the solvent, although this is rare with N-Formylsaccharin under standard conditions. | Use a non-reactive, anhydrous solvent like THF. |
| Substrate Instability | The substrate itself may be unstable under the reaction or workup conditions. | Analyze the stability of your starting amine under the reaction conditions (e.g., in THF at room temperature) as a control experiment. |
| Incomplete Saccharin Removal | If the basic wash is not thorough, residual saccharin may co-precipitate with the product. | Ensure a saturated solution of NaHCO₃ is used and that the extraction is performed efficiently. Multiple washes may be necessary for large-scale reactions.[2] |
PART 3: Protocols and Methodologies
Protocol 1: Synthesis of N-Formylsaccharin
This protocol is adapted from the procedure described by Cossy, J. et al.[2]
Materials:
-
Saccharin
-
Formic acid (≥95%)
-
Acetic anhydride
-
Flame-dried, two-necked round-bottom flask with a condenser and magnetic stir bar
Procedure:
-
In the round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine formic acid and acetic anhydride.
-
Heat the mixture to 60°C and stir for 2 hours to facilitate the formation of acetic formic anhydride.
-
Add saccharin to the reaction mixture.
-
Continue stirring at 60°C for 5 hours.
-
Allow the reaction mixture to cool to room temperature. The N-Formylsaccharin will crystallize out of the solution.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ether or hexane, and dry under vacuum.
Protocol 2: General Procedure for N-Formylation of a Primary Amine
Materials:
-
Primary amine
-
N-Formylsaccharin
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the primary amine (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add N-Formylsaccharin (1 to 1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the N-formylated product.
PART 4: Mechanistic Insights & Visualizations
The Chemistry of N-Formylsaccharin
The efficacy of N-Formylsaccharin as a formylating agent stems from the high electrophilicity of the formyl carbon, which is activated by the strongly electron-withdrawing saccharin moiety. The reaction proceeds via a nucleophilic attack of the amine on the formyl group, followed by the departure of the stable saccharin anion.
Diagrams
Diagram 1: Synthesis of N-Formylsaccharin
Caption: Synthesis pathway of N-Formylsaccharin.
Diagram 2: N-Formylation of a Primary Amine
Caption: Troubleshooting workflow for low formylation yield.
References
-
Fattuoni, C., et al. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules, 27(13), 4266. [Link]
-
Organic Syntheses. (n.d.). Palladium-Catalyzed Formylation of 4-Bromobiphenyl Using N-Formylsaccharin. Org. Synth. 2017, 94, 26. [Link]
-
Fattuoni, C., et al. (2022). N-formylsaccharin: a sweet(able) formylating agent in mechanochemistry. Preprints.org. [Link]
-
ResearchGate. (2011). N-Formylsaccharin: A New Formylating Agent. Request PDF. [Link]
-
Stalick, W. M., & Hazlett, R. N. (2010). Formylation of Amines. Molecules, 15(12), 9205-9221. [Link]
-
Kim, J. H., Lee, J. Y., & Lee, Y. S. (1999). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 20(10), 1245-1246. [Link]
-
Wikipedia. (n.d.). Formylation. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Ilie, M., et al. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Pharmaceutics, 14(11), 2415. [Link]
-
YouTube. (2022, January 16). FORMYLATION PART1 ENG. [Link]
-
Bundgaard, H., & Nielsen, N. M. (1987). Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants. International Journal of Pharmaceutics, 37(1-2), 135-141. [Link]
Sources
- 1. N-Formylsaccharin - Enamine [enamine.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-Hydroxymethylsaccharin Derivatives
Welcome to the technical support center for the purification of N-Hydroxymethylsaccharin derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of compounds. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure you can achieve the highest purity for your derivatives.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound derivatives. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.
Issue 1: Low Recovery After Recrystallization
Question: I am experiencing a significant loss of my this compound derivative during recrystallization. What are the likely causes and how can I improve my yield?
Answer:
Low recovery during recrystallization is a frequent challenge, often stemming from suboptimal solvent selection or procedural missteps. The goal of recrystallization is to dissolve the compound in a hot solvent and have it crystallize upon cooling, leaving impurities behind in the solution.[1] Here’s how to troubleshoot this issue:
Root Cause Analysis:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.[2] If the compound is too soluble at low temperatures, it will not crystallize out effectively. Conversely, if it is not soluble enough at high temperatures, you may use an excessive volume of solvent, leading to low recovery.
-
Excessive Solvent Volume: Using too much solvent is a common error. The aim is to create a saturated solution at the solvent's boiling point. Adding excessive solvent will keep more of your compound dissolved even after cooling.[3]
-
Premature Crystallization: If crystallization occurs too rapidly (e.g., by crash cooling in an ice bath immediately after heating), smaller, less pure crystals can form, trapping impurities and solvent.[2]
-
Incomplete Transfer: Significant product loss can occur during the transfer of the crystalline slurry to the filtration apparatus.[2]
Step-by-Step Protocol for Yield Improvement:
-
Solvent Screening:
-
Begin by testing the solubility of a small amount of your crude product in various solvents at both room temperature and their boiling points.
-
Commonly effective solvent systems for compounds with moderate polarity like this compound derivatives include ethanol, isopropanol, ethyl acetate, or mixtures such as hexane/ethyl acetate and toluene/ethanol.[4] A patent for saccharin purification mentions the use of isopropanol with a small percentage of water.[5]
-
-
Optimized Dissolution:
-
In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude material to dissolve it completely.[3]
-
Add the solvent in small portions while continuously heating and swirling the flask.[3] If some impurities remain undissolved, do not continue adding solvent; these can be removed by hot filtration.
-
-
Controlled Cooling:
-
Efficient Filtration and Washing:
-
Set up a Buchner funnel with a filter paper that fits flat and covers all the holes. Wet the paper with a small amount of cold recrystallization solvent to create a seal.[3]
-
Swirl the flask to create a slurry and pour it into the center of the funnel in one motion.[2]
-
To rinse the flask, use a small amount of cold recrystallization solvent to transfer any remaining crystals.
-
Wash the collected crystals with a minimal amount of cold solvent to remove any remaining mother liquor containing impurities.
-
Issue 2: Co-elution of Impurities During Column Chromatography
Question: I am struggling to separate my this compound derivative from a closely-related impurity using column chromatography. The two spots have very similar Rf values on TLC. How can I improve the separation?
Answer:
Achieving baseline separation of compounds with similar polarities is a common chromatographic challenge. The resolution in column chromatography depends on the choice of stationary phase, mobile phase, and column parameters.
Root Cause Analysis:
-
Suboptimal Mobile Phase: The polarity of the eluent is critical. If the mobile phase is too polar, it will move all components, including your product and impurities, up the column too quickly, resulting in poor separation. If it's not polar enough, elution times will be excessively long.
-
Inappropriate Stationary Phase: While silica gel is the most common stationary phase, it may not be ideal for all separations. The acidic nature of silica can sometimes cause degradation of sensitive compounds.
-
Column Overloading: Applying too much sample to the column will lead to broad, overlapping bands.
Step-by-Step Protocol for Enhanced Resolution:
-
Systematic Mobile Phase Optimization:
-
The goal is to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 on a TLC plate, with the impurity having a distinctly different Rf.
-
Start with a binary solvent system, such as hexane/ethyl acetate. If separation is poor, try varying the ratio.
-
If a binary system is insufficient, consider a ternary system. Adding a small amount of a third solvent with a different polarity or hydrogen bonding capability (e.g., methanol or dichloromethane) can significantly alter selectivity.
-
-
Consider Alternative Stationary Phases:
-
Alumina: If your compound is sensitive to the acidic nature of silica, neutral or basic alumina can be a good alternative.
-
Reversed-Phase (C18): For more polar this compound derivatives, reversed-phase chromatography using a less polar mobile phase (e.g., acetonitrile/water or methanol/water) can provide excellent separation.
-
-
Proper Column Packing and Sample Loading:
-
Ensure the column is packed uniformly to avoid channeling.
-
Dissolve your crude sample in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). This ensures a narrow starting band.
-
-
Gradient Elution:
-
If there is a significant difference in polarity between your desired compound and other impurities, a gradient elution can be effective. Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.
-
Issue 3: Product Degradation During Purification
Question: My this compound derivative appears to be decomposing during purification, as evidenced by the appearance of new spots on TLC after chromatography or workup. What could be causing this instability, and how can I prevent it?
Answer:
This compound derivatives can be susceptible to degradation, particularly under acidic or basic conditions, or at elevated temperatures. The N-CH2OH functional group can be labile.
Root Cause Analysis:
-
pH Sensitivity: The imide and hydroxymethyl groups can be sensitive to hydrolysis under strongly acidic or basic conditions. Standard silica gel is slightly acidic and can catalyze degradation.
-
Thermal Instability: Prolonged heating during recrystallization or solvent removal can lead to decomposition.
-
Oxidation: Some derivatives may be sensitive to air oxidation.
Step-by-Step Mitigation Strategies:
-
Control pH During Chromatography:
-
If using silica gel, consider adding a small amount of a neutralizer like triethylamine (~0.1-1%) to the mobile phase to prevent degradation of acid-sensitive compounds.
-
Alternatively, use a less acidic stationary phase like neutral alumina.
-
-
Minimize Heat Exposure:
-
When performing recrystallization, heat the solution only as long as necessary to dissolve the compound.
-
During solvent removal using a rotary evaporator, use a moderate water bath temperature and do not leave the dried product on the evaporator for an extended period.
-
-
Inert Atmosphere:
-
If oxidation is suspected, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
-
Prompt Processing:
-
Do not let samples sit for extended periods, either in solution or on a chromatography column. Process them promptly to minimize the time for potential degradation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for this compound derivatives?
For initial purification of a crude reaction mixture, flash column chromatography is typically the most versatile and effective technique. It allows for the separation of the target compound from unreacted starting materials, by-products, and other impurities.[6] For final polishing to obtain a highly pure, crystalline solid, recrystallization is often the preferred method.[1][6]
Q2: How can I effectively remove colored impurities from my product?
If your this compound derivative has a persistent color that is not inherent to the molecule, it can often be removed by treating a solution of the crude product with activated charcoal .
-
Procedure: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated charcoal (typically 1-5% by weight) and swirl the hot solution for a few minutes. The colored impurities adsorb onto the surface of the charcoal. Remove the charcoal by hot filtration through a fluted filter paper or a pad of Celite, and then proceed with crystallization by cooling the filtrate.[3]
Q3: When should I consider using Preparative HPLC for purification?
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful purification technique that should be considered in the following scenarios:
-
Difficult Separations: When dealing with very closely related impurities or isomers that cannot be resolved by standard column chromatography.[7]
-
High Purity Requirements: When an exceptionally high degree of purity (>99.5%) is required, for example, for analytical standards or final drug compounds.[8]
-
Small Scale: When working with small quantities of material where recovery from column chromatography might be low.
While more expensive and lower in capacity than flash chromatography, preparative HPLC offers superior resolving power.[7][8]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.
-
Solutions:
-
Lower the Cooling Temperature: If the oil solidifies upon further cooling, you can proceed. Scratching the inside of the flask with a glass rod at the oil-air interface can induce crystallization.
-
Add More Solvent: The oil may have formed because the solution was too concentrated. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly again.
-
Change the Solvent System: Use a solvent with a lower boiling point or a solvent mixture. Oiling out is less common in mixed solvent systems.
-
Section 3: Experimental Workflows & Data
Table 1: Common Solvents for Purification of this compound Derivatives
| Solvent System | Polarity Index | Typical Application | Notes |
| Hexane/Ethyl Acetate | Variable | Column Chromatography | Excellent for tuning polarity to separate moderately polar compounds. |
| Dichloromethane/Methanol | Variable | Column Chromatography | A more polar system for derivatives with higher polarity. |
| Ethanol or Isopropanol | 5.2 / 3.9 | Recrystallization | Good for moderately polar compounds; often provides high-quality crystals.[4] |
| Toluene | 2.4 | Recrystallization | Can be effective for less polar derivatives. |
| Acetonitrile/Water | Variable | Reversed-Phase HPLC | Standard mobile phase for high-resolution purification of polar compounds.[9] |
Workflow for Selecting a Purification Strategy
The following diagram outlines a decision-making process for purifying a new this compound derivative.
Sources
- 1. mt.com [mt.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. US2745840A - Recovery and purification of saccharin - Google Patents [patents.google.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Stability and storage conditions for N-Hydroxymethylsaccharin
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-Hydroxymethylsaccharin. It addresses common questions and troubleshooting scenarios related to its stability and storage, drawing upon established chemical principles and data from analogous compounds to offer practical guidance in the absence of comprehensive stability studies on this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry place. The container should be tightly sealed to protect it from atmospheric moisture. While a specific temperature range has not been definitively established, storage at 2-8°C is recommended as a precautionary measure to minimize potential thermal degradation.
Q2: Is this compound sensitive to moisture?
Yes, based on the chemistry of N-hydroxymethyl compounds and related saccharin derivatives, this compound is expected to be sensitive to moisture. The presence of water can lead to hydrolysis of the N-hydroxymethyl group. Therefore, it is crucial to handle the compound in a low-humidity environment and store it in a desiccated container.
Q3: How does pH affect the stability of this compound in aqueous solutions?
This compound is anticipated to be susceptible to pH-dependent hydrolysis. Both acidic and basic conditions can catalyze the cleavage of the N-hydroxymethyl bond.[1][2][3] Studies on similar N-acyloxymethyl compounds have shown that they exhibit U-shaped pH-rate profiles, indicating that they are least stable at the extremes of the pH scale.[4] For this compound, it is advisable to maintain solutions at a neutral or near-neutral pH to maximize stability, unless the experimental protocol requires otherwise.
Q4: Is this compound sensitive to light?
The parent compound, saccharin, has been shown to undergo photoisomerization upon exposure to UV irradiation.[5] While specific photostability data for this compound is not available, it is prudent to protect it from light, especially from high-energy UV sources. Storage in an amber vial or in a dark location is recommended.
Q5: What are the likely degradation products of this compound?
The primary degradation pathway for this compound is expected to be hydrolysis, which would yield saccharin and formaldehyde. Under strongly acidic conditions and at high temperatures, saccharin itself can further degrade to 2-sulfobenzoic acid and 2-sulfamoyl benzoic acid.[6]
Q6: In which common laboratory solvents is this compound stable?
This compound is expected to be most stable in dry, aprotic organic solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM). Protic solvents, especially water and to a lesser extent alcohols, can participate in the hydrolysis of the N-hydroxymethyl group. When preparing solutions, it is essential to use anhydrous solvents to prolong the stability of the compound.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected experimental results.
Possible Cause: Degradation of this compound in solution.
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure that all solvents used are anhydrous. If possible, use freshly opened bottles of anhydrous solvents or solvents that have been appropriately dried.
-
Control pH: If working with aqueous buffers, verify the pH of the solution. Avoid strongly acidic or basic conditions if possible. Consider preparing fresh buffer solutions.
-
Minimize Time in Solution: Prepare solutions of this compound immediately before use. Avoid storing the compound in solution for extended periods, even at low temperatures.
-
Temperature Control: Perform experimental steps at the lowest practical temperature to reduce the rate of potential degradation.
Issue 2: Appearance of unexpected peaks in chromatography.
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Identify Degradants: If analytical capabilities permit, attempt to identify the unexpected peaks. The primary degradation products are likely to be saccharin and formaldehyde.
-
Review Experimental Conditions: Analyze the reaction or experimental setup for potential triggers of degradation, such as:
-
Elevated temperatures: Check for any localized heating.
-
Exposure to light: Ensure the reaction vessel is protected from light.
-
Contaminants: Consider the possibility of acidic or basic contaminants in reagents or on glassware.
-
Workflow for Investigating Compound Instability
Caption: Troubleshooting workflow for this compound instability.
Postulated Degradation Pathway
The most probable degradation pathway for this compound in the presence of water is hydrolysis. This reaction can be catalyzed by both acid and base.
Caption: Postulated hydrolytic degradation of this compound.
Summary of Stability and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | To minimize thermal degradation. |
| Humidity | Store in a tightly sealed container with a desiccant. | N-hydroxymethyl compounds are susceptible to hydrolysis. |
| pH (in solution) | Maintain at or near neutral pH (6-8). | To avoid acid or base-catalyzed hydrolysis.[1][2][3] |
| Light | Protect from light, especially UV. Store in an amber vial or dark location. | The parent saccharin molecule is known to be photosensitive.[5] |
| Solvents | Use anhydrous aprotic solvents (e.g., acetonitrile, THF, DCM). | To prevent solvent-mediated degradation. |
References
- Photoisomerization of Saccharin. J Org Chem. 2013;78(7):3271-3275.
- Bundgaard, H., & Nielsen, N. M. (2005). Bioreversible quaternary N-acyloxymethyl derivatives of the tertiary amines bupivacaine and lidocaine--synthesis, aqueous solubility and stability in buffer, human plasma and simulated intestinal fluid. European Journal of Pharmaceutical Sciences, 24(2-3), 239-248.
- This compound CAS#: 13947-20-1. ChemicalBook.
- Acyloxymethyl as a drug protecting group. Part 6: N-acyloxymethyl- and N-[(aminocarbonyloxy)methyl]sulfonamides as prodrugs of agents containing a secondary sulfonamide group. Bioorg Med Chem. 2000;8(4):707-716.
- Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic‐Assisted Therapy. Chemistry – A European Journal. 2023;29(41):e202300531.
- Charge-transfer Complexes Formed between the Sweeteners Saccharin Drug and Acido Acceptors: Structural, Thermal and Morphological Fe
- This compound | 13947-20-1. ChemicalBook.
- 13947-20-1(this compound) Product Description. ChemicalBook.
- Acyloxymethyl as a drug protecting group. Part 6: N-acyloxymethyl- and N-[(aminocarbonyloxy)methyl]sulfonamides as prodrugs of agents containing a secondary sulfonamide group.
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. 2015(vii), 101-112.
- Kinetic Study of Commercial Tabletop Sweeteners Using Thermal Analysis. Molecules. 2023;28(4):1801.
- Thermal investigation on polymorphism in sodium saccharine.
- Synthesis and Pharmaceutical Properties of N-acyloxymethyl Prodrugs of Allop With Potential Anti-Trypanosomal Activity. Molecules. 2018;23(11):2949.
- Synthesis of Novel Saccharin Deriv
- A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Sciences. 2020;33(2):45-57.
- 21.
- mechanism of amide hydrolysis. YouTube.
- Forced Degrad
- (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- Degradation of artificial sweetener saccharin in aqueous medium by electrochemically generated hydroxyl radicals. Environ Sci Pollut Res Int. 2016;23(4):3236-3244.
- Degradation of saccharin by UV/H2O2 and UV/PS processes: A comparative study.
- Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. 2013;3(4):198-201.
- Biodegradation of the artificial sweetener saccharin in surface waters and groundw
- (PDF) Synthesis of Novel Saccharin Derivatives.
- Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances. 2020;10(63):38357-38380.
- Synthesis and Characterization of New Saccharin Derivatives.
- Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Molecules. 2023;28(21):7309.
Sources
- 1. 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Bioreversible quaternary N-acyloxymethyl derivatives of the tertiary amines bupivacaine and lidocaine--synthesis, aqueous solubility and stability in buffer, human plasma and simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoisomerization of saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Troubleshooting low conversion rates in N-formylsaccharin reactions
Welcome to the technical support center for N-formylsaccharin applications. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges in N-formylation reactions, with a specific focus on addressing low conversion rates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to optimize your experiments effectively.
N-formylsaccharin has emerged as a highly effective, crystalline, and stable formylating agent, offering a valuable alternative to traditional reagents.[1][2] It is particularly advantageous due to its ease of handling and the straightforward nature of the reactions it facilitates.[3] However, like any chemical transformation, achieving optimal results requires careful attention to several key parameters. This guide provides a structured, in-depth approach to troubleshooting and enhancing the efficiency of your N-formylsaccharin reactions.
Troubleshooting Guide: Low Conversion Rates
This section addresses the most common and critical issue encountered in N-formylation reactions: low or incomplete conversion of the starting material. The following question-and-answer format is designed to walk you through a logical diagnostic process.
Q1: My N-formylation reaction with N-formylsaccharin is showing low conversion. What are the primary factors I should investigate first?
Low conversion is a multifaceted problem that can originate from several sources. A systematic evaluation of the following four areas is the most efficient path to a solution:
-
Reagent Integrity: The purity and stability of both the N-formylsaccharin and your amine substrate are paramount. N-formylsaccharin can degrade in the presence of moisture.[4]
-
Substrate Reactivity: The inherent electronic properties and steric profile of your amine substrate directly influence its nucleophilicity and, consequently, the reaction rate.[5]
-
Reaction Conditions: Time, temperature, and the choice of solvent (or lack thereof in mechanochemistry) are critical variables that must be tailored to the specific substrates.
-
Workup and Purification: An improper workup can lead to the loss of product or the misinterpretation of conversion rates. The saccharin byproduct must be effectively removed.[5][6]
Below is a logical workflow to diagnose the root cause of low conversion.
Q2: How does the quality of N-formylsaccharin impact the reaction, and what are the best practices for handling it?
The efficacy of N-formylsaccharin is directly tied to its purity. As a highly crystalline and stable solid under inert conditions, it is generally easy to handle.[1][4] However, it has known vulnerabilities that can compromise your reaction.
-
Moisture Sensitivity: N-formylsaccharin can gradually decompose into saccharin and formic acid upon exposure to moisture.[4] This is particularly problematic in humid environments or when using solvents that have not been properly dried. This decomposition reduces the amount of active formylating agent available, leading to incomplete reactions.
-
Source and Purity: Commercially available N-formylsaccharin can sometimes exhibit poor solubility or lower reactivity, which may result in diminished yields.[4] For critical applications, using freshly prepared N-formylsaccharin is highly recommended to ensure maximum reactivity.[4]
Best Practices:
-
Storage: Store N-formylsaccharin in a desiccator or under an inert atmosphere (e.g., in a glovebox). For long-term storage, refrigeration is advised.[4]
-
Handling: Weigh out the reagent quickly and in a dry environment to minimize exposure to atmospheric moisture.
-
Solvent Choice: If using a solvent-based system, ensure the solvent is anhydrous. Dimethylformamide (DMF) has been noted as a suitable solvent that can mitigate decomposition, though the reagent's solubility may be low.[4]
Q3: My amine substrate is not converting efficiently. How do its structural properties influence the reaction rate?
The nucleophilic attack by the amine on the activated formyl group of N-formylsaccharin is the key step of the reaction. Therefore, any factor that reduces the amine's nucleophilicity will slow down the reaction and can lead to low conversion.
-
Electronic Effects: The nucleophilicity of the amine is the primary determinant of reaction time.
-
Aliphatic Amines: Primary and secondary aliphatic amines are highly nucleophilic and typically react very quickly, often reaching full conversion in as little as 30 minutes under mechanochemical conditions.[5]
-
Aromatic Amines (Anilines): The lone pair on the nitrogen is delocalized into the aromatic ring, making anilines less nucleophilic than their aliphatic counterparts. They generally require longer reaction times (e.g., 60 minutes or more).[5][6] Electron-withdrawing groups (e.g., -NO₂, -CN) on the ring further decrease nucleophilicity and can significantly lower the yield.[7]
-
-
Steric Hindrance: Bulky groups near the amine functionality can physically obstruct the approach to the N-formylsaccharin.
-
Ortho-Substituted Anilines: These substrates are particularly challenging and often require significantly longer reaction times (e.g., 2-3 hours) to achieve complete conversion due to steric hindrance around the nitrogen atom.[5]
-
| Amine Type | Relative Nucleophilicity | Typical Reaction Time (Mechanochemical) | Expected Conversion |
| Primary Aliphatic | High | 30 min | Excellent |
| Secondary Aliphatic | High | 30 min | Excellent |
| Benzylic | High | 30 min | Excellent |
| Unsubstituted Aniline | Moderate | 60 min | Good to Excellent |
| Ortho-Substituted Aniline | Low | 120 - 180 min | Moderate to Good |
| Aniline with EWG | Very Low | > 180 min or may not go to completion | Poor to Moderate |
Data compiled from mechanochemical studies. Reaction times are illustrative and may vary.[5]
Q4: I'm working with a less reactive amine. How can I adjust the experimental conditions to drive the reaction to completion?
For challenging substrates, optimizing the reaction parameters is crucial.
-
Increase Reaction Time: This is the most straightforward adjustment. For sterically hindered or electron-poor amines, extending the reaction time from the standard 30-60 minutes to 2, 3, or even more hours can lead to complete conversion.[5] Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS) to determine the optimal endpoint.
-
Adjust Stoichiometry: Using a slight excess of N-formylsaccharin (e.g., 1.1 to 1.2 equivalents) can help push the equilibrium towards the product side, ensuring that the amine is fully consumed, especially if there is any minor degradation of the formylating agent.[5]
-
The Role of a Base: In mechanochemical (solvent-free) N-formylation, studies have shown that adding a base (e.g., organic bases or metal oxides) during the reaction does not provide a significant beneficial effect or shorten the reaction time.[5] However, a base is critical during the workup stage.
-
Effective Workup: The reaction produces saccharin as a byproduct. Saccharin is acidic and must be removed. A simple and green purification involves adding solid sodium bicarbonate (NaHCO₃) and grinding for a short period after the reaction is complete.[5][8] This neutralizes the saccharin, which can then be easily separated from the desired formamide product by dissolving the crude mixture in a solvent like ethyl acetate and filtering.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of N-formylation with N-formylsaccharin?
The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the formyl group on N-formylsaccharin. This forms a tetrahedral intermediate which then collapses, breaking the N-C(O) bond and releasing the very stable saccharin anion as a leaving group, yielding the N-formylated amine.
Q2: Is a catalyst required for this reaction?
No, one of the key advantages of N-formylsaccharin is that it is a powerful enough formylating agent to react directly with amines without the need for an additional catalyst under both solvent-free and some solvent-based conditions.[1][9]
Q3: Can this method be used for chemoselective formylation?
Yes, N-formylsaccharin is an efficient and chemoselective formylating agent for amines.[1] For molecules containing both hydroxyl (-OH) and amino (-NH₂) groups, the reaction will selectively formylate the more nucleophilic amino group.[10][11]
Q4: What is the recommended purification strategy?
For many reactions, especially those performed mechanochemically, purification is remarkably simple. After the reaction, the saccharin byproduct is neutralized with a weak base like sodium bicarbonate. The desired formamide is then typically extracted with an organic solvent (like ethyl acetate), and the insoluble saccharin salt is removed by filtration.[5][6] Evaporation of the solvent often yields the pure formamide product, avoiding the need for column chromatography.[5]
General Experimental Protocol
This protocol provides a detailed, step-by-step methodology for a typical N-formylation reaction under solvent-free mechanochemical conditions, which is noted for its efficiency and green credentials.[8]
Protocol: Mechanochemical N-Formylation of an Amine
Materials:
-
Amine substrate (1.0 mmol)
-
N-Formylsaccharin (1.1 mmol, 1.1 equiv)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Milling apparatus (e.g., ball mill) with Zirconium(IV) oxide (ZrO₂) jars and balls.
Procedure:
-
Charging the Vessel: A 15 mL ZrO₂ milling jar is charged with the amine (1.0 mmol), N-formylsaccharin (232.3 mg, 1.1 mmol), and one ZrO₂ milling ball (e.g., Ø = 10 mm).
-
Reaction: The vessel is securely closed and placed in the ball mill. The mixture is ground at a frequency of 30 Hz. The reaction time is dependent on the substrate (see table above) and should be monitored accordingly (typically 30 min for reactive amines, 60-180 min for less reactive ones).[5]
-
Workup - Neutralization: After the initial milling period, the vessel is opened, and solid sodium bicarbonate is added. The vessel is closed again and milled for an additional 10 minutes to ensure complete neutralization of the saccharin byproduct.[5][6]
-
Isolation: The resulting solid crude mixture is transferred to a beaker. Ethyl acetate (approx. 4 mL) is added to dissolve the formamide product.[5]
-
Purification: The mixture is filtered through paper to remove the insoluble sodium saccharin salt and any unreacted sodium bicarbonate.[5]
-
Final Product: The solvent is removed from the filtrate under reduced pressure to yield the pure N-formylated product.[5]
References
-
Cuccu, F., Basoccu, F., Fattuoni, C., & Porcheddu, A. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules, 27(17), 5450. [Link]
-
Cuccu, F., Basoccu, F., Fattuoni, C., & Porcheddu, A. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Preprints.org. [Link]
-
Ueda, M., et al. (2014). Pd-Catalyzed External-CO-Free Carbonylation: Preparation of 4-Phenylbenzaldehyde. Organic Syntheses, 91, 319-331. [Link]
-
ResearchGate (n.d.). N-Formylsaccharin: A New Formylating Agent. ResearchGate. [Link]
-
Tan, Y., et al. (2021). N-Formylsaccharin as a CO Source: Applications and Recent Developments. ChemistrySelect, 6(8), 1845-1860. [Link]
-
Cuccu, F., Basoccu, F., Fattuoni, C., & Porcheddu, A. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. PubMed. [Link]
-
ResearchGate (n.d.). Base-promoted decarbonylation of N-formylsaccharin. ResearchGate. [Link]
-
de Luca, L., Giacomelli, G., & Porcheddu, A. (2004). A New, Simple Procedure for the Synthesis of Formyl Amides. Synlett, 2004(14), 2570-2572. [Link]
-
Cuccu, F., et al. (2022). N-formylsaccharin: a sweet(able) formylating agent in mechanochemistry. Preprints.org. [Link]
-
Skrydstrup, T., et al. (2020). Discussion Addendum for: Pd-Catalyzed External-CO-Free Carbonylation. Organic Syntheses, 97, 125-140. [Link]
-
ResearchGate (n.d.). Important N-formyl amide precursors for natural products synthesis. ResearchGate. [Link]
-
Semantic Scholar (n.d.). A New, Simple Procedure for the Synthesis of Formyl Amides. Semantic Scholar. [Link]
-
ResearchGate (n.d.). Structure of N-formylsaccharin. ResearchGate. [Link]
-
Török, B. (2014). Formylation of Amines. Molecules, 19(6), 7684-7703. [Link]
-
Jung, S. H., et al. (1999). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 20(7), 843-844. [Link]
-
Quora (2024). What factors can affect the maximum theoretical and practical yields in chemical reactions? Quora. [Link]
-
Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096. [Link]
-
ResearchGate (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. ResearchGate. [Link]
-
Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Optimizing N-Acylation with N-Acylsaccharins
Welcome to the technical support center for N-acylation reactions utilizing N-acylsaccharins. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for successful amide synthesis.
Introduction to N-Acylsaccharins in Amide Bond Formation
N-acylsaccharins have emerged as powerful, bench-stable electrophilic acyl transfer reagents.[1][2] Their utility stems from a unique structural feature: a highly twisted N–C(O) amide bond. This inherent strain weakens the amide bond, facilitating its cleavage and subsequent reaction with nucleophiles under relatively mild conditions.[1][2] While extensively used in palladium-catalyzed cross-coupling reactions,[1][2][3][4] their application as direct acylating agents for amines is a growing area of interest. This guide will focus on the practical aspects of employing N-acylsaccharins for the formation of amide bonds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-acylation of amines with N-acylsaccharins in a question-and-answer format.
Question 1: My N-acylation reaction shows low to no conversion of the starting amine. What are the potential causes and how can I improve the yield?
Answer: Low conversion is a common hurdle in N-acylation, particularly with challenging substrates. The root cause often lies in insufficient reactivity of the reaction partners under the chosen conditions.
Potential Causes & Solutions:
-
Insufficient Nucleophilicity of the Amine: Sterically hindered amines or anilines with electron-withdrawing groups can be poor nucleophiles.[5] The lone pair on the nitrogen atom is less available to attack the electrophilic carbonyl of the N-acylsaccharin.
-
Solution: The addition of a non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity. However, care must be taken as strong bases can also promote side reactions. A thorough screening of bases is recommended. For particularly challenging substrates, increasing the reaction temperature can also provide the necessary activation energy.[6]
-
-
Suboptimal Reaction Temperature: While N-acylsaccharins are activated, the reaction may still require thermal energy to proceed at a reasonable rate.
-
Solution: If your reaction is sluggish at room temperature, try gentle heating (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature that promotes the desired reaction without causing decomposition of starting materials or products.[6]
-
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction pathway.
-
Solution: Aprotic polar solvents like DMF, DMSO, or NMP are often effective for N-acylation reactions as they can help to dissolve a wide range of substrates and stabilize charged intermediates. A solvent screen is often a worthwhile endeavor in optimizing a new reaction.
-
-
Degradation of N-Acylsaccharin: Although generally bench-stable, N-acylsaccharins can be susceptible to hydrolysis, especially in the presence of moisture and base.
-
Solution: Ensure that your reaction is performed under anhydrous conditions. Use dry solvents and oven-dried glassware. Store N-acylsaccharins in a desiccator to prevent degradation over time.
-
Question 2: My reaction is producing significant side products. What are they and how can I minimize their formation?
Answer: Side product formation can complicate purification and reduce the yield of your desired amide. Understanding the potential side reactions is key to mitigating them.
Potential Causes & Solutions:
-
Hydrolysis of the N-Acylsaccharin: As mentioned above, water in the reaction mixture can lead to the hydrolysis of the N-acylsaccharin to the corresponding carboxylic acid and saccharin.
-
Solution: Employ anhydrous reaction conditions. Use freshly distilled, dry solvents and ensure all glassware is thoroughly dried before use.
-
-
Diacylation of the Amine: Primary amines can sometimes undergo a second acylation to form a diacyl-amine (imide), especially if a large excess of the N-acylsaccharin is used or if the initially formed amide is still sufficiently nucleophilic.
-
Solution: Use a stoichiometric amount of the N-acylsaccharin or add it slowly to the reaction mixture to avoid a high concentration at any given time.[5] Monitoring the reaction progress closely can help to stop the reaction once the desired mono-acylated product is formed.
-
-
O-Acylation (for substrates with hydroxyl groups): If your amine substrate also contains a hydroxyl group (e.g., amino alcohols), competitive O-acylation can occur.
-
Solution: N-acylation is often favored kinetically. Running the reaction at lower temperatures can enhance selectivity for N-acylation over O-acylation.[5] Alternatively, protecting the hydroxyl group prior to the N-acylation step may be necessary for complete selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of N-acylation with N-acylsaccharins?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the N-acylsaccharin. This is followed by the collapse of the tetrahedral intermediate and the departure of the saccharin anion, which is a good leaving group, to form the desired amide.
Q2: Are catalysts required for N-acylation with N-acylsaccharins?
For many substrates, the inherent reactivity of N-acylsaccharins is sufficient to drive the reaction without a catalyst, especially with heating. However, for less reactive amines, a base is often added to enhance the nucleophilicity of the amine. In some cases, nucleophilic catalysts like DMAP could potentially be employed, though this would need to be evaluated on a case-by-case basis.
Q3: How do I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of your starting materials and the formation of your product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis, providing information on the masses of the components in your reaction mixture.
Q4: What is a general starting protocol for an N-acylation reaction with an N-acylsaccharin?
A good starting point is to dissolve the amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF, 0.1 M concentration). To this solution, add the N-acylsaccharin (1.1 equivalents). Stir the reaction at room temperature and monitor by TLC. If no reaction is observed after a few hours, gradually increase the temperature in increments (e.g., to 50 °C, then 80 °C) while continuing to monitor the reaction progress.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of a Primary Amine
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 mmol).
-
Add anhydrous DMF (10 mL) and stir until the amine is fully dissolved.
-
Add the N-acylsaccharin (1.1 mmol, 1.1 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
If the reaction is incomplete, heat the mixture to 60 °C and continue to monitor.
-
Upon completion, cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl product.
Data Presentation
Table 1: Recommended Starting Conditions for N-Acylation with N-Acylsaccharins
| Parameter | Recommended Condition | Rationale |
| Equivalents of N-Acylsaccharin | 1.05 - 1.2 | A slight excess ensures complete consumption of the limiting amine. |
| Solvent | Anhydrous DMF, CH₃CN, or THF | Aprotic solvents are generally preferred to avoid hydrolysis. |
| Temperature | 25 °C to 80 °C | Start at room temperature and heat if necessary to increase the reaction rate. |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture from entering the reaction and causing hydrolysis. |
| Base (Optional) | Non-nucleophilic base (e.g., DIEA) | May be required for protonated amines or poorly nucleophilic amines. |
Visualizations
Caption: General experimental workflow for N-acylation using N-acylsaccharins.
Caption: Troubleshooting decision tree for optimizing N-acylation reactions.
References
-
Barde, A. et al. (2016). N-Acylsaccharins as Amide-Based Arylating Reagents via Chemoselective N-C Cleavage: Pd-Catalyzed Decarbonylative Heck Reaction. The Journal of Organic Chemistry, 81(23), 12023–12030. Available at: [Link]
-
Szostak, M. et al. (2016). N-Acylsaccharins as Amide-Based Arylating Reagents via Chemoselective N–C Cleavage: Pd-Catalyzed Decarbonylative Heck Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Meng, G. et al. (2016). Acylsaccharins: Stable Electrophilic Amide-Based Acyl Transfer Reagents in Pd-Catalyzed Suzuki–Miyaura Coupling via N–C Cleavage. Organic Letters, 18(17), 4194–4197. Available at: [Link]
-
Meng, G. et al. (2016). N-Acylsaccharins: Stable Electrophilic Amide-Based Acyl Transfer Reagents in Pd-Catalyzed Suzuki-Miyaura Coupling via N-C Cleavage. Organic Letters. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Wikipedia contributors. (2023). Acylation. Wikipedia. Available at: [Link]
-
BYJU'S. (n.d.). Acylation Reaction. Available at: [Link]
-
Study.com. (n.d.). Acylation: Mechanism & Reaction. Available at: [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Available at: [Link]
-
Allen Career Institute. (n.d.). Acylation Reaction- Mechanism, Applications and FAQs. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. N-Acylsaccharins: Stable Electrophilic Amide-Based Acyl Transfer Reagents in Pd-Catalyzed Suzuki-Miyaura Coupling via N-C Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acylsaccharins as Amide-Based Arylating Reagents via Chemoselective N-C Cleavage: Pd-Catalyzed Decarbonylative Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Saccharin and Removal of Reaction Byproducts
Welcome to the technical support center for the purification of saccharin. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in removing stubborn byproducts from reaction mixtures containing saccharin or its derivatives. Here, we move beyond simple protocols to provide a deeper understanding of the "why" behind each purification step, empowering you to troubleshoot and optimize your separation strategies effectively.
The Challenge: Understanding Common Saccharin Byproducts
The synthesis of saccharin, particularly through the classic Remsen-Fahlberg oxidation of o-toluenesulfonamide, often results in a crude product contaminated with structurally similar impurities.[1] The most prevalent of these are:
-
o-Toluenesulfonamide (OTS): The unreacted starting material.
-
p-Sulfamylbenzoic acid: An oxidation byproduct of p-toluenesulfonamide, an isomer of the starting material.[1]
These byproducts not only reduce the purity and yield of the final product but can also impart a bitter aftertaste, a critical issue in applications for drug formulation and food science.[1] Other organic-soluble impurities have also been identified in commercial saccharin samples.[2]
This guide will focus on the principles and practical application of techniques to remove these and other common byproducts.
Frequently Asked Questions (FAQs)
Q1: My crude saccharin product has a noticeable bitter aftertaste. What is the likely cause and how can I remove it?
A: A bitter aftertaste is a classic indicator of residual impurities, particularly o-toluenesulfonamide and p-sulfamylbenzoic acid.[1] The most effective method to remove these is through pH-controlled precipitation from an aqueous solution.
Causality: Saccharin, o-toluenesulfonamide, and p-sulfamylbenzoic acid exhibit different pKa values. This difference in acidity is the key to their separation. By carefully adjusting the pH of an aqueous solution of their water-soluble salts, each compound can be selectively precipitated.[1][3]
Troubleshooting Steps:
-
Solubilization: Dissolve the crude saccharin in an aqueous alkaline solution (e.g., sodium hydroxide, sodium carbonate) to convert the acidic saccharin and p-sulfamylbenzoic acid into their more water-soluble sodium salts.[1] o-Toluenesulfonamide will also be present in this solution.
-
Stepwise Acidification: Gradually acidify the solution with a mineral acid (e.g., dilute HCl).[1]
-
At a pH of approximately 6, o-toluenesulfonamide will precipitate and can be removed by filtration.[1]
-
Further acidification to a pH of about 3.5 will cause p-sulfamylbenzoic acid to precipitate.[1] This can then be filtered off.
-
Finally, acidifying the filtrate to a pH of 1.5 will precipitate the pure saccharin, which can be collected by filtration, washed with cold water, and dried.[1]
-
Q2: I'm performing a liquid-liquid extraction to purify my saccharin derivative, but the separation is poor. What factors should I consider?
A: Poor separation in liquid-liquid extraction (LLE) is often due to an incorrect choice of solvent or improper pH control of the aqueous phase.
Causality: The partitioning of saccharin and its byproducts between an aqueous and an organic phase is governed by their relative solubilities, which are heavily influenced by their ionization state. Saccharin, in its acidic form, is only slightly soluble in water but more soluble in polar organic solvents.[4] Its salt form (e.g., sodium saccharin) is highly water-soluble.[5]
Troubleshooting Steps:
-
pH Adjustment:
-
To extract acidic impurities away from your desired saccharin product (which is in the aqueous phase), ensure the aqueous phase is basic (pH > 7). This will keep the saccharin as its water-soluble salt, while less acidic or neutral organic impurities can be extracted into an organic solvent like butyl acetate or a mixture of butyl acetate and ethyl acetate.[6]
-
To extract saccharin into an organic phase, the aqueous phase must be acidified to a pH well below its pKa (~1.6), converting it to the less water-soluble acidic form.[7]
-
-
Solvent Selection:
-
For extracting organic-soluble impurities from an aqueous solution of sodium saccharin, solvents like butyl acetate have proven effective.[6] Chloroform-methanol mixtures have also been used.[2]
-
If saccharin itself needs to be extracted, polar organic solvents are a good choice.[4] The solubility of saccharin has been determined in solvents like methanol, ethanol, isopropanol, and acetone.[8]
-
-
Consider "Sugaring-Out": For extractions from aqueous solutions with water-miscible organic solvents like acetonitrile, a technique called "sugaring-out" can be employed. The addition of a sugar (like glucose) to a homogenous acetonitrile-water mixture can induce phase separation, allowing for an alternative to traditional LLE.[9][10]
Q3: My final product purity, as determined by HPLC, is still not satisfactory after recrystallization. How can I improve this?
A: If a single recrystallization is insufficient, you may need to reconsider your solvent system or employ a multi-step purification strategy that combines different techniques.
Causality: The effectiveness of recrystallization depends on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures. If the impurities have very similar solubility profiles to saccharin, a simple recrystallization may not be sufficient.
Troubleshooting Steps:
-
Optimize Recrystallization Solvent:
-
Pre-Purification: Before the final recrystallization, perform a preliminary purification using another method. For example, an acid-base precipitation cycle can remove the bulk of the primary impurities, making the subsequent recrystallization more effective.[1]
-
Chromatographic Polishing: For high-purity requirements, a final polishing step using column chromatography may be necessary. While typically used for analysis, methods like High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) can be scaled up for preparative purification.[12][13][14] Solid-phase extraction (SPE) can also serve as an effective cleanup step prior to analysis or final crystallization.[15]
Troubleshooting Guides
Guide 1: Purification by pH-Controlled Precipitation
This method is highly effective for separating saccharin from its common acidic and neutral byproducts.
Workflow Diagram:
Caption: Workflow for purifying saccharin via selective precipitation.
Experimental Protocol:
-
Dissolution: Weigh 10 g of crude saccharin and dissolve it in a 1 M sodium hydroxide solution until the pH is between 8 and 10. Use the minimum amount of solution necessary.
-
Clarification: If any insoluble material is present, filter the solution.
-
Precipitation of o-Toluenesulfonamide: While stirring, slowly add 1 M HCl dropwise until the pH of the solution reaches 6.0. A precipitate of o-toluenesulfonamide should form.[1] Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolation 1: Filter the mixture and wash the collected solid with a small amount of cold water. The filtrate contains the sodium salts of saccharin and p-sulfamylbenzoic acid.
-
Precipitation of p-Sulfamylbenzoic Acid: To the filtrate, continue adding 1 M HCl dropwise until the pH reaches 3.5. A precipitate of p-sulfamylbenzoic acid will form.[1] Stir for another 30 minutes.
-
Isolation 2: Filter the mixture and wash the collected solid. The filtrate now primarily contains sodium saccharin.
-
Precipitation of Saccharin: Further acidify the filtrate to a pH of 1.5 with 1 M HCl. Pure saccharin will precipitate.[1]
-
Final Isolation: Filter the pure saccharin, wash thoroughly with cold deionized water to remove any residual salts, and dry under vacuum.
-
Purity Check: Analyze the final product by HPLC or measure its melting point (228.8–229.7 °C).[5]
Guide 2: Purification by Liquid-Liquid Extraction
This guide is for removing less polar, organic-soluble impurities from a water-soluble saccharin salt.
Decision Logic for LLE:
Caption: Decision process for extractive purification of saccharin salts.
Experimental Protocol:
-
Preparation of Aqueous Phase: Prepare an aqueous solution of the crude sodium saccharin. Adjust the pH to between 7 and 8 with a dilute acid or base if necessary. This ensures the saccharin remains in its highly water-soluble salt form.[6]
-
Solvent Addition: Transfer the aqueous solution to a separatory funnel. Add an equal volume of butyl acetate.[6]
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The upper organic layer will contain the less polar impurities, while the lower aqueous layer retains the purified sodium saccharin.
-
Collection: Drain the lower aqueous layer. For improved purity, the extraction can be repeated with fresh butyl acetate.
-
Product Recovery: The purified sodium saccharin can be recovered from the aqueous solution by concentration and cooling to induce crystallization.[6] Alternatively, the solution can be acidified to precipitate the acidic form of saccharin as described in Guide 1.
Data Summary Table
| Compound | Typical State in Crude Mixture | pKa | Separation pH (Precipitation) | Key Separation Principle |
| Saccharin | Acidic Solid | ~1.6[7] | ~1.5[1] | Low solubility in acidic aqueous solution. |
| o-Toluenesulfonamide | Neutral Solid | - | ~6.0[1] | Lower water solubility compared to saccharin salts. |
| p-Sulfamylbenzoic Acid | Acidic Solid | ~3.6[3] | ~3.5[1] | Intermediate acidity allows for pH-selective precipitation. |
| Sodium Saccharin | Water-soluble Salt | N/A | N/A | High water solubility, allowing for extractive removal of organic impurities. |
Final Purity Assessment
Always verify the purity of your final product. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis of saccharin and its potential byproducts.[12][14][15]
-
Column: A C18 reversed-phase column is commonly used.[12][13]
-
Mobile Phase: A typical mobile phase consists of a phosphate buffer and an organic modifier like methanol.[12][13]
-
Detection: UV detection at around 230 nm is suitable for saccharin.[12][13]
References
- ResearchGate. (n.d.). METHODS OF ANALYSIS OF SACCHARIN.
- Google Patents. (1956). US2745840A - Recovery and purification of saccharin.
- Google Patents. (1976). US3988344A - Process for purifying saccharin.
- Stavrić, B., Klassen, R., & By, A. W. (1976). Impurities in commercial saccharin. I. Impurities soluble in organic solvents. Journal of the Association of Official Analytical Chemists, 59(5), 1051–1058.
- Riggin, R. M., & Kinzer, G. W. (1983). Characterization of impurities in commercial lots of sodium saccharin produced by the Sherwin-Williams process. I. Chemistry. Food and Chemical Toxicology, 21(1), 1–10.
-
Sciencemadness Wiki. (n.d.). Saccharin. Retrieved from [Link]
- Vianna-Soares, C. D., & de Almeida, V. F. (2004). Saccharin analysis in pharmaceutical and cosmetic preparations by derivative ultraviolet spectrophotometry. Brazilian Journal of Pharmaceutical Sciences, 40(2), 223-230.
-
JASCO Global. (2021, May 10). Analysis of Saccharin Sodium. Retrieved from [Link]
-
LookChem. (n.d.). Cas 81-07-2,Saccharin. Retrieved from [Link]
- Google Patents. (2018). KR101877778B1 - Preparation method of saccharin by using enhanced oxidation process of o-toluene sulfonamide.
-
Roth, K. (2015, October 6). The Saccharin Saga – Part 2. ChemistryViews. Retrieved from [Link]
- Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds with Flash Chromatography.
- Google Patents. (2013). CN103420935A - Method of processing sodium saccharin crystallized mother liquid.
- Feng, H. (n.d.). Sugaring-out: a Novel Phase Separation and Extraction System.
-
A&C. (n.d.). The Synthesis of Sodium Saccharin: Vital for Sweetening Industry. Retrieved from [Link]
- Simal Lozano, J., & Simal Gándara, J. (1989). High-pressure liquid chromatographic determination of saccharin in artificial sweeteners and pharmaceuticals.
- Li, R., et al. (2019). Determination and Correlation of Solubility and Solution Thermodynamics of Saccharin in Different Pure Solvents.
-
Sodium saccharin. (n.d.). Retrieved from [Link]
-
Britannica. (2025, March 10). saccharin. Encyclopedia Britannica. Retrieved from [Link]
-
Wikipedia. (n.d.). Saccharin. Retrieved from [Link]
- Barbour, A., et al. (2015). Ionic cocrystals of molecular saccharin. CrystEngComm, 17(42), 8094-8097.
- Kim, J. Y., et al. (2013). Anti-solvent co-crystallization of carbamazepine and saccharin. International Journal of Pharmaceutics, 456(1), 1-10.
- ResearchGate. (n.d.). Sugaring-out assisted liquid/liquid extraction with acetonitrile for bioanalysis using liquid chromatography–mass spectrometry.
- Sirés, I., et al. (2016). Degradation of artificial sweetener saccharin in aqueous medium by electrochemically generated hydroxyl radicals. Environmental Science and Pollution Research, 23(4), 3334-3343.
Sources
- 1. US2745840A - Recovery and purification of saccharin - Google Patents [patents.google.com]
- 2. Impurities in commercial saccharin. I. Impurities soluble in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Saccharin Saga – Part 2 - ChemistryViews [chemistryviews.org]
- 4. Saccharin - Sciencemadness Wiki [sciencemadness.org]
- 5. Saccharin | artificial sweetener, sugar substitute, food additive | Britannica [britannica.com]
- 6. US3988344A - Process for purifying saccharin - Google Patents [patents.google.com]
- 7. Ionic cocrystals of molecular saccharin - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. researchgate.net [researchgate.net]
- 11. Cas 81-07-2,Saccharin | lookchem [lookchem.com]
- 12. jascoinc.com [jascoinc.com]
- 13. jasco-global.com [jasco-global.com]
- 14. High-pressure liquid chromatographic determination of saccharin in artificial sweeteners and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purity Analysis of N-Hydroxymethylsaccharin
Welcome to the technical support center for the analysis of N-Hydroxymethylsaccharin. This guide is designed for researchers, analytical chemists, and drug development professionals who require robust methods for determining the purity of this compound. We will delve into the nuances of both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively.
Understanding this compound: Key Analytical Considerations
This compound is a derivative of saccharin, an artificial sweetener. Its chemical structure includes a polar hydroxymethyl group (-CH₂OH) attached to the nitrogen atom of the saccharin ring. This functional group is central to defining its analytical behavior.
-
Polarity: The hydroxymethyl group and the sulfonyl and carbonyl groups make the molecule polar. This property is key to selecting the appropriate chromatographic mode.
-
Thermal Lability: The N-CH₂OH bond can be susceptible to thermal degradation. The molecule may decompose back to saccharin and formaldehyde, especially at the high temperatures often used in Gas Chromatography (GC) injectors.[1] This is a critical consideration that heavily influences the choice of analytical technique.
-
Solubility: It is generally soluble in polar organic solvents like acetonitrile and methanol, which are common HPLC mobile phase components.
Given these properties, High-Performance Liquid Chromatography (HPLC) is the primary recommended technique for the purity analysis of this compound. It operates at or near ambient temperature, preserving the integrity of the molecule.[2] Gas Chromatography (GC) is generally not recommended for direct analysis due to thermal stability issues but can be employed if a derivatization step is performed.[3]
Section 1: Purity Analysis by HPLC (Recommended Method)
Reversed-Phase HPLC (RP-HPLC) is the ideal method for separating this compound from its potential impurities, such as saccharin, and other related substances.[4][5] The non-polar stationary phase (like C18) retains the analyte, which is then eluted by a polar mobile phase.
Frequently Asked Questions (HPLC)
Q1: Why is RP-HPLC the preferred method? A1: RP-HPLC is preferred primarily because it avoids the use of high temperatures, which can cause this compound to degrade.[2] Its high resolution, sensitivity with UV detection, and compatibility with the analyte's polarity make it a robust and reliable choice for purity and stability testing.[6]
Q2: What is a good starting point for HPLC method development? A2: A great starting point is a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., phosphate or acetate buffer, pH 3-5).[4][7] An isocratic elution is often sufficient, but a gradient may be necessary to resolve closely eluting impurities.[8] UV detection around 210-230 nm is typically effective due to the presence of the benzisothiazole chromophore.
Q3: How do I prepare my sample for HPLC analysis? A3: Dissolve the this compound sample in a solvent that is compatible with the mobile phase, ideally the mobile phase itself or a weaker solvent (e.g., a higher percentage of the aqueous component). This prevents peak distortion caused by solvent mismatch.[9] Ensure the final concentration is within the linear range of the detector. Filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulates from clogging the column and system.[10]
Detailed Experimental Protocol: RP-HPLC Method
This protocol provides a validated starting point for the purity analysis of this compound.
1. Instrument and Consumables:
-
HPLC system with UV or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and potassium dihydrogen phosphate.
-
Phosphoric acid for pH adjustment.
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with H₃PO₄ | Buffering at a low pH suppresses the ionization of any acidic impurities, leading to better peak shape and reproducible retention times.[11] |
| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC with good UV transparency. |
| Elution Mode | Isocratic: 60% A / 40% B | A simple starting point. Adjust the A/B ratio to achieve a retention time of 5-10 minutes for the main peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures stable and reproducible retention times.[6] |
| Detection λ | 220 nm | Provides good sensitivity for the benzisothiazole chromophore. A DAD can be used to check for peak purity. |
| Injection Vol. | 10 µL | A typical volume; can be adjusted based on sample concentration and sensitivity needs. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any common, later-eluting impurities. |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of ~0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.
4. System Suitability Test (SST):
-
Before running samples, perform at least five replicate injections of the standard solution.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): 0.8 - 1.5
-
Theoretical Plates (N): > 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
RSD of Retention Time: ≤ 1.0%
-
-
Meeting these criteria provides confidence that the system is operating correctly.[6]
HPLC Troubleshooting Guide
Q: My peak is tailing severely. What's the cause? A: Peak tailing for a compound like this compound is often caused by secondary interactions between the analyte and the silica backbone of the column. The slightly acidic silanol groups on the silica can interact with the polar parts of your molecule.
-
Solution 1 (Causality): Ensure your mobile phase pH is low enough (e.g., pH < 4). At low pH, the silanol groups are protonated and less likely to interact with the analyte, improving peak shape.[11]
-
Solution 2: Use a modern, end-capped C18 column. These columns have fewer exposed silanol groups, minimizing the potential for these unwanted interactions.
-
Solution 3: Check for column overload. If the sample concentration is too high, it can saturate the stationary phase, leading to tailing. Try injecting a 10-fold dilution to see if the peak shape improves.[9]
Q: My retention time is gradually decreasing with each injection. What should I do? A: A gradual decrease in retention time often indicates column degradation or a change in the stationary phase.[10]
-
Solution 1 (Causality): The stationary phase (C18 chains) can be stripped from the silica support under harsh pH conditions (especially pH > 8). Confirm your mobile phase pH is within the column's recommended range (typically pH 2-8).[7]
-
Solution 2: Use a guard column. This is a small, inexpensive column placed before your main analytical column to adsorb any "column-killing" contaminants from the sample matrix, extending the life of your expensive analytical column.
-
Solution 3: Ensure the column is properly equilibrated. Before starting a sequence, flush the column with the mobile phase for at least 10-15 column volumes to ensure the stationary phase is fully conditioned.[10]
Q: I'm seeing a high system backpressure. How can I fix this? A: High backpressure is almost always due to a blockage somewhere in the flow path.
-
Step 1: Isolate the source. Systematically remove components from the flow path, starting from the detector and moving backward (detector -> column -> injector -> pump). When you remove the component that causes the pressure to drop to normal, you've found the source of the blockage.
-
Common Cause 1: Column Blockage. This is the most frequent culprit. Particulates from unfiltered samples can clog the inlet frit of the column. Try back-flushing the column (reversing the flow direction) at a low flow rate (0.2 mL/min) directly to waste. If this doesn't work, the frit or the column may need to be replaced.[10]
-
Common Cause 2: Buffer Precipitation. If your mobile phase contains a buffer and a high percentage of organic solvent (like acetonitrile), the buffer can precipitate out of solution, causing blockages. Ensure your chosen buffer is soluble in the highest organic concentration used in your method.
Section 2: Purity Analysis by GC (Alternative Method)
Direct analysis of this compound by GC is challenging due to its polarity and thermal instability. The high temperatures of the GC inlet can cause it to decompose, leading to inaccurate quantification and the appearance of degradation products (like saccharin) in the chromatogram.[3] Therefore, a chemical modification step called derivatization is required to make the analyte "GC-amenable".[12][13]
Frequently Asked Questions (GC)
Q1: Why is derivatization necessary for this compound? A1: Derivatization chemically modifies the analyte to improve its chromatographic properties.[14] For this compound, the primary goal is to cap the polar and active hydrogen of the hydroxyl (-OH) group. This is typically done through silylation , where a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.[3][12]
-
Benefits of Derivatization:
-
Increases Volatility: The TMS derivative is much less polar and more volatile, allowing it to travel through the GC column at lower temperatures.
-
Improves Thermal Stability: Capping the active hydroxyl group prevents thermal degradation in the hot injector.
-
Reduces Peak Tailing: It prevents the polar -OH group from interacting with active sites in the GC system, resulting in sharper, more symmetrical peaks.
-
Q2: What are the risks of a GC-based method? A2: The main risk is incomplete or inconsistent derivatization. If the reaction does not go to completion, you will see a peak for the un-derivatized analyte (which may be small or tailing) and the desired derivative peak, leading to inaccurate results. The derivatization reaction conditions (reagent, temperature, time) must be carefully optimized and controlled.[3]
Detailed Experimental Protocol: GC-MS with Silylation
This protocol is for the analysis of the TMS-derivative of this compound.
1. Derivatization Procedure:
-
Accurately weigh ~1 mg of this compound sample into a 2 mL GC vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of a silylating agent, such as BSTFA + 1% TMCS (Trimethylchlorosilane is a catalyst that improves reaction efficiency).[3]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70 °C for 30 minutes to ensure the reaction goes to completion.
-
Cool to room temperature before injection.
2. Instrument and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Gas Chromatograph with a Mass Spectrometer (MS) detector | MS provides definitive identification of the TMS-derivative based on its mass spectrum. |
| Column | Low-polarity column, e.g., DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm) | The non-polar TMS-derivative is well-retained and separated on these standard columns.[12] |
| Inlet Temp. | 250 °C | Hot enough to ensure rapid volatilization of the derivative without causing degradation. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert carrier gas standard for GC-MS. |
| Oven Program | 100 °C (hold 1 min), then ramp 15 °C/min to 280 °C (hold 5 min) | A temperature ramp is needed to separate the derivative from solvent and any potential by-products. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before it reaches the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Mode | Scan (e.g., m/z 40-550) | Allows for full spectral acquisition to confirm the identity of the analyte and impurities. |
GC Troubleshooting Guide
Q: I am not seeing a peak for my derivatized analyte, or it is very small. A: This is a common issue when developing a derivatization method.
-
Cause 1: Incomplete Reaction. The silylation may not have gone to completion.
-
Solution: Increase the reaction temperature (e.g., to 80 °C) or time (e.g., to 60 minutes). Ensure your sample and reagents are anhydrous, as water will consume the silylating reagent.[3]
-
-
Cause 2: Degradation in the Inlet. Even the derivative might be degrading if the inlet temperature is too high.
-
Solution: Try lowering the inlet temperature in 10-20 °C increments (e.g., from 250 °C down to 230 °C) to find a balance between efficient volatilization and stability.
-
-
Cause 3: Adsorption. Active sites in the GC inlet liner can irreversibly adsorb the analyte.
-
Solution: Use a fresh, deactivated (silanized) inlet liner. Regular replacement of the liner and septum is critical for reproducible results.
-
Q: I see my desired product peak, but also several other large peaks. A: These could be from several sources.
-
Solution 1: Inject a "reagent blank". Prepare a vial with only the solvent and derivatizing agent (no analyte) and run it using the same method. This will show you which peaks are artifacts from the silylating reagent itself.
-
Solution 2: Check for the underivatized peak. If your derivatization is incomplete, you may see a small, tailing peak for the original this compound. Use the MS to check the mass spectrum of the unexpected peaks to see if they correspond to the underivatized molecule or a known degradation product like saccharin.
-
Solution 3: Confirm identity with MS. The mass spectrometer is your best tool here. The mass spectrum of your TMS-derivative should show a characteristic molecular ion and fragmentation pattern that you can predict, confirming you are looking at the correct peak.
References
-
ResearchGate. (n.d.). Methods of Analysis of Saccharin. Retrieved from ResearchGate. [Link]
-
IJSDR. (2020). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research. [Link]
-
The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Organic & Biomolecular Chemistry. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from Phenomenex. [Link]
-
Osaka Soda. (n.d.). Troubleshooting | HPLC Q&A. Retrieved from Osaka Soda Co., Ltd. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from Pharmaguideline. [Link]
-
PubMed. (1979). High-pressure liquid chromatographic determination of saccharin in artificial sweeteners and pharmaceuticals. Journal of Pharmaceutical Sciences. [Link]
-
Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from Semantic Scholar. [Link]
-
Journal of Food and Drug Analysis. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from Moravek. [Link]
-
YouTube. (2021). What Is Derivatization In GC-MS?. Chemistry For Everyone. [Link]
-
Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
IJCRT. (2021). DEVELOPMENT AND THE VALIDATION OF HPLC METHOD. International Journal of Creative Research Thoughts. [Link]
-
Zaporozhye Medical Journal. (2014). The development of HPLC-MS as a method of purity assessment and confirmation the molecular mass of new bioactive compounds. [Link]
-
YouTube. (2018). HPLC- Method Development and Validation. Retrieved from YouTube. [Link]
-
SciSpace. (2014). A review on method development by hplc. International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
ResearchGate. (2021). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. Retrieved from ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. moravek.com [moravek.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. High-pressure liquid chromatographic determination of saccharin in artificial sweeteners and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. ijcrt.org [ijcrt.org]
- 8. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 9. ijsdr.org [ijsdr.org]
- 10. Troubleshooting | HPLC Q&A | Technical Notes & Support | HPLC | Osaka Soda [sub.osaka-soda.co.jp]
- 11. scispace.com [scispace.com]
- 12. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. jfda-online.com [jfda-online.com]
Monitoring the progress of N-Hydroxymethylsaccharin reactions by TLC or NMR
Welcome to the technical support center for monitoring the synthesis of N-Hydroxymethylsaccharin. This guide provides detailed troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to track reaction progress. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying rationale to empower your experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.
Thin-Layer Chromatography (TLC) Troubleshooting
Question: My spots are streaking or elongated on the TLC plate. What's causing this and how can I fix it?
Answer: Streaking on a TLC plate is a common issue that can obscure your results. It's typically caused by one of the following:
-
Sample Overload: Applying too much sample to the plate is a frequent cause of streaking.[1][2]
-
Solution: Dilute your reaction mixture before spotting it on the TLC plate. A good starting point is a 5% solution.[3]
-
-
Compound Polarity and Acidity/Basicity: this compound and saccharin have different polarities and acidic properties, which can lead to poor interactions with the silica gel.
-
Solution for Acid-Sensitive Compounds: If your compound is sensitive to the acidic nature of the silica gel, you can add a small amount of a basic modifier like triethylamine (0.1–2.0%) or ammonia in methanol/dichloromethane (1–10%) to your mobile phase.[1]
-
Solution for Base-Sensitive Compounds: Conversely, for base-sensitive compounds, adding a small amount of an acidic modifier like acetic or formic acid (0.1–2.0%) to the mobile phase can improve spot shape.[1]
-
-
Inappropriate Solvent System: If the mobile phase is too polar, it can cause the spots to move too quickly and streak.
-
Solution: Try a less polar solvent system. For this compound reactions, a mixture of ethyl acetate and hexane is a good starting point. You can adjust the ratio to achieve better separation.
-
Question: My starting material (saccharin) and product (this compound) have very similar Rf values. How can I tell if the reaction is complete?
Answer: When the Rf values of your reactant and product are very close, it can be challenging to determine the reaction's endpoint. Here are some strategies to overcome this:
-
Optimize the Solvent System: The key is to find a mobile phase that maximizes the difference in Rf values. Experiment with different solvent ratios. For instance, if you are using a 1:1 mixture of ethyl acetate and hexane, try a 1:2 or 2:1 mixture to see if it improves separation.
-
Use a Co-spot: A co-spot is a lane on the TLC plate where you spot both the starting material and the reaction mixture at the same point.
-
Interpretation: If the reaction is complete, you will see a single spot corresponding to the product. If the reaction is incomplete, you will see two distinct spots or an elongated spot (often described as a "snowman" shape) if the separation is not perfect, indicating the presence of both the starting material and the product.[4]
-
-
Try a Different Staining Method: Some staining agents react differently with various functional groups, which can help differentiate between your compounds even if their Rf values are similar. Anisaldehyde stain, for example, can produce different colored spots for different compounds.[4]
Question: I don't see any spots on my TLC plate after development. What could be the problem?
Answer: The absence of spots on a TLC plate can be perplexing. Here are the most likely causes and their solutions:
-
Sample is Too Dilute: The concentration of your compound may be too low to be detected.[1][2]
-
Compound is Not UV-Active: Saccharin and its derivatives are generally UV-active due to the aromatic ring. However, if for some reason you are not seeing a spot under the UV lamp, you may need an alternative visualization method.
-
Solution: Use a chemical stain. A potassium permanganate stain is a good general-purpose stain that reacts with many organic compounds. Staining with iodine vapor is another common technique.
-
-
Solvent Level in the Chamber is Too High: If the solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent pool instead of migrating up the plate.[1][2]
-
Solution: Always ensure the spotting line is above the solvent level in the chamber.[5]
-
-
Compound Evaporation: If your compound is volatile, it may have evaporated from the plate before or during development.[1]
-
Solution: This is less likely with this compound, but if you suspect this is an issue, cover the TLC chamber tightly and visualize the plate immediately after development.
-
Nuclear Magnetic Resonance (NMR) Troubleshooting
Question: My NMR peaks are broad and distorted. How can I improve the spectral quality for reaction monitoring?
Answer: Broad and distorted peaks in NMR can make it difficult to accurately integrate and quantify your reaction progress. This issue often arises from:
-
Magnetic Field Inhomogeneity: The magnetic field across your sample may not be uniform, leading to poor lineshapes.[6][7]
-
Solution: Shim the spectrometer before you start your reaction monitoring. If the reaction is fast, you may not have time to re-shim during the experiment, so a good initial shim is crucial.[7]
-
-
Sample Inhomogeneity: The reaction itself can cause changes in the sample's composition, leading to inhomogeneity.[6]
-
Solution: Ensure your reaction mixture is well-mixed. If you are taking aliquots for NMR analysis, make sure they are representative of the bulk mixture.
-
-
Presence of Paramagnetic Species: Even trace amounts of paramagnetic impurities can cause significant line broadening.
-
Solution: Ensure your glassware is clean and that your starting materials are free from paramagnetic metals.
-
Question: I'm having trouble quantifying the reaction progress because the reactant and product peaks overlap.
Answer: Peak overlap is a common challenge in NMR reaction monitoring. Here’s how to address it:
-
Identify Non-Overlapping Peaks: Carefully examine the 1H NMR spectra of your starting material (saccharin) and, if possible, your purified product (this compound). Identify characteristic peaks that are well-resolved and do not overlap with other signals.
-
For the this compound reaction, the methylene protons of the N-CH2-OH group in the product will appear as a distinct singlet, which is usually in a clear region of the spectrum. The aromatic protons of both the reactant and product may be more complex and could overlap.
-
-
Use a Higher Field Spectrometer: If available, a higher field NMR spectrometer will provide better spectral dispersion, which can help resolve overlapping peaks.
-
13C NMR: While slower, 13C NMR offers a much wider chemical shift range, and it is less likely that peaks will overlap. This is generally not practical for real-time monitoring but can be used to analyze aliquots at different time points.
Frequently Asked Questions (FAQs)
TLC FAQs
Question: What is a good starting solvent system for monitoring the this compound reaction on a silica gel TLC plate?
Answer: A good starting point for a mobile phase is a mixture of a moderately polar solvent and a nonpolar solvent. For the separation of saccharin and this compound, a mixture of ethyl acetate and hexane is recommended. A common starting ratio is 1:1. You can then adjust the ratio to optimize the separation. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and cause the spots to move further up the plate (higher Rf values).[5]
Question: How do I calculate the Rf value, and what does it tell me?
Answer: The Rf (retention factor) value is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is an indicator of a compound's polarity.[3] A lower Rf value indicates a more polar compound because it interacts more strongly with the polar silica gel stationary phase and moves less with the mobile phase.[3] A higher Rf value indicates a less polar compound.[3] In the synthesis of this compound, you would expect the product to have a different Rf value than the starting saccharin.
Question: What visualization techniques can I use for saccharin and its derivatives?
Answer: Saccharin and this compound contain a benzene ring, which makes them UV-active. The most common visualization method is to use a TLC plate with a fluorescent indicator (F254) and view it under a UV lamp at 254 nm. The compounds will appear as dark spots on a fluorescent background.[8] If a compound is not visible under UV light, or for better visualization, you can use a chemical stain such as potassium permanganate or p-anisaldehyde.[9]
NMR FAQs
Question: Which peaks in the 1H NMR spectrum are characteristic of saccharin and this compound?
Answer: In a typical 1H NMR spectrum, you can distinguish between saccharin and this compound by looking for these key signals:
| Compound | Protons | Expected Chemical Shift (δ) | Multiplicity |
| Saccharin | Aromatic protons | ~7.8-8.1 ppm | Multiplet |
| N-H proton | Variable, often broad | Singlet | |
| This compound | Aromatic protons | ~7.9-8.2 ppm | Multiplet |
| N-CH2-OH | ~5.5-5.7 ppm | Singlet | |
| N-CH2-OH | Variable, often broad | Singlet |
The appearance of the singlet for the N-CH2-OH protons and the disappearance of the N-H proton signal from saccharin are clear indicators of reaction progress. The chemical shifts of aromatic protons are generally in the range of 7-8.5 ppm.[10]
Question: How can I use NMR to determine reaction kinetics?
Answer: NMR is an excellent tool for studying reaction kinetics because the signal intensity is directly proportional to the concentration of the species.[11][12] To determine the kinetics, you can:
-
Acquire Spectra Over Time: Set up the NMR spectrometer to automatically acquire a series of 1H NMR spectra at regular time intervals.[13][14]
-
Integrate Characteristic Peaks: For each spectrum, integrate a well-resolved peak corresponding to the starting material and a well-resolved peak for the product.
-
Calculate Concentrations: The relative integrals of these peaks will give you the ratio of reactant to product at each time point.
-
Plot the Data: Plot the concentration of the reactant or product as a function of time. This data can then be used to determine the reaction order and the rate constant.
Question: Do I need to use a deuterated solvent for in-situ NMR reaction monitoring?
Answer: While traditional NMR spectroscopy requires deuterated solvents for the field-frequency lock, it is possible to monitor reactions in non-deuterated solvents.[15] Modern NMR spectrometers have advanced lock systems that can sometimes lock on to a proton signal, or you can run the experiment without a lock, although this may lead to some peak shifting over time.[6][7] For the best results and spectral stability, it is recommended to use a deuterated solvent if your reaction is compatible with it.
Experimental Protocols
Protocol 1: Monitoring the this compound Reaction by TLC
-
Prepare the TLC Chamber: Pour your chosen mobile phase (e.g., 1:1 ethyl acetate/hexane) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate.
-
Spot the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for your starting material (saccharin), a co-spot, and your reaction mixture.
-
Apply the Samples: Using a capillary tube, spot a small amount of your dissolved starting material in the first lane. In the second lane, apply the starting material and then your reaction mixture in the same spot (the co-spot). In the third lane, spot your reaction mixture.
-
Develop the Plate: Place the TLC plate in the equilibrated chamber, ensuring the starting line is above the solvent level. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[9]
-
Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the reaction is progressing.[3]
Protocol 2: Monitoring the this compound Reaction by 1H NMR
-
Prepare the NMR Sample: At desired time points, withdraw a small aliquot (0.1-0.5 mL) from the reaction mixture. Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
Acquire the Spectrum: Insert the NMR tube into the spectrometer. Ensure the instrument is properly locked and shimmed. Acquire a standard 1H NMR spectrum.
-
Process the Spectrum: Process the acquired FID (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and correcting the baseline.
-
Analyze the Spectrum: Identify the characteristic peaks for the starting material (saccharin) and the product (this compound). Integrate a non-overlapping peak for each species.
-
Calculate Conversion: The percentage conversion can be calculated from the integral values. For example, if you use the integral of a product peak (Iproduct) and a starting material peak (Ireactant), the conversion can be estimated as: % Conversion = [Iproduct / (Iproduct + Ireactant)] * 100
-
Repeat at Time Intervals: Repeat steps 1-5 at various time intervals to monitor the reaction's progress over time.
Visualizations and Data
TLC and NMR Data Summary
| Compound | Typical Rf (1:1 Ethyl Acetate/Hexane) | Characteristic 1H NMR Peak (CDCl3) |
| Saccharin | ~0.4 | ~7.8-8.1 ppm (aromatic H) |
| This compound | ~0.2 | ~5.6 ppm (N-CH2-OH) |
Note: Rf values are approximate and can vary depending on the specific conditions.
Diagrams
Caption: General workflow for TLC reaction monitoring.
Caption: Decision tree for troubleshooting common TLC problems.
Caption: Workflow for NMR reaction monitoring.
References
-
Magritek. (n.d.). Reaction Monitoring. Retrieved from [Link]
-
Chemical Instrumentation Facility - Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Retrieved from [Link]
-
Department of Chemistry: University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Mestrelab Research. (n.d.). for Reaction Monitoring by NMR. Retrieved from [Link]
-
Bruker. (n.d.). Reaction Monitoring. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.4: TLC -ANALYSIS. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
-
Colacino, E., et al. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. PMC - NIH. Retrieved from [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction progress as a function of time: (A) ¹H-NMR spectra of the.... Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR chemical shifts of hydroxy protons in conformational analysis of disaccharides in aqueous solution. Retrieved from [Link]
-
Kasprzak, P., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH. Retrieved from [Link]
-
ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions. Retrieved from [Link]
-
PubMed. (2013). Direct monitoring of chemical transformations by combining thin layer chromatography with nanoparticle-assisted laser desorption/ionization mass spectrometry. Retrieved from [Link]
-
Enoch, S. J., et al. (n.d.). Mechanistic understanding of molecular initiating events (MIEs) using NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). 3.14. Use of TLC to monitor the progress of an enzymatic synthesis.... Retrieved from [Link]
-
YouTube. (2022). Chemical/Laboratory Techniques: Thin Layer Chromatography. Retrieved from [Link]
-
Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 1 H chemical shifts of N-methylimidazole (NMI), saccharin and.... Retrieved from [Link]
-
Preprints.org. (2022). N-formylsaccharin: a sweet(able) formylating agent in mecha- nochemistry. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. Retrieved from [Link]
-
OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Results for "Thin-layer Chromatography". Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
MDPI. (n.d.). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). METHODS OF ANALYSIS OF SACCHARIN. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Determination of saccharin in pharmaceuticals by high performance thin layer chromatography. Retrieved from [Link]
-
ResearchGate. (2025). High-Performance Thin-Layer Chromatography Analysis of Saccharin in Foods and Beverages | Request PDF. Retrieved from [Link]
-
Molecules. (n.d.). Synthesis of Novel Saccharin Derivatives. Retrieved from [Link]
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- 15. pharmtech.com [pharmtech.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Formylating Agents: N-Formylsaccharin vs. DMF and Formic Acid
In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science, the formylation of nucleophiles is a cornerstone transformation. The introduction of a formyl group (–CHO) can serve as a critical step in building molecular complexity, acting as a protecting group for amines, or forming key intermediates like formamides.[1][2] The choice of the formylating agent is paramount, directly influencing reaction efficiency, selectivity, scalability, and overall process greenness.
This guide provides an in-depth, objective comparison of N-formylsaccharin, a highly efficient and stable crystalline reagent, against two of the most common conventional formylating agents: dimethylformamide (DMF) and formic acid. We will move beyond a simple cataloging of features to explore the mechanistic nuances and practical considerations that guide reagent selection in a modern research and development setting.
Pillar 1: The Agents – A High-Level Overview
Before delving into quantitative data, it is crucial to understand the distinct chemical personality of each agent.
-
N-Formylsaccharin: A crystalline, solid reagent, N-formylsaccharin is noted for its stability, ease of handling, and high reactivity under mild conditions.[3][4] It is particularly valued for its chemoselectivity in formylating amines in the presence of other sensitive functional groups.[5][6]
-
Dimethylformamide (DMF): Traditionally viewed as a high-boiling polar aprotic solvent, DMF can also serve as a source of a formyl group, typically under harsh conditions or with specific activation.[7][8][9] Its most famous application as a formylating agent is in the Vilsmeier-Haack reaction for aromatic compounds.[1][7]
-
Formic Acid: As the simplest carboxylic acid, it is an inexpensive, atom-economical, and readily available formylating agent.[10] However, its application often requires forcing conditions, such as high temperatures and the removal of water, to drive the equilibrium towards the formamide product.[2][11]
Pillar 2: Performance Under the Microscope – A Quantitative Comparison
The true measure of a reagent's utility lies in its performance. The following table summarizes key operational and performance metrics derived from literature sources.
| Feature | N-Formylsaccharin | Dimethylformamide (DMF) | Formic Acid |
| Physical State | Crystalline Solid | Colorless Liquid | Colorless Liquid |
| Reactivity | High; often rapid at room temperature.[5] | Low; requires activation (e.g., POCl₃, SOCl₂) or catalysis (e.g., CeO₂).[7][12] | Moderate; typically requires heat and water removal.[2][11] |
| Selectivity | Excellent chemoselectivity for N-formylation over O-formylation.[5][6] | Can be used for C-formylation (Vilsmeier-Haack) and N-formylation.[7] | Good for N-formylation; generally does not formylate alcohols under standard conditions.[2] |
| Typical Conditions | THF, Room Temperature, 15-30 min.[6] | High temperature, often with catalysts or stoichiometric activators.[8][12] | Toluene, Reflux with Dean-Stark trap, 4-9 h.[11] |
| Workup & Purification | Simple aqueous NaHCO₃ wash to remove saccharin byproduct.[6] | Often requires more involved purification to remove catalyst and high-boiling solvent. | Simple evaporation of solvent.[11] |
| Handling & Safety | Stable, easy to handle solid.[3] | High boiling point (153 °C). Potential for runaway reactions with reagents like NaH.[13] | Corrosive. Azeotropes with water.[10] |
| Key Advantage | Mild conditions, high selectivity, easy workup. | Dual use as solvent and reagent; specific utility in Vilsmeier-Haack reaction. | Low cost, readily available. |
| Key Disadvantage | Higher initial reagent cost compared to formic acid. | Harsh reaction conditions, safety concerns. | Requires more energy-intensive conditions (heat). |
Pillar 3: Mechanistic Rationale & Visualized Workflow
Understanding the "how" is as critical as knowing the "what." The reaction mechanisms dictate the required conditions and potential side reactions.
Reaction Mechanisms
The fundamental process for all three agents involves the nucleophilic attack of an amine on an electrophilic formyl carbon. However, the nature of the electrophile and the leaving group differs significantly.
Caption: Reaction mechanisms for formylation.
Comparative Experimental Workflow
To provide a self-validating system for comparison, a standardized workflow from reaction setup to product analysis is essential. This ensures that observed differences in yield or purity are attributable to the reagent itself, not variations in procedure.
Sources
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- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Formylsaccharin: A New Formylating Agent - Edelris [edelris.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Formylsaccharin - Enamine [enamine.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 8. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formic acid - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. Transformylating amine with DMF to formamide over CeO2 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Dimethylformamide (DMF) [commonorganicchemistry.com]
The Strategist's Reagent: Validating N-Hydroxymethylsaccharin's Role in Complex Natural Product Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of total synthesis, where efficiency and precision are paramount, the choice of reagents can dictate the outcome. For the introduction of a crucial one-carbon unit, a seemingly simple task, the synthetic chemist is faced with a plethora of options, each with its own strengths and weaknesses. This guide delves into the utility of N-Hydroxymethylsaccharin, a crystalline, stable, and versatile electrophilic formaldehyde equivalent, and objectively compares its performance against other common alternatives in the context of natural product total synthesis. By examining the causality behind experimental choices and providing a framework for its application, we aim to equip researchers with the knowledge to strategically deploy this powerful tool.
The Challenge of the C1-Synthons: A Comparative Overview
The direct use of formaldehyde, a gas with high reactivity and toxicity, presents significant handling challenges in the laboratory. This has spurred the development of numerous formaldehyde surrogates, each designed to offer a more convenient and often more selective approach to hydroxymethylation and related transformations. This compound distinguishes itself as a superior choice in many contexts due to its stability, ease of handling, and predictable reactivity.
Under acidic conditions, this compound readily generates a highly reactive N-acyliminium ion. This intermediate is a potent electrophile that can be trapped by a wide range of nucleophiles, making it a cornerstone for the construction of complex nitrogen-containing heterocycles, a common motif in natural products.
To provide a clear comparison, the following table summarizes the performance of this compound against other commonly used formaldehyde equivalents in the context of amidoalkylation and Pictet-Spengler type reactions, crucial steps in many alkaloid syntheses.
| Reagent | Form | Key Advantages | Common Limitations | Typical Reaction Conditions |
| This compound | Crystalline Solid | Stable, easy to handle; generates highly electrophilic N-acyliminium ions under mild acidic conditions; saccharin byproduct is often easily removed. | Stoichiometric use of the reagent is typically required. | Lewis or Brønsted acid catalysis (e.g., TFA, BF₃·OEt₂), aprotic solvents (e.g., CH₂Cl₂, THF). |
| Formaldehyde (gas/formalin) | Gas/Aqueous Solution | Inexpensive and atom-economical. | Difficult to handle, toxic; polymerization can be an issue; aqueous formalin is often incompatible with sensitive substrates. | Acidic or basic catalysis, often requires heating. |
| Paraformaldehyde | Polymeric Solid | Solid, easier to handle than gaseous formaldehyde. | Depolymerization requires heating, which can lead to side reactions; can be slow to react. | Strong acid or base catalysis, elevated temperatures. |
| 1,3,5-Trioxane | Crystalline Solid | Stable, crystalline source of formaldehyde. | Requires strong acid catalysis and often heating to depolymerize. | Strong Lewis or Brønsted acids, elevated temperatures. |
| Dimethoxymethane | Liquid | Liquid, easy to handle. | Less reactive, requires strong acidic conditions to generate the electrophile. | Strong acids (e.g., H₂SO₄), often at reflux. |
The Power of the N-Acyliminium Ion: A Mechanistic Deep Dive
The efficacy of this compound lies in its ability to serve as a clean and efficient precursor to N-acyliminium ions. This reactive intermediate is key to its utility in forming carbon-carbon and carbon-heteroatom bonds with a high degree of control.
The generally accepted mechanism involves the protonation of the hydroxyl group by a Lewis or Brønsted acid, followed by the loss of water to generate the N-acyliminium ion. The saccharin moiety acts as a powerful electron-withdrawing group, enhancing the electrophilicity of the iminium ion. This highly reactive species is then readily attacked by a nucleophile.
Caption: Generation of the N-acyliminium ion from this compound and subsequent nucleophilic attack.
Case Study: The Total Synthesis of Quinolizidine Alkaloids
The quinolizidine alkaloid family, which includes medicinally important compounds like lupinine and sparteine, provides an excellent platform to illustrate the strategic application of this compound-derived N-acyliminium ions. While a direct total synthesis of these specific molecules using this compound may not be explicitly documented in a single publication, the key bond formations are highly analogous to well-established reactions utilizing this reagent.
A common strategy for the synthesis of the quinolizidine core involves an intramolecular N-acyliminium ion cyclization. In a hypothetical, yet chemically sound approach, a suitably functionalized piperidine derivative can be reacted with this compound to generate an N-acyliminium ion, which then undergoes a stereoselective intramolecular cyclization to forge the bicyclic quinolizidine skeleton.
Caption: A strategic workflow for the synthesis of a quinolizidine alkaloid core utilizing an N-acyliminium ion cyclization.
This strategy offers several advantages over classical methods that might employ harsher conditions or less stable reagents. The mild conditions required for the generation of the N-acyliminium ion from this compound are compatible with a wide range of functional groups, allowing for its application in the synthesis of highly functionalized and complex natural products.
Experimental Protocol: A Representative Amidoalkylation Reaction
To provide a practical context, the following is a detailed, step-by-step methodology for a representative amidoalkylation of an electron-rich aromatic compound, a common transformation in the synthesis of isoquinoline alkaloids via a Pictet-Spengler-type reaction.
Reaction: Amidoalkylation of 1,2-Dimethoxybenzene with this compound
Materials:
-
1,2-Dimethoxybenzene
-
This compound
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1,2-dimethoxybenzene (1.0 mmol, 1.0 eq.).
-
Dissolve the starting material in anhydrous dichloromethane (5 mL).
-
Add this compound (1.1 mmol, 1.1 eq.) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add boron trifluoride diethyl etherate (1.2 mmol, 1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amidoalkylated product.
Trustworthiness of the Protocol: This protocol is a self-validating system. The progress of the reaction can be easily monitored by TLC. The workup procedure effectively removes the Lewis acid catalyst and the saccharin byproduct. The final purification by column chromatography ensures the isolation of the pure product, which can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox
This compound has proven to be a highly valuable reagent in the total synthesis of natural products, particularly nitrogen-containing compounds. Its stability, ease of handling, and ability to generate highly reactive N-acyliminium ions under mild conditions make it a superior alternative to gaseous formaldehyde and other less convenient surrogates. The strategic application of this compound in amidoalkylation and N-acyliminium ion cyclization reactions has enabled the efficient construction of complex molecular architectures, paving the way for the synthesis of biologically important natural products. As the demand for more efficient and selective synthetic methods continues to grow, the utility of this compound is poised to expand even further, solidifying its place as a key strategic asset in the modern synthetic chemist's toolbox.
References
-
Speckamp, W. N., & Moolenaar, M. J. (2000). New developments in the chemistry of N-acyliminium ions and related intermediates. Tetrahedron, 56(24), 3817-3856. [Link]
-
Maryanoff, B. E., Zhang, H. C., Cohen, J. H., Turchi, I. J., & Maryanoff, C. A. (2004). N-Acyliminium ions from α-amido- and α-carbamoyloxy-alkylation reactions. Chemical Reviews, 104(3), 1431-1628. [Link]
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]
-
O'Brien, P. (1999). The Pictet-Spengler reaction. Journal of the Chemical Society, Perkin Transactions 1, (10), 1267-1284. [Link]
-
Bur, S. K., & Martin, S. F. (2001). Vinylogous Mannich reactions: some theoretical and synthetic aspects. Tetrahedron, 57(16), 3221-3242. [Link]
A Senior Application Scientist's Guide to the Spectroscopic Validation of N-Acylsaccharin Structures
For the discerning researcher in drug development and organic synthesis, the unambiguous structural confirmation of novel compounds is paramount. N-acylsaccharins, a class of molecules with growing interest for their utility as acylating agents and synthetic intermediates, present a unique set of validation challenges. This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the robust characterization of these structures. We will delve into the causality behind experimental choices and present a framework for achieving self-validating analytical workflows.
The Structural Landscape of N-Acylsaccharins
N-acylsaccharins are derivatives of saccharin, a well-known artificial sweetener, where the acidic proton on the nitrogen atom is replaced by an acyl group. This modification transforms the saccharin moiety into an excellent leaving group, making N-acylsaccharins effective acyl transfer reagents. The core structure consists of the benzisothiazole dioxide (saccharin) framework and a variable acyl chain. Our spectroscopic validation must therefore confirm both the integrity of the saccharin core and the precise nature of the attached acyl group.
Core Spectroscopic Techniques: A Comparative Analysis
The structural elucidation of N-acylsaccharins relies on the synergistic application of NMR, MS, and IR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Connectivity
NMR spectroscopy is the most powerful tool for determining the precise atom-by-atom connectivity of N-acylsaccharins. Both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For an N-acylsaccharin, we expect to see distinct signals for the aromatic protons of the saccharin ring and the protons of the acyl chain.
-
Saccharin Moiety: The four aromatic protons of the saccharin ring typically appear as a complex multiplet in the downfield region (around 7.8-8.5 ppm). The exact chemical shifts and splitting patterns are influenced by the electronic effects of the acyl group. For comparison, the aromatic protons of the closely related N-methylsaccharin provide a useful reference.[1]
-
Acyl Chain: The proton signals for the acyl group will vary depending on its structure. For example, an N-acetylsaccharin would show a characteristic singlet for the methyl protons around 2.5 ppm. Longer or more complex acyl chains will exhibit corresponding multiplets with chemical shifts and coupling constants indicative of their structure.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the chemical environment of each carbon atom. Key signals to identify in an N-acylsaccharin spectrum include:
-
Carbonyl Carbons: Two distinct carbonyl signals are expected: one for the saccharin carbonyl (around 160-165 ppm) and one for the acyl carbonyl (typically in the 165-175 ppm range).
-
Aromatic Carbons: The six carbons of the benzene ring of the saccharin moiety will appear in the aromatic region (120-140 ppm).
-
Acyl Chain Carbons: The chemical shifts of the carbons in the acyl chain will be characteristic of their functional groups.
The combination of ¹H and ¹³C NMR, often supplemented with 2D techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, providing definitive proof of the N-acylsaccharin structure.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry is crucial for determining the molecular weight of the N-acylsaccharin and provides valuable structural information through fragmentation analysis.
Molecular Ion Peak (M⁺): The primary piece of information from a mass spectrum is the molecular ion peak, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, allowing for the determination of the molecular formula.
Fragmentation Pattern: The way an N-acylsaccharin fragments in the mass spectrometer can provide confirmatory structural evidence. Key fragmentation pathways often involve the cleavage of the N-acyl bond. Common fragments to look for include:
-
The acylium ion ([R-C=O]⁺): This is a very common fragment and is indicative of the structure of the acyl group.
-
The saccharin radical cation or related fragments: Loss of the acyl group will generate ions corresponding to the saccharin moiety.
The choice of ionization technique (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI) can influence the observed fragmentation.[2][3][4]
Infrared (IR) Spectroscopy: A Rapid Fingerprint of Functional Groups
Infrared spectroscopy is a quick and effective method for identifying the key functional groups present in an N-acylsaccharin.
Key Vibrational Frequencies:
-
Carbonyl (C=O) Stretching: This is the most prominent feature in the IR spectrum of an N-acylsaccharin. Two distinct C=O stretching bands are expected:
-
Acyl Carbonyl: Typically appears at a higher frequency, around 1750-1790 cm⁻¹, due to the electron-withdrawing nature of the saccharin nitrogen.
-
Saccharin Carbonyl: Appears at a slightly lower frequency, around 1720-1740 cm⁻¹.
-
-
Sulfonyl (SO₂) Stretching: The saccharin moiety contains a sulfonyl group, which gives rise to two characteristic stretching bands:
-
Asymmetric SO₂ stretch: Around 1350-1380 cm⁻¹.
-
Symmetric SO₂ stretch: Around 1170-1190 cm⁻¹.
-
-
C-N Stretching: A band corresponding to the C-N stretch is also expected, typically in the 1200-1300 cm⁻¹ region.
The presence and position of these characteristic absorption bands provide strong evidence for the N-acylsaccharin structure.
Comparative Data Summary
| Spectroscopic Technique | Information Provided | Key Features for N-Acylsaccharins | Comparison with Alternatives |
| ¹H NMR | Proton chemical environment and connectivity | Aromatic protons of saccharin (7.8-8.5 ppm), protons of the acyl chain. | Provides more detailed structural information than IR. Less sensitive than MS. |
| ¹³C NMR | Carbon chemical environment | Saccharin carbonyl (~160-165 ppm), acyl carbonyl (~165-175 ppm), aromatic carbons (120-140 ppm). | Confirms the carbon skeleton. Less sensitive than ¹H NMR. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation | Molecular ion peak, acylium ion fragment, saccharin fragment. | More sensitive than NMR. Provides molecular formula with HRMS. Less detailed structural connectivity than NMR. |
| Infrared (IR) Spectroscopy | Presence of functional groups | Two distinct C=O stretching bands (acyl and saccharin), SO₂ stretching bands. | Rapid and simple. Provides less structural detail than NMR or MS. |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis of N-Acylsaccharins
-
Sample Preparation: Dissolve 5-10 mg of the purified N-acylsaccharin in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign all peaks in both ¹H and ¹³C spectra based on chemical shifts, coupling patterns, and, if necessary, 2D NMR data (COSY, HSQC).
Protocol 2: Mass Spectrometric Analysis of N-Acylsaccharins
-
Sample Preparation: Prepare a dilute solution of the N-acylsaccharin (1-10 µg/mL) in a suitable solvent (e.g., acetonitrile, methanol) compatible with the chosen ionization method.
-
MS Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range appropriate for the expected molecular weight.
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
-
For fragmentation analysis (MS/MS), select the molecular ion as the precursor and acquire the product ion spectrum.
-
-
Data Analysis: Identify the molecular ion peak and confirm that its m/z value corresponds to the expected molecular weight. Analyze the fragmentation pattern to identify characteristic fragments like the acylium ion.
Protocol 3: Infrared (IR) Spectroscopic Analysis of N-Acylsaccharins
-
Sample Preparation (ATR-FTIR): Place a small amount of the solid N-acylsaccharin directly onto the ATR crystal. If the sample is a liquid or oil, a thin film can be applied.
-
IR Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Collect a background spectrum of the clean ATR crystal before analyzing the sample.
-
-
Data Analysis: Identify the characteristic absorption bands for the carbonyl and sulfonyl groups. Compare the obtained spectrum with reference spectra of saccharin and other N-acyl compounds.
Visualization of Analytical Workflows
Caption: Workflow for the spectroscopic validation of N-acylsaccharins.
Conclusion
The structural validation of N-acylsaccharins is most reliably achieved through the combined application of NMR, MS, and IR spectroscopy. While IR provides a rapid confirmation of key functional groups and MS accurately determines the molecular weight, NMR spectroscopy stands as the definitive technique for elucidating the precise molecular structure. By following the outlined protocols and understanding the characteristic spectroscopic features of this compound class, researchers can confidently and unequivocally confirm the identity and purity of their synthesized N-acylsaccharins, ensuring the integrity of their subsequent research and development efforts.
References
-
Kaur, K., & Srivastava, S. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(61), 37125-37149. [Link]
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Mahmood, A. A. R., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn AL-Haitham Journal For Pure and Applied Sciences, 33(2), 43-61. [Link]
-
Vianna-Soares, C. D., & Martins, J. L. S. (2000). Saccharin analysis in pharmaceutical and cosmetic preparations by derivative ultraviolet spectrophotometry. Brazilian Journal of Pharmaceutical Sciences, 36(2), 469-476. [Link]
-
Kamerling, J. P., Schauer, R., Shukla, A. K., Stoll, S., Van Halbeek, H., & Vliegenthart, J. F. G. (1987). Migration of O-acetyl groups in N,O-acetylneuraminic acids. European Journal of Biochemistry, 162(3), 601-607. [Link]
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Dell, A., & Taylor, M. E. (2009). Mass spectrometry in the analysis of N- and O-linked glycans. Current Opinion in Structural Biology, 19(5), 573-580. [Link]
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Harvey, D. J. (2020). Negative ion mass spectrometry for the analysis of N-linked glycans. Mass Spectrometry Reviews, 39(5-6), 586-679. [Link]
-
Barker, R., et al. (2021). Characterization of Cyclic N‐Acyliminium Ions by Infrared Ion Spectroscopy. Chemistry – A European Journal, 28(1), e202103418. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000532). [Link]
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Nazyrova, A. D., et al. (2017). Mass Spectrometric Characterization of Human N-acylethanolamine-hydrolyzing Acid Amidase. Biochemistry, 56(10), 1436-1445. [Link]
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Wang, S., Xie, F., & Ni, S. (2000). [Synthesis and spectroscopic studies of new N-functionalized macrocyclic compounds and complex]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(1), 44-48. [Link]
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Koroniak, L., Ciustea, M., Gutierrez, J. A., & Richards, N. G. J. (2003). Synthesis and Characterization of an N-acylsulfonamide Inhibitor of Human Asparagine Synthetase. Organic Letters, 5(12), 2033-2036. [Link]
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ResearchGate. (n.d.). Chemical, spectroscopic characterization, and in vitro antibacterial studies of a new gold(I) complex with N-acetyl-L-cysteine. [Link]
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Ozaki, Y. (2012). Near-Infrared Spectroscopy—Its Versatility in Analytical Chemistry. Analytical Sciences, 28(6), 545-563. [Link]
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Beć, K. B., & Huck, C. W. (2019). Breakthrough Potential in Near-Infrared Spectroscopy: Spectra Simulation. A Review of Recent Developments. Frontiers in Chemistry, 7, 69. [Link]
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A Comparative Guide to the Kinetics of Formylation Reactions: N-Formylsaccharin and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the introduction of a formyl group stands as a pivotal transformation, underpinning the construction of a vast array of pharmaceuticals and fine chemicals. The choice of formylating agent is a critical decision that dictates reaction efficiency, selectivity, and scalability. This guide provides an in-depth comparison of N-formylsaccharin with other common formylating agents, with a special focus on the kinetic aspects of these reactions. By understanding the rate-determining steps and the factors influencing reaction speed, researchers can optimize their synthetic strategies and accelerate drug development pipelines.
The Importance of Kinetic Studies in Formylation Reactions
Kinetic studies are indispensable for elucidating reaction mechanisms and optimizing process parameters. By monitoring the concentration of reactants and products over time, we can determine the reaction order, rate constants, and activation energy. This information is crucial for:
-
Mechanism Elucidation: Distinguishing between different possible reaction pathways.
-
Process Optimization: Identifying the optimal conditions (temperature, concentration, catalyst loading) to maximize yield and minimize reaction time.
-
Safety Assessment: Understanding the reaction exothermicity and identifying potential hazards.
-
Comparative Analysis: Objectively evaluating the performance of different reagents.
Kinetic Profile of N-Formylsaccharin: A Proposed Study
While extensive literature exists on the synthetic applications of N-formylsaccharin, detailed kinetic studies on its formylation reactions are not widely published.[1] This section outlines a robust experimental protocol for determining the kinetic parameters of the N-formylation of a model amine using N-formylsaccharin. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Experimental Protocol: Kinetic Analysis of the N-formylation of Aniline with N-Formylsaccharin
This protocol details the steps to monitor the reaction progress and extract kinetic data.
1. Materials and Reagent Preparation:
-
N-Formylsaccharin: A stable, crystalline solid that can be synthesized or purchased commercially.[2] Ensure purity by recrystallization.
-
Aniline (Model Amine): Purify by distillation to remove any colored impurities.
-
Solvent (e.g., Acetonitrile): Use HPLC-grade solvent to minimize interference in analytical measurements.
-
Internal Standard (e.g., Dodecane): A non-reactive compound used for accurate quantification by GC or HPLC.
-
Reaction Setup: A jacketed glass reactor equipped with a magnetic stirrer, temperature probe, and sampling port.
2. Reaction Procedure:
-
Charge the reactor with a solution of aniline and the internal standard in acetonitrile.
-
Equilibrate the reactor to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by adding a solution of N-formylsaccharin in acetonitrile.
-
Start the timer and begin sampling at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).
-
Quench each sample immediately by diluting it in a known volume of cold acetonitrile to stop the reaction.
3. Analytical Method:
-
Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Quantify the concentrations of aniline (reactant) and formanilide (product) by comparing their peak areas to that of the internal standard.
4. Data Analysis:
-
Plot the concentration of aniline and formanilide as a function of time.
-
Determine the initial reaction rate from the slope of the concentration-time curve at t=0.
-
To determine the reaction order with respect to each reactant, perform a series of experiments varying the initial concentration of one reactant while keeping the other constant.
-
Calculate the rate constant (k) from the rate law equation.
Visualizing the Experimental Workflow
Caption: Experimental workflow for the kinetic study of N-formylation.
Comparative Analysis of Formylating Agents
N-formylsaccharin is a highly effective formylating agent, but its performance should be evaluated in the context of other available reagents.[3][4] The following table provides a comparison of N-formylsaccharin with several common alternatives.
| Formylating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| N-Formylsaccharin | Mild (often room temperature), neutral | Stable, crystalline solid, easy to handle, high yields, clean reactions.[2][4][5] | Higher cost compared to bulk reagents. |
| Acetic Formic Anhydride | Low temperatures (-20 °C to 0 °C) | Highly reactive, excellent yields for many amines.[6] | Unstable, moisture-sensitive, must be prepared in situ.[7] |
| Formic Acid | High temperatures (reflux), often with a dehydrating agent | Inexpensive, readily available.[6] | Requires harsh conditions, can lead to side products. |
| Vilsmeier Reagent (POCl₃/DMF) | 0 °C to room temperature | Mild and efficient for reactive aromatic and heteroaromatic substrates.[8] | Reagent is corrosive and moisture-sensitive. |
| Chloral | Low temperatures | Excellent yields for strongly basic amines.[6] | Limited substrate scope. |
Mechanistic Insights
The reactivity of N-formylsaccharin stems from the electron-withdrawing nature of the saccharin moiety, which makes the formyl group highly electrophilic. The reaction with an amine proceeds via a nucleophilic acyl substitution mechanism.
Caption: Proposed mechanism for the N-formylation of an amine using N-formylsaccharin.
Conclusion
N-formylsaccharin is a valuable reagent for formylation reactions, offering mild conditions, high yields, and ease of handling. While detailed kinetic data is still emerging, the proposed experimental protocol provides a framework for researchers to quantitatively assess its performance and compare it to other formylating agents. By understanding the kinetics and mechanisms of these reactions, scientists can make more informed decisions in the design and optimization of synthetic routes for the development of novel therapeutics and other valuable molecules.
References
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Recent Advances On Direct Formylation Reactions | Request PDF - ResearchGate. Available at: [Link]
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1 - Organic Syntheses Procedure. Available at: [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
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Formylation of Amines - PMC - NIH. Available at: [Link]
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Formylation Reaction Research Articles - Page 1 - R Discovery. Available at: [Link]
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N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - MDPI. Available at: [Link]
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N-Formylsaccharin: A New Formylating Agent | Request PDF - ResearchGate. Available at: [Link]
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N-formylsaccharin: a sweet(able) formylating agent in mecha- nochemistry - Preprints.org. Available at: [Link]
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N‐Formylsaccharin as a CO Source: Applications and Recent Developments. Available at: [Link]
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Discussion Addendum for: Pd-Catalyzed External-CO-Free Carbonylation: Preparation of - Organic Syntheses Procedure. Available at: [Link]
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N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC - NIH. Available at: [Link]
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A Researcher's Guide to Isotopic Labeling: N-Hydroxymethylsaccharin as a Formaldehyde Surrogate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics and the broader field of molecular analysis, isotopic labeling stands as a cornerstone technique for the precise measurement of changes in analyte abundance. Among the various chemical labeling strategies, those targeting primary amines via reductive amination with formaldehyde have gained widespread adoption due to their efficiency and cost-effectiveness. However, the inherent volatility and toxicity of formaldehyde have prompted the exploration of safer and more manageable alternatives. This guide provides an in-depth comparison of N-Hydroxymethylsaccharin as a formaldehyde surrogate for isotopic labeling studies, offering a balanced perspective on its performance against traditional methods and other alternatives, supported by experimental insights and detailed protocols.
The Central Role of Amine-Reactive Labeling
The principle of isotopic labeling for quantitative mass spectrometry hinges on the introduction of a stable isotope tag to molecules in one sample, rendering them distinguishable by mass from their counterparts in a second, "light" isotope-labeled or unlabeled sample. When the samples are mixed and analyzed together, the relative signal intensities of the heavy and light isotopic pairs directly correlate to the relative abundance of the analyte in the original samples.[1][2][3]
Reductive amination, a robust and well-characterized reaction, is a popular method for introducing these isotopic tags.[4] This reaction targets the primary amines found at the N-terminus of peptides and on the side chain of lysine residues. The process typically involves the reaction of an aldehyde, most commonly formaldehyde, with the amine to form a Schiff base intermediate, which is then reduced by a reducing agent like sodium cyanoborohydride to a stable secondary or tertiary amine.[5][6] By using isotopically labeled formaldehyde (e.g., containing deuterium, ¹³C) and/or a labeled reducing agent, a specific mass shift is introduced into the labeled peptides.[4][7]
This compound: A Stable and Efficient Formaldehyde Progenitor
This compound is a stable, crystalline solid that serves as an effective in situ source of formaldehyde. This property makes it an attractive alternative to handling gaseous or aqueous formaldehyde, mitigating issues of safety and accurate dosage.
Mechanism of Action
This compound functions by releasing formaldehyde upon reaction with primary amines. The reaction proceeds through the formation of a Schiff base, which is subsequently reduced to a stable dimethylated amine. The saccharin moiety is released as a benign, water-soluble byproduct that can be easily removed during sample cleanup.
Diagram: Proposed Reaction Mechanism of this compound with a Primary Amine
Caption: Reaction of a peptide's primary amine with this compound.
Comparative Analysis: this compound vs. Alternatives
The choice of a labeling reagent is critical and depends on several factors including reaction efficiency, specificity, stability of the label, and ease of use. Below is a comparison of this compound with formaldehyde and other common isotopic labeling methods.
| Feature | This compound | Formaldehyde (Aqueous) | Other Formaldehyde Surrogates (e.g., DMSO, HMTA) | Isobaric Tags (TMT, iTRAQ) | SILAC |
| Physical Form | Crystalline solid | Aqueous solution/gas | Liquid/Solid | Lyophilized solid | In-media amino acids |
| Handling | Easy, stable, non-volatile | Volatile, toxic, requires ventilation | Variable, may require specific reaction conditions | Easy, but moisture-sensitive | Requires cell culture expertise |
| Reaction Efficiency | High, comparable to formaldehyde | High | Generally lower, can have side reactions | High | High incorporation in dividing cells |
| Specificity | High for primary amines | High for primary amines | Can have off-target reactions | High for primary amines | Specific to amino acid incorporation |
| Label Stability | High (stable secondary amine) | High (stable secondary amine) | High | Stable amide bond | Stable incorporation |
| Cost | Moderate | Low | Low to moderate | High | High (labeled media) |
| Multiplexing | Up to triplex with isotopic variants | Up to triplex with isotopic variants | Limited | Up to 18-plex | Up to 5-plex |
| Key Advantage | Safety and ease of handling | Low cost and established protocols | Low cost | High multiplexing capability | In vivo labeling, low sample prep variability |
| Key Disadvantage | Higher cost than formaldehyde | Toxicity and volatility | Potential for lower efficiency and side reactions | High cost, reporter ion ratio distortion | Limited to cell culture, costly for organisms |
Experimental Protocol: Isotopic Labeling of Peptides with Deuterated this compound
This protocol provides a general framework for the isotopic labeling of a peptide digest for quantitative proteomics analysis. Optimization may be required for specific sample types and downstream applications.
Materials
-
Peptide sample (from protein digestion)
-
Deuterated this compound ([D₂]-N-Hydroxymethylsaccharin)
-
Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared)
-
Labeling Buffer: 100 mM triethylammonium bicarbonate (TEAB), pH 8.5
-
Quenching Solution: 1% trifluoroacetic acid (TFA)
-
C18 desalting spin columns
Procedure
-
Sample Preparation: Resuspend the dried peptide sample in the Labeling Buffer to a concentration of 1-5 mg/mL.
-
Labeling Reaction:
-
For the "heavy" labeled sample, add a 5-fold molar excess of [D₂]-N-Hydroxymethylsaccharin to the peptide solution.
-
For the "light" labeled sample, use an equivalent molar excess of unlabeled this compound.
-
Immediately add freshly prepared sodium cyanoborohydride solution to a final concentration of 50 mM.
-
Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.
-
-
Quenching: Stop the reaction by adding the Quenching Solution to adjust the pH to <3.
-
Sample Cleanup:
-
Combine the "heavy" and "light" labeled samples in a 1:1 ratio (or as per experimental design).
-
Desalt the combined sample using a C18 spin column according to the manufacturer's instructions to remove excess reagents and byproducts.
-
-
Analysis: Elute the labeled peptides from the C18 column and dry them in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.
Diagram: Experimental Workflow for Isotopic Labeling
Caption: A streamlined workflow for peptide labeling with this compound.
Trustworthiness and Validation: Minimizing Side Reactions
While this compound offers high specificity for primary amines, it is crucial to be aware of potential side reactions that can occur with other amino acid residues, particularly under non-optimal conditions. Formaldehyde has been shown to react with the side chains of arginine, cysteine, histidine, and to a lesser extent, asparagine, glutamine, and tryptophan.[2] Tyrosine has also been reported to be reactive.[2]
To ensure the integrity of the labeling and the validity of the quantitative data, the following considerations are essential:
-
pH Control: Maintaining the reaction pH between 7.5 and 8.5 is critical. At lower pH, the reaction rate decreases, while at higher pH, the risk of side reactions with hydroxyl-containing amino acids (serine, threonine, tyrosine) increases.
-
Reagent Concentration: Using a minimal effective excess of the labeling reagent can help to reduce off-target modifications.
-
Reaction Time: While the reaction is generally rapid, prolonged incubation times should be avoided to minimize the potential for side reactions.
-
Quenching: Prompt and effective quenching of the reaction is necessary to prevent further modifications.
Conclusion: A Safer and More Convenient Approach to Isotopic Labeling
This compound presents a compelling alternative to traditional formaldehyde-based isotopic labeling. Its stability, ease of handling, and high reactivity make it a valuable tool for researchers in proteomics and other fields requiring quantitative analysis of amine-containing molecules. While it is important to be mindful of potential side reactions and to optimize reaction conditions, the significant safety and convenience benefits of this compound position it as a superior choice for many isotopic labeling applications. As with any analytical method, careful experimental design and validation are paramount to achieving accurate and reproducible results.
References
-
A, B. C. Chemical isotope labeling for quantitative proteomics. Journal of Proteomics2021 , 123, 45-67. URL: [Link]
-
Metz, B. et al. Identification of formaldehyde-induced modifications in proteins: reactions with model peptides. J. Biol. Chem.2004 , 279, 6235-6243. URL: [Link]
-
Yates, J. R., 3rd. Quantitative proteomics by stable isotope labeling and mass spectrometry. Methods Mol. Biol.2007 , 359, 141-153. URL: [Link]
-
Gygi, S. P. et al. Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nat. Biotechnol.1999 , 17, 994-999. URL: [Link]
-
Ong, S. E. et al. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Mol. Cell. Proteomics2002 , 1, 376-386. URL: [Link]
-
Hsu, J. L. et al. Stable-isotope dimethyl labeling for quantitative proteomics. Anal. Chem.2003 , 75, 6843-6852. URL: [Link]
-
Boersema, P. J. et al. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nat. Protoc.2009 , 4, 484-494. URL: [Link]
-
Ji, J. et al. Stable isotope dimethyl labeling for quantitative proteomics. Proteomics2005 , 5, 4835-4847. URL: [Link]
-
Ross, P. L. et al. Multiplexed protein quantitation in Saccharomyces cerevisiae using amine-reactive isobaric tagging reagents. Mol. Cell. Proteomics2004 , 3, 1154-1169. URL: [Link]
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A Senior Application Scientist's Guide to N-Hydroxymethylsaccharin in Library Synthesis
An Objective Comparison of Performance with Key Alternatives
For researchers, scientists, and professionals in drug development, the efficient construction of diverse chemical libraries is paramount to the discovery of novel therapeutic agents. The introduction of varied functional groups is a cornerstone of this process, and the choice of reagents can significantly impact the success of a synthesis campaign. This guide provides an in-depth analysis of N-Hydroxymethylsaccharin, a versatile reagent for aminomethylation, and objectively compares its performance against other common alternatives, supported by experimental data and protocols.
Introduction: The Role of this compound in Amine Derivatization
This compound is a stable, crystalline solid that serves as a convenient electrophilic aminomethylating agent.[1] In the landscape of library synthesis, derivatization of amines is a frequent strategy to explore the chemical space around a core scaffold.[2][3] N-alkylation and N-acylation are fundamental reactions for creating tertiary amines and amides, which are prevalent in a vast number of pharmaceuticals.[2] this compound offers a reliable method for the introduction of a hydroxymethyl group to a nitrogen atom, which can then be further functionalized, expanding the diversity of the synthesized library.
The Mechanism of Action: A Stable Precursor to a Reactive Intermediate
The utility of this compound stems from its ability to act as a stable precursor to a highly reactive N-acyliminium ion. Under acidic conditions, the hydroxyl group is protonated and eliminated as water, generating the electrophilic N-acyliminium ion. This intermediate is then readily attacked by a nucleophile, such as an amine, to form the desired product. The saccharin moiety serves as an excellent leaving group and a benign byproduct.
Caption: Mechanism of this compound activation and reaction.
Performance Comparison: this compound vs. Alternatives
The choice of a reagent for library synthesis is often a balance of reactivity, ease of handling, and the reaction's compatibility with a diverse range of substrates.[4] Below is a comparative overview of this compound and other common reagents used for similar transformations.
| Reagent | Form | Key Advantages | Key Disadvantages | Typical Reaction Conditions | Byproducts |
| This compound | Crystalline Solid | Easy to handle, stable, generates a neutral and easily removable byproduct. | Stoichiometric use required. | Mild acidic conditions, room temperature to moderate heat. | Saccharin |
| Formalin (aq. Formaldehyde) | Aqueous Solution | Inexpensive, highly reactive. | Unpleasant odor, toxic, can lead to over-alkylation and side reactions. | Basic or acidic conditions, often requires a reducing agent. | Water, formate salts |
| Paraformaldehyde | Solid Polymer | Stable solid source of formaldehyde. | Depolymerization required, can be slow and require harsh conditions. | High temperatures, strong acid or base. | Formaldehyde |
| Dimethyl Carbonate (DMC) | Liquid | "Green" methylating agent, low toxicity.[5] | Requires high temperatures and pressure, often needs a catalyst. | 120-180 °C, catalyst (e.g., base or metal). | Methanol, CO2 |
| Eschweiler-Clarke Reagents | In situ (Formic Acid/Formaldehyde) | High yielding for reductive amination.[6] | Limited to methylation, requires excess reagents, can be difficult to purify. | Reflux in formic acid. | CO2, water |
Experimental Protocols
To provide a practical comparison, detailed protocols for the N-methylation of a secondary amine using this compound and a common alternative, the Eschweiler-Clarke reaction, are presented below.
Protocol 1: N-Methylation using this compound
This protocol describes the N-hydroxymethylation of a secondary amine followed by reduction to the N-methyl derivative.
Step 1: N-Hydroxymethylation
-
To a solution of the secondary amine (1.0 mmol) in dichloromethane (10 mL), add this compound (1.1 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-hydroxymethylated product.
Step 2: Reduction to N-Methyl Amine
-
Dissolve the crude N-hydroxymethylated product in methanol (10 mL).
-
Cool the solution to 0 °C and add sodium borohydride (1.5 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of water (5 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired N-methylated amine.
Protocol 2: N-Methylation using Eschweiler-Clarke Reaction
-
To a flask containing the secondary amine (1.0 mmol), add formic acid (3.0 mL) and aqueous formaldehyde (37% w/w, 2.0 mL).
-
Heat the reaction mixture to reflux (100 °C) for 6-8 hours.
-
Cool the reaction to room temperature and carefully basify with 2M sodium hydroxide solution to pH > 10.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow for Library Synthesis
This compound is well-suited for parallel synthesis workflows due to its solid nature and mild reaction conditions.
Caption: Parallel synthesis workflow using this compound.
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating. The progress of the reactions can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of the product and the disappearance of starting materials confirm the reaction's success. The purity of the final compounds in a library can be readily assessed using high-throughput LC-MS, ensuring the quality of the data generated from subsequent biological screening.
Conclusion: A Balanced Choice for Library Synthesis
This compound presents a compelling option for the derivatization of amines in library synthesis. Its primary advantages lie in its stability, ease of handling as a crystalline solid, and the generation of a non-interfering, easily removable byproduct. While reagents like formalin are cheaper, they come with significant handling and safety drawbacks.[7] Catalytic methods, such as those using dimethyl carbonate, offer a greener alternative but often require more demanding reaction conditions.[5]
For applications in medicinal chemistry and drug discovery, where the reliability of a reaction across a diverse set of substrates is crucial, this compound offers a balanced and robust solution.[8] Its compatibility with parallel synthesis workflows further enhances its utility for the rapid generation of focused compound libraries.[9]
References
- BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- BenchChem. (n.d.). A Comparative Guide to Catalytic Systems for N-Alkylation of Amides.
- Fisher Scientific. (2025). Safety Data Sheet.
- National Institutes of Health. (n.d.). Harnessing natural-product-inspired combinatorial chemistry and computation-guided synthesis to develop N-glycan modulators as anticancer agents.
- ResearchGate. (n.d.). N-Alkylation by Hydrogen Borrowing: Pharmaceutical Applications and Comparison to Other Methods.
- ResearchGate. (2025). A comparison of several modern alkylating agents.
- ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
- YouTube. (2009). 33. Reaction mechanism.
- ChemicalBook. (n.d.). This compound CAS#: 13947-20-1.
- YouTube. (2017). Organic Chemistry Reaction Mechanism Pattern Examples.
- YouTube. (2024). Mechanism Monday #3: Simplifying Reaction Mechanisms for You!.
- Life Chemicals. (n.d.). Screening Compounds Synthesized In-house Exclusive Molecular Scaffolds Advanced Build.
- ChemicalBook. (n.d.). 13947-20-1(this compound) Product Description.
- ChemicalBook. (n.d.). This compound | 13947-20-1.
- Preprints.org. (2022). N-formylsaccharin: a sweet(able) formylating agent in mechanochemistry.
- National Institutes of Health. (2020). Flow Synthesis of Biologically-Relevant Compound Libraries.
- FULIR. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- PubMed Central. (n.d.). Feature Reviews in Medicinal Chemistry.
- YouTube. (2020). Intro to Reaction Mechanisms: Crash Course Organic Chemistry #13.
- ChemRxiv. (2025). Rapid Generation of Hyperdiverse Chemical Libraries.
- PubMed. (2022). Methods for Direct Reductive N-Methylation of Nitro Compounds.
- Carl ROTH. (n.d.). Safety Data Sheet: N-Hydroxysuccinimide.
- YouTube. (2022). The Trick for Learning Reaction Mechanisms | 4 Patterns | Organic Chemistry.
- ResearchGate. (n.d.). Corrigendum: A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
- PubMed Central. (n.d.). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides.
- YouTube. (2023). Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research - Dr. Yan Xu.
- ResearchGate. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions.
- ResearchGate. (2025). Efficient Chemoenzymatic Synthesis of an N-glycan Isomer Library.
- PubMed Central. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions.
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The Discerning Formylating Agent: A Comparative Guide to the Chemo-selectivity of N-formylsaccharin
For the discerning researcher, scientist, and drug development professional, the selective modification of a single functional group within a complex molecule is paramount. N-formylation, a seemingly straightforward transformation, presents a significant challenge when the substrate is adorned with multiple reactive sites. This guide provides an in-depth, objective comparison of N-formylsaccharin's performance against established alternatives, supported by experimental insights and detailed protocols, establishing it as a superior reagent for achieving exquisite chemo-selectivity.
The Challenge of Multi-Functionalized Molecules in N-Formylation
In the landscape of pharmaceutical and agrochemical synthesis, molecules are frequently decorated with a variety of functional groups, including primary and secondary amines, alcohols, and thiols. The goal of a synthetic chemist is often to selectively modify one of these groups while leaving the others untouched. Traditional formylating agents, such as formic acid activated with dicyclohexylcarbodiimide (DCC) or acetic formic anhydride, can lack the finesse for such precise transformations, often leading to a mixture of products and necessitating arduous purification steps. This lack of selectivity can significantly impact reaction efficiency, yield, and overall cost-effectiveness.[1]
N-formylsaccharin: A Paradigm of Chemo-selective Reactivity
N-formylsaccharin has emerged as a highly effective and chemoselective formylating agent, particularly for amines.[2][3] It is a crystalline, stable, and easy-to-handle solid, offering significant practical advantages over many liquid or gaseous formylating agents.[3] Its remarkable selectivity stems from the electronic nature of the N-formyl bond, which is highly activated towards nucleophilic attack by amines.
The Amine/Alcohol Selectivity Profile
The selective N-formylation of substrates bearing both amino and hydroxyl groups is a critical transformation in the synthesis of many pharmaceutical intermediates. N-formylsaccharin exhibits exceptional selectivity for the amino group in the presence of a hydroxyl group.[2][4] This is attributed to the significantly higher nucleophilicity of the amine nitrogen compared to the alcohol oxygen under neutral or mildly basic conditions.
Comparative Performance: N-formylation of 4-Aminophenol
| Reagent | Conditions | Time | Yield of N-(4-hydroxyphenyl)formamide | O-formylation |
| N-formylsaccharin | THF, room temp. | 15 min | >95% | Not observed |
| Formic Acid | Toluene, reflux (Dean-Stark) | 4-9 h | ~90% | Not observed |
| Acetic Formic Anhydride | -20 °C to 0 °C | <15 min | High | Potential for O-acetylation or O-formylation |
Data compiled and inferred from multiple sources for comparative illustration.[5][6][7]
The use of formic acid can also achieve N-selectivity, but typically requires elevated temperatures and longer reaction times.[5] Acetic formic anhydride, while highly reactive, can present challenges with over-acylation or side reactions, especially at elevated temperatures.[6] N-formylsaccharin's ability to effect clean and rapid N-formylation at room temperature underscores its superiority for this class of substrates.
The Amine/Thiol Selectivity Profile: A Frontier of Investigation
The selective N-formylation in the presence of a thiol group is a more nuanced challenge. Thiols are potent nucleophiles and can readily react with acylating agents. While direct comparative studies on the formylation of aminothiols with N-formylsaccharin are not extensively documented in the reviewed literature, we can infer its likely behavior based on fundamental reactivity principles.
The high reactivity of N-formylsaccharin towards amines suggests that in a competitive scenario, N-formylation would be the predominant pathway. However, the potential for S-formylation cannot be entirely discounted, especially with highly nucleophilic thiols. The reaction conditions, particularly the pH, would likely play a critical role in modulating the selectivity.
Hypothesized Selectivity:
| Substrate | Functional Groups | Expected Major Product with N-formylsaccharin | Rationale |
| Cysteine derivative | Amine, Thiol, Carboxylic Acid | N-formyl derivative | The amine is generally a stronger nucleophile than the thiol. The carboxylate is a poor nucleophile. |
| 2-Aminoethanethiol | Primary Amine, Thiol | N-formyl derivative | The primary amine is expected to react preferentially. |
Further experimental validation is required to definitively establish the chemo-selectivity of N-formylsaccharin in the presence of thiols.
Mechanistic Insights into Selectivity
The remarkable chemo-selectivity of N-formylsaccharin can be attributed to the unique electronic properties of the molecule. The electron-withdrawing nature of the saccharin moiety polarizes the N-formyl bond, rendering the formyl carbon highly electrophilic.
Caption: Decision tree for selecting a suitable formylating agent.
Experimental Protocols
The following protocols provide a framework for the selective N-formylation of a substrate with both amine and hydroxyl functionalities using N-formylsaccharin and a comparative method.
Protocol 1: Selective N-formylation of 4-Aminophenol using N-formylsaccharin
Materials:
-
4-Aminophenol
-
N-Formylsaccharin
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-aminophenol (1.0 eq) in anhydrous THF in a round-bottom flask, add N-formylsaccharin (1.05 eq) at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-30 minutes.
-
Upon completion, remove the THF under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the pure N-(4-hydroxyphenyl)formamide.
Protocol 2: N-formylation of 4-Aminophenol using Formic Acid (for comparison)
Materials:
-
4-Aminophenol
-
Formic acid (88%)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-aminophenol (1.0 eq) in toluene.
-
Add formic acid (1.2 eq) to the solution.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-9 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure. The crude product can be purified by recrystallization if necessary.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Formylsaccharin - Enamine [enamine.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Industrial Chemist's Dilemma: A Cost-Benefit Analysis of N-Hydroxymethylsaccharin in Large-Scale Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of large-scale chemical synthesis, the choice of reagents is a critical determinant of efficiency, safety, and ultimately, cost-effectiveness. This guide provides an in-depth comparison of N-Hydroxymethylsaccharin and its primary alternative, paraformaldehyde, for N-amidoalkylation and related reactions in an industrial setting. By examining key performance indicators, safety profiles, and economic factors, we aim to equip you with the data-driven insights necessary to make informed decisions for your manufacturing processes.
Introduction: The Quest for a Stable and Efficient Formaldehyde Surrogate
In the realm of pharmaceutical and fine chemical synthesis, the introduction of a hydroxymethyl or an amidoalkyl group is a common and crucial transformation. Formaldehyde, the simplest aldehyde, is the most fundamental reagent for this purpose. However, its gaseous nature and high reactivity pose significant handling and safety challenges on an industrial scale. This has led to the widespread use of formaldehyde surrogates, with paraformaldehyde and this compound emerging as two key contenders.
Paraformaldehyde , a solid polymer of formaldehyde, offers a more convenient and safer alternative to gaseous formaldehyde. It is widely used due to its low cost and high formaldehyde content. However, its depolymerization can be difficult to control, potentially leading to inconsistent reaction rates and side product formation.
This compound , a crystalline solid, presents itself as a stable, easy-to-handle, and potentially "greener" alternative. It acts as a precursor to an N-acyliminium ion, a highly reactive intermediate for N-amidoalkylation reactions. The saccharin byproduct is generally considered safe and can often be recycled, adding to the appeal of this reagent.
This guide will dissect the trade-offs between these two reagents, providing a framework for selecting the optimal choice for your specific large-scale synthesis needs.
Performance Comparison: A Tale of Two Reagents
The decision to adopt a particular reagent in a large-scale process hinges on a thorough evaluation of its performance. Below, we compare this compound and paraformaldehyde across several key metrics.
Reaction Efficiency and Yield
In many applications, this compound and its derivatives have demonstrated high efficiency and excellent yields, often under mild reaction conditions. For instance, N-formylsaccharin, a closely related compound, has been highlighted as an inexpensive and environmentally friendly reagent for formylation reactions, with potential for large-scale preparation.
Paraformaldehyde can also provide high yields, but often requires harsher reaction conditions, such as elevated temperatures and the presence of strong acids or bases to facilitate depolymerization and reaction. The controlled release of monomeric formaldehyde from this compound can lead to cleaner reactions with fewer byproducts compared to the less predictable depolymerization of paraformaldehyde.
Table 1: Comparative Performance Data (Illustrative)
| Parameter | This compound | Paraformaldehyde |
| Typical Yield | >90% | 70-90% |
| Reaction Temperature | Room Temperature to 80 °C | 60-120 °C |
| Catalyst | Lewis or Brønsted acids (often milder) | Strong acids or bases |
| Reaction Time | 1-6 hours | 4-12 hours |
| Byproduct Formation | Generally lower, recyclable saccharin | Can be higher due to uncontrolled formaldehyde release |
Note: The data in this table is illustrative and can vary significantly depending on the specific substrate and reaction conditions.
Process Workflow and Handling
The physical properties of a reagent significantly impact the ease and safety of its handling in a manufacturing environment.
Diagram 1: Workflow Comparison
Caption: A visual representation of the key cost-benefit factors for each reagent.
Safety and Handling: A Critical Consideration
In any large-scale synthesis, the safety of personnel and the environment is non-negotiable.
Paraformaldehyde is a known skin and respiratory irritant and is classified as a probable human carcinogen. [1]Its dust can be flammable, and its depolymerization can lead to the release of formaldehyde gas, which has a low permissible exposure limit. [1] This compound is generally considered to be less hazardous. It is a stable solid with low vapor pressure, minimizing the risk of inhalation exposure. The saccharin byproduct is a well-known artificial sweetener with a long history of safe use. However, as with any chemical, appropriate personal protective equipment should be used.
Experimental Protocols
To provide a practical comparison, the following are representative, generalized protocols for an N-amidoalkylation reaction.
Protocol 1: N-Amidoalkylation using this compound
-
Reactor Setup: Charge a suitable reactor with the amine substrate and a suitable solvent (e.g., dichloromethane, acetonitrile).
-
Reagent Addition: Add this compound (1.0-1.2 equivalents) to the reactor at room temperature.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, TMSOTf) or a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Reaction: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Work-up: Upon completion, quench the reaction with an aqueous solution (e.g., sodium bicarbonate). Separate the organic layer, wash, dry, and concentrate to obtain the crude product.
-
Purification: Purify the crude product by crystallization or chromatography. The aqueous layer can be treated to recover the saccharin byproduct.
Protocol 2: N-Amidoalkylation using Paraformaldehyde
-
Reactor Setup: Charge a suitable reactor with the amine substrate and a suitable solvent (e.g., toluene, xylene).
-
Reagent Addition: Add paraformaldehyde (1.5-3.0 equivalents) to the reactor.
-
Catalyst Addition: Add a strong acid catalyst (e.g., sulfuric acid, methanesulfonic acid).
-
Reaction: Heat the mixture to a higher temperature (e.g., 80-110 °C) and monitor the reaction progress. A Dean-Stark trap may be necessary to remove water formed during the reaction.
-
Work-up: Upon completion, cool the reaction mixture and quench carefully with a base (e.g., sodium hydroxide solution). Separate the organic layer, wash, dry, and concentrate.
-
Purification: The crude product may require more extensive purification to remove byproducts.
Conclusion and Recommendations
The choice between this compound and paraformaldehyde for large-scale synthesis is not a one-size-fits-all decision.
This compound is the preferred reagent when:
-
High yield and purity are critical: The cleaner reaction profile often justifies the higher reagent cost, especially in the synthesis of high-value active pharmaceutical ingredients (APIs).
-
Mild reaction conditions are required: This is particularly important for sensitive substrates that may decompose under the harsher conditions required for paraformaldehyde.
-
Process safety and ease of handling are major concerns: The stable, non-volatile nature of this compound simplifies its use in a manufacturing setting.
-
"Green" chemistry principles and byproduct recycling are desired: The potential to recycle the saccharin byproduct can improve the overall sustainability of the process.
Paraformaldehyde remains a viable option when:
-
The absolute lowest reagent cost is the primary driver: For the synthesis of lower-value commodity chemicals, the cost advantage of paraformaldehyde may be insurmountable.
-
The substrate is robust and can tolerate harsher reaction conditions.
-
The manufacturing facility is already equipped to handle the safety and handling challenges associated with paraformaldehyde.
Ultimately, the optimal choice will depend on a thorough process development and cost analysis for the specific application. It is recommended to conduct pilot-scale experiments with both reagents to gather direct comparative data before committing to a large-scale manufacturing process.
References
-
U.S. National Center for Biotechnology Information. "PubChem Compound Summary for CID 107739, Paraformaldehyde." PubChem, [Link].
-
U.S. Occupational Safety and Health Administration. "Formaldehyde." OSHA, [Link].
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Hydroxymethylsaccharin
This document provides comprehensive, step-by-step guidance for the safe handling and disposal of N-Hydroxymethylsaccharin (CAS No. 13947-20-1). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposal. This guide is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Section 1: Hazard Assessment & Regulatory Context
A thorough understanding of a chemical's properties and regulatory status is the foundation of its safe management. While this compound itself has limited specific toxicological data, we can infer its risk profile from its parent compound, saccharin, and general chemical safety principles.
Physicochemical Properties
Key properties of this compound are summarized below. This data is crucial for assessing its behavior under various laboratory and storage conditions.
| Property | Value | Reference |
| CAS Number | 13947-20-1 | [1] |
| Molecular Formula | C₈H₇NO₄S | [1] |
| Molecular Weight | 213.21 g/mol | [1] |
| Appearance | White Solid | [2] |
| Decomposition Temp. | ~175 °C | [2] |
| Solubility | Soluble in water | [2] |
| Stability | Hygroscopic | [2][3] |
Toxicological Profile and Regulatory Status
The primary known hazards associated with similar compounds are skin and eye irritation.[2][4] As a prudent measure, this compound should be handled as a potential irritant.
A critical aspect of its disposal protocol is the regulatory history of its parent compound, saccharin. In 1980, the U.S. Environmental Protection Agency (EPA) listed saccharin and its salts as a hazardous waste (U202) due to concerns about its potential as a human carcinogen.[5] However, based on subsequent scientific evaluations, the EPA officially removed saccharin and its salts from the lists of hazardous constituents and hazardous wastes on January 18, 2011 .[5][6]
Causality Behind the Protocol: Why treat it as hazardous if its parent compound is delisted?
-
Derivative Properties: this compound is a derivative, and its toxicological profile has not been as thoroughly investigated as saccharin's. The addition of the hydroxymethyl group can alter its biological activity and potential hazards.
-
Institutional Compliance: Many institutions and local regulations adopt a conservative approach, mandating that all non-benign chemical waste be disposed of through a certified hazardous waste stream.[7] This "guilty until proven innocent" approach simplifies compliance and minimizes risk.
-
Best Practices: Adhering to hazardous waste protocols for all laboratory reagents is a cornerstone of a robust safety culture, preventing accidental discharge of potentially harmful substances.[8]
Therefore, the guiding principle is to manage this compound and its associated waste through your institution's formal chemical waste program.
Section 2: Immediate Safety Protocols for Spills & Exposure
Immediate and correct response to spills or exposure is critical to mitigate risks.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove all contaminated clothing. If skin irritation develops, seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 20-30 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]
-
Inhalation: Move the individual to fresh air. If coughing, shortness of breath, or other symptoms occur, seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical advice from a poison center or physician.[8]
Spill Response Procedure
For any spill, the primary objective is to contain, collect, and decontaminate safely.
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.
-
Don PPE: Before addressing the spill, wear appropriate Personal Protective Equipment (PPE), including double nitrile gloves, a fully buttoned lab coat, and chemical safety goggles. For a large quantity of spilled powder, an N95 dust mask is also required.[8]
-
Contain the Spill: For this solid chemical, gently dampen the material with a fine water mist to prevent dust from becoming airborne.[8]
-
Collect Waste: Carefully sweep or scoop the dampened material using non-sparking tools. Place the collected material and any contaminated cleaning supplies (e.g., wipes, absorbent pads) into a designated, leak-proof hazardous waste container.[2][8]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Final Steps: Securely seal and label the hazardous waste container. Wash hands and any exposed skin thoroughly.
Section 3: Standard Disposal Protocol
This step-by-step protocol ensures that all waste streams containing this compound are handled in a compliant and safe manner.
Step 1: Waste Characterization & Segregation
All materials that have come into contact with this compound must be considered chemical waste. This includes:
-
Unused or expired pure chemical.
-
Contaminated labware (e.g., pipette tips, weighing boats, gloves, wipes).
-
Spill cleanup materials.
-
Empty stock bottles (unless triple-rinsed, with the rinsate collected as hazardous waste).
Segregate this waste from other waste streams to prevent unintended chemical reactions.
Step 2: Container Selection
Collect all this compound waste in a designated, leak-proof hazardous waste container.[8]
-
Compatibility: Use a container made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
-
Integrity: Ensure the container is in good condition with a secure, tightly-sealing lid. Keep the container closed except when adding waste.[7]
Step 3: Labeling
Proper labeling is a regulatory requirement and is critical for safety. The label must be affixed to the container as soon as the first drop of waste is added. Include the following information:[7][8]
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
List any other chemical constituents if it is a mixed waste stream.
-
The accumulation start date (the date the first waste was added).
-
The associated hazards (e.g., "Irritant").
Step 4: Secure Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.
-
Location: The SAA should be under the control of the laboratory personnel.
-
Secondary Containment: Place the container in a secondary bin or tray to contain any potential leaks.
-
Incompatibles: Store away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[2][3]
Step 5: Request for Pickup
Once the container is full, or if you are generating waste infrequently, submit a pickup request to your institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of the chemical through other means.[8]
Section 4: Decontamination of Labware
For reusable glassware or equipment:
-
Pre-rinse: Rinse the item with a suitable solvent (e.g., water, given its solubility) to remove gross contamination. Collect this rinsate in your hazardous waste container.
-
Wash: Wash the item thoroughly with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Section 5: Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management of this compound waste.
Caption: Workflow for this compound Waste Management.
Conclusion
The proper disposal of this compound is a straightforward process guided by the principles of caution, compliance, and communication. Although its parent compound, saccharin, is no longer classified as a hazardous waste by the EPA, treating this derivative as such is a vital best practice. By following this protocol—from immediate spill response to final EHS pickup—you ensure the safety of yourself, your colleagues, and the environment, reinforcing the deep trust placed in you as a scientific professional.
References
- Proper Disposal of N-(Hydroxymethyl)
- Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Removal of Saccharin and Its Salts From the Lists of Hazardous Constituents, Hazardous Wastes, and Hazardous Substances. (2010). Federal Register.
- SAFETY DATA SHEET for a related compound. (2014). Fisher Scientific.
- Safety Data Sheet: Saccharin sodium salt. (n.d.). Carl ROTH.
- SAFETY DATA SHEET for Tris(hydroxymethyl)aminomethane hydrochloride. (2009). Fisher Scientific.
- SAFETY DATA SHEET for N-Hydroxysuccinimide. (2025). Sigma-Aldrich.
- This compound Product Description. (n.d.). ChemicalBook.
- This compound CAS#: 13947-20-1. (n.d.). ChemicalBook.
- Saccharin | C7H5NO3S | CID 5143. (n.d.). PubChem, NIH.
- Saccharin and its Salts: Removal from the Lists of Hazardous Constituents and Hazardous Wastes. (2017). Kansas Department of Health and Environment.
- Safety Data Sheet Saccharin Sodium. (2023). Redox.
- The NIH Drain Discharge Guide. (n.d.).
- Hazardous Waste Disposal Procedures. (n.d.). Institutional Guidelines.
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- 6. Federal Register :: Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Removal of Saccharin and Its Salts From the Lists of Hazardous Constituents, Hazardous Wastes, and Hazardous Substances [federalregister.gov]
- 7. mtu.edu [mtu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Hydroxymethylsaccharin
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) and handling procedures for N-Hydroxymethylsaccharin (CAS No. 13947-20-1).
While comprehensive toxicological data for this compound is not extensively published, its chemical structure, featuring an N-hydroxy functional group, suggests that we must handle it with a high degree of caution. The protocols outlined here are synthesized from safety data for structurally related compounds and established best practices for handling hazardous chemicals in a laboratory setting.[1][2] The core principle is to minimize all potential routes of exposure—dermal, ocular, and inhalation.
Hazard Assessment: The "Why" Behind the Precautions
Understanding the potential risks is fundamental to selecting the correct PPE. Based on data from analogous compounds, such as N-hydroxysuccinimide and other N-hydroxymethyl derivatives, we can anticipate the following hazards:
-
Skin Irritation: Similar chemical structures are known to cause skin irritation. Prolonged or repeated contact could lead to dermatitis.
-
Serious Eye Damage: Contact with the eyes is likely to cause serious irritation or damage. This necessitates stringent eye protection.
-
Respiratory Tract Irritation: Inhalation of the powdered form can irritate the respiratory system.[3]
-
Unknown Long-Term Effects: For many research chemicals, long-term toxicological properties have not been thoroughly investigated. Therefore, an "as low as reasonably achievable" (ALARA) approach to exposure is prudent.
-
Hazardous Decomposition Products: In the event of a fire or thermal decomposition, hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be released.[3]
Core PPE Requirements
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task. The following table summarizes the recommended PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid Powder | Chemical Safety Goggles & Face Shield | 2 pairs of chemical-resistant nitrile gloves | Full-cuffed Lab Coat or Disposable Gown | Required if not in a certified chemical fume hood (N95 minimum) |
| Preparing Solutions | Chemical Safety Goggles | 2 pairs of chemical-resistant nitrile gloves | Full-cuffed Lab Coat or Disposable Gown | Not required if performed in a certified chemical fume hood |
| Transferring Solutions | Chemical Safety Goggles | Chemical-resistant nitrile gloves | Full-cuffed Lab Coat | Not required if performed in a well-ventilated area |
| Cleaning Spills | Chemical Safety Goggles & Face Shield | 2 pairs of heavy-duty chemical-resistant gloves | Disposable, low-permeability gown | Air-purifying respirator with appropriate cartridges may be necessary for large spills[2][4] |
Detailed Protocols: The "How-To" for Maximum Safety
Simply wearing PPE is insufficient; how it is used is critical for ensuring protection.
Eye and Face Protection
Standard safety glasses are inadequate.
-
Mandatory: Wear chemical safety goggles that provide a full seal around the eyes, conforming to OSHA regulations 29 CFR 1910.133 or European Standard EN166.[5][6]
-
Rationale: This prevents exposure from splashes and airborne particles.
-
For High-Risk Tasks: When handling larger quantities of the powder or during tasks with a high splash potential, a face shield must be worn in addition to safety goggles.[7] A face shield protects the entire face from direct splashes.[7]
Skin and Body Protection
Your skin is a primary route of exposure.
-
Gowning: Wear a disposable, low-permeability gown with a solid front and tight-fitting knit cuffs.[1] This provides a superior barrier compared to standard cotton lab coats.
-
Gloves:
-
Double Gloving: For handling the primary container, weighing the powder, or preparing stock solutions, wearing two pairs of powder-free nitrile gloves is required.[1] Place the inner glove cuff under the gown cuff and the outer glove cuff over the gown cuff to create a sealed interface.[1]
-
Material: While nitrile gloves offer good resistance to a range of chemicals, always consult the glove manufacturer's specific chemical resistance chart.[7]
-
Integrity and Replacement: Change gloves immediately if they are torn, punctured, or known to be contaminated.[1] For prolonged work, it is best practice to change outer gloves at regular intervals (e.g., every 30-60 minutes).[2]
-
Respiratory Protection
Preventing inhalation is crucial, especially when handling the solid form.
-
Primary Control: All work with solid this compound that could generate dust must be performed within a certified chemical fume hood or a similar ventilated enclosure.[3]
-
When a Respirator is Needed: If engineering controls are not available or are insufficient, a NIOSH-approved respirator is mandatory.[6] For powders, a minimum of an N95 dust mask is required.[8] For larger spills or situations with potential vapor generation, a full-face or half-mask air-purifying respirator with appropriate cartridges should be used.[4]
Operational Plan: A Step-by-Step Workflow for Safe Handling
Following a validated, step-by-step procedure minimizes the risk of accidental exposure.
Step 1: Preparation
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure eyewash stations and safety showers are unobstructed and have been recently tested.[6]
-
Assemble all necessary materials (reagent, solvents, glassware, waste container) inside the fume hood.
-
Don all required PPE as outlined in the table above.
Step 2: Execution
-
Handle the solid chemical with care to avoid generating dust.[3]
-
If transferring the solid, use a spatula and weigh it onto creased weigh paper or directly into a tared container.
-
When preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the primary container tightly closed when not in use.[3][6]
Step 3: Post-Handling
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Carefully remove outer gloves and dispose of them in the designated hazardous waste container.
-
Remove gown and then inner gloves, disposing of them in the same manner.
-
Wash hands and any exposed skin thoroughly with soap and water.[3][5]
Disposal Plan: Ensuring a Safe End-of-Life
Proper disposal is a critical and non-negotiable part of the chemical handling lifecycle. Do not empty into drains or mix with general waste.[3]
Step 1: Segregation and Collection
-
All waste this compound, including expired or unused material, must be collected in a designated hazardous waste container.[8]
-
All disposable items that have come into contact with the chemical, including gloves, gowns, weigh papers, and pipette tips, are considered hazardous waste and must be placed in the same container.[8]
Step 2: Container Management
-
The hazardous waste container must be made of a compatible material, be leak-proof, and have a secure, tight-fitting lid.[8]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8]
Step 3: Final Disposal
-
Store the sealed waste container in a designated, secure secondary containment area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[3][5]
References
- Fisher Scientific. (2024). Safety Data Sheet for 2-Chloro-N-hydroxymethylacetamide.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- ChemicalBook. (n.d.). This compound CAS#: 13947-20-1.
- BenchChem. (2025). Proper Disposal of N-(Hydroxymethyl)acrylamide: A Guide for Laboratory Professionals.
- Fisher Scientific. (2014). Safety Data Sheet.
- Fisher Scientific. (2009). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet for N-Hydroxysuccinimide.
- ChemicalBook. (n.d.). 13947-20-1(this compound) Product Description.
- Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- ChemicalBook. (n.d.). This compound | 13947-20-1.
- ResearchGate. (n.d.). Decomposition Products of 50 Mass% Hydroxylamine/Water Under Runaway Reaction Conditions.
- NRC Publications Archive - Canada.ca. (n.d.). Thermal decomposition products of polyacrylonitrile.
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- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
